3-Bromo-4-isopropoxypyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4-propan-2-yloxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-6(2)11-8-3-4-10-5-7(8)9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZBSKUGXMIXQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=NC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: A Versatile Heterocyclic Building Block
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 3-Bromo-4-isopropoxypyridine
This compound is a substituted pyridine derivative that has emerged as a significant building block for researchers in medicinal chemistry and organic synthesis. Its structure, featuring a pyridine core with a bromine atom at the 3-position and an isopropoxy group at the 4-position, provides a unique combination of electronic properties and reactive handles. The bromine atom serves as a versatile anchor for a multitude of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. The isopropoxy substituent, in turn, modulates the electronic nature and steric environment of the pyridine ring, influencing reactivity and the physicochemical properties of its derivatives. This guide offers a comprehensive exploration of the chemical properties, synthesis, reactivity, and applications of this compound, providing field-proven insights for its strategic deployment in drug discovery and materials science.
PART 1: Core Physicochemical Characteristics
While extensive experimental data for this compound is not widely published, its core properties can be defined based on available supplier information and comparison to closely related analogs. These characteristics are fundamental for designing reaction conditions, purification strategies, and for understanding its behavior in various chemical environments.
| Property | Value | Reference(s) |
| CAS Number | 1289271-27-7 | [1] |
| Molecular Formula | C₈H₁₀BrNO | [1] |
| Molecular Weight | 216.08 g/mol | [1] |
| IUPAC Name | 3-bromo-4-(propan-2-yloxy)pyridine | [1] |
| Synonyms | 3-bromo-4-propan-2-yloxypyridine | [1] |
| Typical Purity | ≥98% | [1] |
| Physical Form | Not specified, likely a liquid or low-melting solid | |
| Storage Conditions | 2-8°C | [1] |
PART 2: Synthesis of this compound
Proposed Synthetic Pathway: Electrophilic Bromination
The synthesis would likely proceed via the electrophilic aromatic substitution of 4-isopropoxypyridine. The isopropoxy group at the 4-position is an ortho-, para-directing activator, which would direct the incoming electrophile (bromine) to the 3- and 5-positions. Careful control of reaction conditions is necessary to favor mono-bromination and achieve regioselectivity.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: General Procedure for Bromination
This protocol is adapted from general procedures for the halogenation of activated pyridines.[2] Optimization of reagents, solvent, and temperature may be required to maximize yield and purity.
-
Reaction Setup: To a solution of 4-isopropoxypyridine (1.0 eq) in a suitable solvent (e.g., acetic acid or dichloromethane) in a round-bottom flask, add the brominating agent (e.g., N-Bromosuccinimide (NBS) or Bromine, 1.0-1.2 eq) portion-wise at 0°C.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium thiosulfate followed by a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to afford the pure this compound.
PART 3: Chemical Reactivity and Key Synthetic Transformations
The synthetic utility of this compound is dominated by the reactivity of its carbon-bromine bond. This bond serves as an excellent leaving group, particularly in palladium-catalyzed cross-coupling reactions, which are foundational for creating new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions
These reactions represent the most powerful tools for the functionalization of this compound. The C-Br bond readily undergoes oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, used to form C-C bonds by coupling the aryl bromide with an organoboron species (e.g., a boronic acid or ester).[3][4] This reaction is widely used to synthesize biaryl and substituted aromatic structures.[3]
Causality Behind Experimental Choices:
-
Catalyst/Ligand: The choice of palladium catalyst and phosphine ligand is critical. For sterically hindered substrates like this compound, bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos) are often required to promote efficient oxidative addition and reductive elimination while preventing catalyst deactivation.
-
Base: A base is required to activate the boronic acid for transmetalation.[4] Strong, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective, particularly in challenging couplings.
-
Solvent: A mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and water is commonly used to dissolve both the organic and inorganic reagents.[5]
Sources
An In-Depth Technical Guide to the Synthesis of 3-Bromo-4-isopropoxypyridine from 4-Hydroxypyridine
Abstract
This technical guide provides a comprehensive, in-depth exploration of the synthesis of 3-Bromo-4-isopropoxypyridine, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the readily available starting material, 4-hydroxypyridine. This document details the strategic two-step synthetic pathway, encompassing a regioselective bromination followed by a Williamson ether synthesis for the introduction of the isopropoxy group. The guide is designed for researchers, scientists, and professionals in the field of organic synthesis and drug development, offering not only detailed experimental protocols but also the underlying mechanistic rationale and critical safety considerations.
Introduction
Substituted pyridines are privileged scaffolds in medicinal chemistry, appearing in a vast array of pharmaceuticals due to their ability to engage in hydrogen bonding and other key biological interactions. The specific substitution pattern of this compound makes it a versatile intermediate. The bromine atom at the 3-position serves as a handle for further functionalization through various cross-coupling reactions, while the 4-isopropoxy group can modulate the compound's lipophilicity and metabolic stability. This guide delineates a reliable and reproducible synthetic route from 4-hydroxypyridine, a commercially available and cost-effective starting material.
Synthetic Strategy Overview
The synthesis of this compound from 4-hydroxypyridine is a two-step process. The first step involves the regioselective bromination of 4-hydroxypyridine to yield 3-bromo-4-hydroxypyridine. The second step is the O-alkylation of the intermediate with an isopropyl group via the Williamson ether synthesis.
An In-Depth Technical Guide to 3-Bromo-4-isopropoxypyridine: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. The strategic functionalization of the pyridine ring with halogens and alkoxy groups provides a powerful handle for molecular engineering, enabling the modulation of physicochemical properties and biological activity. This guide offers a comprehensive technical overview of 3-Bromo-4-isopropoxypyridine, a versatile building block in organic synthesis and drug discovery. While specific experimental data for this compound is not extensively documented in public literature, this guide synthesizes information from closely related analogues to provide a robust framework for its synthesis, characterization, and potential applications.
Section 1: Chemical Identity and Physicochemical Properties
This compound is a substituted pyridine with a bromine atom at the 3-position and an isopropoxy group at the 4-position. This unique arrangement of functional groups imparts a specific reactivity profile that is highly valuable for the synthesis of complex molecular architectures.
| Property | Value | Source |
| CAS Number | 1289271-27-7 | |
| Molecular Formula | C₈H₁₀BrNO | |
| Molecular Weight | 216.08 g/mol | |
| IUPAC Name | 3-bromo-4-(propan-2-yloxy)pyridine | |
| Canonical SMILES | CC(C)OC1=C(C=CN=C1)Br | |
| Physical Form | Expected to be a liquid or low-melting solid | |
| Purity | Typically >95% |
Section 2: Synthesis of this compound: A Proposed Experimental Protocol
Proposed Synthesis Workflow
Caption: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol
Materials:
-
3-Bromo-4-hydroxypyridine
-
2-Bromopropane
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 3-bromo-4-hydroxypyridine (1.0 eq).
-
Deprotonation: Suspend the starting material in anhydrous DMF. Add sodium hydride (1.1 eq) portion-wise at 0 °C. Alternatively, potassium carbonate (2.0 eq) can be used at room temperature. Stir the mixture for 30 minutes to an hour to ensure complete deprotonation of the hydroxyl group.
-
Alkylation: Add 2-bromopropane (1.2 eq) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Final Purification: The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Section 3: Spectroscopic Characterization (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum is expected to show characteristic signals for the pyridine ring protons and the isopropoxy group.
-
Pyridine Protons: Three signals in the aromatic region (δ 7.0-8.5 ppm). The proton at C2 will likely be a singlet or a narrow doublet, the proton at C5 a doublet, and the proton at C6 a doublet.
-
Isopropoxy Group: A septet for the CH proton (δ 4.5-5.0 ppm) and a doublet for the two CH₃ groups (δ 1.2-1.5 ppm).
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.
-
Pyridine Carbons: Five signals in the aromatic region (δ 110-160 ppm).
-
Isopropoxy Carbons: A signal for the CH carbon (δ 65-75 ppm) and a signal for the two equivalent CH₃ carbons (δ 20-25 ppm).
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
-
Molecular Ion Peak (M⁺): An isotopic pattern characteristic of a molecule containing one bromine atom will be observed, with two peaks of nearly equal intensity at m/z 215 and 217.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
C-O-C stretch (ether): Strong absorption band around 1200-1000 cm⁻¹.
-
C=C and C=N stretching (pyridine ring): Multiple bands in the 1600-1400 cm⁻¹ region.
-
C-H stretching (aromatic and aliphatic): Bands around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.
-
C-Br stretch: A band in the fingerprint region, typically below 600 cm⁻¹.
Section 4: Reactivity and Applications in Research and Drug Discovery
The bromine atom at the 3-position of the pyridine ring is the key to the synthetic utility of this compound. It serves as a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of diverse functionalities.
Palladium-Catalyzed Cross-Coupling Reactions
Caption: Key cross-coupling reactions of this compound.
Applications in Medicinal Chemistry
Substituted 3-bromopyridines are valuable intermediates in the synthesis of a wide range of biologically active molecules. While direct applications of this compound are not widely reported, its structural motifs are found in compounds targeting various diseases. For instance, the related compound 3-bromo-4-methylpyridine is a key intermediate in the synthesis of potent phosphodiesterase type 4 (PDE4) inhibitors, which are being investigated for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1]
The isopropoxy group can enhance the metabolic stability and lipophilicity of a molecule, potentially improving its pharmacokinetic profile. Therefore, this compound is a promising starting material for the synthesis of novel drug candidates.
Section 5: Safety and Handling
-
Hazard Statements:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
-
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Use only outdoors or in a well-ventilated area.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
-
-
First Aid:
-
If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
-
Storage:
-
Store in a well-ventilated place. Keep container tightly closed. Store locked up.
-
-
Disposal:
-
Dispose of contents/container to an approved waste disposal plant.
-
Section 6: Conclusion
This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its well-defined reactivity, particularly at the bromine-substituted position, allows for its incorporation into a wide range of complex molecules. While specific experimental data for this compound is limited, this guide provides a comprehensive overview based on established chemical principles and data from closely related analogues. Researchers and scientists in drug discovery and development can leverage the information presented here to explore the synthetic potential of this promising intermediate.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. Key Applications of 3-Bromo-4-methylpyridine in Modern Chemical Industries. [Link]
Sources
physical and chemical characteristics of 3-Bromo-4-isopropoxypyridine
An In-depth Technical Guide to the Core Physical and Chemical Characteristics of 3-Bromo-4-isopropoxypyridine
Abstract
This technical guide provides a comprehensive analysis of this compound, a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. While experimental data for this specific compound is not extensively available in public literature, this document synthesizes information on its structural analogs and fundamental chemical principles to offer a robust profile for researchers, scientists, and drug development professionals. The guide covers its physicochemical properties, core reactivity, synthetic pathways, and key applications, with a focus on the mechanistic causality behind its chemical behavior. All protocols and claims are grounded in authoritative references to ensure scientific integrity.
Introduction and Molecular Identity
This compound is a key heterocyclic building block, valued for its utility in constructing complex molecular architectures. The strategic placement of the bromine atom at the 3-position and the isopropoxy group at the 4-position of the pyridine ring renders it a versatile intermediate for a variety of chemical transformations. The bromine atom serves as an excellent leaving group and a handle for cross-coupling reactions, while the isopropoxy group can modulate the electronic properties, lipophilicity, and metabolic stability of resulting molecules, making it a valuable scaffold in drug discovery.[1]
It is important to note a discrepancy in the publicly available CAS numbers for this compound. While some suppliers list CAS No. 1289271-27-7, other technical resources refer to it as CAS No. 90731-96-7.[2] Researchers are advised to verify the specific identifier with their supplier. For the purpose of this guide, we will refer to the compound by its IUPAC name.
Caption: 2D Structure of this compound.
Physicochemical Characteristics
A thorough literature search reveals a notable lack of experimentally determined physical properties for this compound itself. To provide a useful, albeit estimated, physicochemical profile, data from the closely related analog, 3-Bromo-4-methylpyridine, is presented below. This data should be considered an approximation. The substitution of a methyl with an isopropoxy group would be expected to increase the molecular weight, boiling point, and lipophilicity.
| Property | Value (for this compound) | Value (for analog: 3-Bromo-4-methylpyridine) | Reference |
| CAS Number | 90731-96-7 or 1289271-27-7 | 3430-22-6 | [2][3] |
| Molecular Formula | C₈H₁₀BrN | C₆H₆BrN | [3] |
| Molecular Weight | 216.08 g/mol | 172.02 g/mol | [2][3] |
| IUPAC Name | 3-bromo-4-(propan-2-yloxy)pyridine | 3-bromo-4-methylpyridine | [2] |
| Physical Form | Liquid | Colorless to light yellow liquid | [4] |
| Boiling Point | Data not available | 199-200 °C | [3][4] |
| Density | Data not available | 1.549 g/mL at 25 °C | [3][4] |
| Refractive Index | Data not available | n20/D 1.56 | [3][4] |
| Solubility | Data not available | Soluble in common organic solvents like chloroform and methanol | [4] |
Core Reactivity and Mechanistic Pathways
The synthetic utility of this compound is primarily dictated by the reactivity of the C-Br bond at the 3-position of the electron-deficient pyridine ring. The isopropoxy group at the 4-position can exert both steric and electronic influences on this reactivity. The core reactivity profile is dominated by three main classes of reactions.
Palladium-Catalyzed Cross-Coupling Reactions
These reactions are fundamental for forming new carbon-carbon and carbon-heteroatom bonds, making them a cornerstone of modern synthetic chemistry. The C-Br bond readily undergoes oxidative addition to a low-valent palladium catalyst, which initiates the catalytic cycle.
-
Suzuki-Miyaura Coupling: Couples the pyridine with boronic acids or their esters to form biaryl compounds.
-
Heck Coupling: Reacts with alkenes to create substituted alkenes.
-
Buchwald-Hartwig Amination: Forms C-N bonds by coupling with amines.
The choice of palladium precursor, ligand, base, and solvent system is critical for optimizing reaction yield and minimizing side products. The bulky isopropoxy group may influence the choice of ligand, potentially favoring those that can accommodate increased steric hindrance.
Metal-Halogen Exchange
This process involves treating the aryl bromide with a strong organometallic base (e.g., n-butyllithium or Grignard reagents) at low temperatures. This transmetalation converts the relatively unreactive C-Br bond into a highly nucleophilic organometallic intermediate (lithiated or magnesium species). This intermediate can then be quenched with a wide array of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce diverse functional groups.
Nucleophilic Aromatic Substitution (SNAr)
While less common for 3-halopyridines under standard conditions due to the position of the halogen relative to the ring nitrogen, SNAr can be induced with very strong nucleophiles (e.g., sodium amide) and high temperatures. The reaction proceeds via a Meisenheimer complex, where the rate is influenced by the electron-withdrawing nature of the pyridine ring and the strength of the incoming nucleophile.
Experimental Protocols: A Case Study in Suzuki-Miyaura Coupling
The following protocol is a representative, self-validating system for the functionalization of this compound via a Suzuki-Miyaura cross-coupling reaction. The causality for each step is explained to provide field-proven insight.
Objective: To synthesize 3-(4-methoxyphenyl)-4-isopropoxypyridine from this compound and 4-methoxyphenylboronic acid.
Materials:
-
This compound (1.0 mmol)
-
4-methoxyphenylboronic acid (1.2 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol)
-
Triphenylphosphine [PPh₃] (0.04 mmol)
-
Potassium carbonate [K₂CO₃] (2.0 mmol)
-
Toluene/Water (4:1 v/v) solvent mixture
-
Anhydrous sodium sulfate
-
Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)
Methodology:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).
-
Causality: Flame-drying the glassware removes adsorbed water, which can hydrolyze the boronic acid and deactivate the catalyst. The base (K₂CO₃) is crucial for the transmetalation step in the catalytic cycle.
-
-
Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (e.g., Argon) three times.
-
Causality: The Pd(0) active catalyst is oxygen-sensitive and can be oxidized, halting the catalytic cycle. An inert atmosphere is essential for reproducibility.
-
-
Solvent Addition: Add the degassed toluene/water solvent mixture (e.g., 5 mL).
-
Causality: Degassing the solvent removes dissolved oxygen. The aqueous phase is necessary to dissolve the inorganic base and facilitate the transmetalation step.
-
-
Reaction: Heat the mixture to 80-120 °C and stir vigorously for several hours.
-
Causality: Thermal energy is required to overcome the activation energy for the oxidative addition and reductive elimination steps of the catalytic cycle.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Causality: The aqueous wash removes the inorganic base and salts. The brine wash helps to break any emulsions and further dry the organic layer.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Causality: Column chromatography separates the desired product from residual catalyst, ligands, and any side products, ensuring high purity.
-
Sources
An In-depth Technical Guide to the Structural and Conformational Analysis of 3-Bromo-4-isopropoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-4-isopropoxypyridine is a substituted pyridine derivative of increasing interest in medicinal chemistry and materials science. Its therapeutic potential and application in organic synthesis are intrinsically linked to its three-dimensional structure and conformational dynamics. This technical guide provides a comprehensive analysis of the structural features of this compound, delving into its conformational landscape through a synthesis of theoretical modeling and established spectroscopic techniques. While direct experimental data on the conformation of this specific molecule is limited in publicly accessible literature, this guide leverages data from closely related analogs and foundational principles of structural chemistry to provide a robust analytical framework. We will explore the influential roles of the bromo, isopropoxy, and pyridine ring moieties on the molecule's geometry and the practical methodologies for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and computational modeling.
Introduction: The Significance of this compound
Substituted pyridines are a cornerstone in the development of novel pharmaceuticals and functional materials. The strategic placement of substituents on the pyridine ring can modulate a molecule's electronic properties, lipophilicity, and metabolic stability, thereby fine-tuning its biological activity and material characteristics. This compound, with its unique combination of a halogen atom and a flexible alkoxy group, presents a versatile scaffold for chemical modifications. The bromine atom at the 3-position is a key functional group for a variety of synthetic transformations, including powerful palladium-catalyzed cross-coupling reactions, which allow for the construction of complex molecular architectures. The isopropoxy group at the 4-position can influence the molecule's solubility, metabolic profile, and steric interactions with biological targets.
Understanding the conformational preferences of the isopropoxy group relative to the pyridine ring is paramount for predicting its interaction with enzyme active sites or its packing in a crystal lattice. This guide aims to provide a detailed exposition of the analytical techniques and theoretical considerations necessary for a thorough structural and conformational analysis of this compound.
Structural Elucidation: A Multi-faceted Approach
A comprehensive understanding of the structure of this compound requires a combination of spectroscopic and computational methods. Each technique provides a unique piece of the structural puzzle, and their synergistic application leads to a more complete picture.
Core Molecular Structure
The foundational structure of this compound consists of a pyridine ring substituted with a bromine atom at the 3-position and an isopropoxy group at the 4-position.
| Property | Value | Source |
| CAS Number | 1289271-27-7 | [1] |
| Molecular Formula | C8H10BrNO | [1] |
| Molecular Weight | 216.08 g/mol | [1] |
| IUPAC Name | 3-bromo-4-(propan-2-yloxy)pyridine | [1] |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the chemical identity and probing the structural details of this compound.
NMR spectroscopy is a powerful tool for elucidating the connectivity and conformational dynamics of molecules in solution.[2]
-
¹H NMR: The proton NMR spectrum would provide key information about the electronic environment of the hydrogen atoms. The aromatic protons on the pyridine ring would appear as distinct signals, with their chemical shifts and coupling constants revealing their relative positions. The protons of the isopropoxy group (the methine CH and the two methyl CH₃ groups) would also give characteristic signals. The splitting pattern of the methyl groups (a doublet) and the methine proton (a multiplet, likely a septet) would confirm the isopropyl moiety. Variable temperature NMR studies could reveal information about the rotational barrier of the isopropoxy group.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule, confirming the carbon skeleton. The chemical shifts of the pyridine ring carbons would be sensitive to the electronic effects of the bromo and isopropoxy substituents.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: Techniques like ROESY can be particularly useful for determining the spatial proximity of protons. For this compound, NOE experiments could reveal through-space interactions between the isopropoxy protons and the protons on the pyridine ring, providing direct evidence for the preferred conformation of the isopropoxy group.
Experimental Protocol: NMR Spectroscopy for Conformational Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence the conformational equilibrium.
-
¹H and ¹³C NMR Acquisition: Acquire standard 1D ¹H and ¹³C{¹H} NMR spectra to confirm the identity and purity of the compound.
-
2D NMR Acquisition: Perform 2D NMR experiments such as COSY (to establish proton-proton couplings), HSQC (to correlate protons to their directly attached carbons), and HMBC (to identify long-range proton-carbon correlations).
-
NOESY/ROESY Acquisition: For conformational analysis, acquire a 2D NOESY or ROESY spectrum. The choice between NOESY and ROESY depends on the molecular weight of the compound. For a molecule of this size, ROESY is often preferred to avoid zero-crossing issues.
-
Data Analysis: Analyze the cross-peaks in the NOESY/ROESY spectrum to identify protons that are close in space (typically < 5 Å). The intensities of the cross-peaks can be used to estimate interproton distances, which can then be used as constraints in computational modeling.
FTIR spectroscopy provides information about the vibrational modes of a molecule and is particularly useful for identifying functional groups.[3][4] The FTIR spectrum of this compound would be expected to show characteristic absorption bands for:
-
C-H stretching: Aliphatic C-H stretches from the isopropoxy group and aromatic C-H stretches from the pyridine ring.
-
C=C and C=N stretching: Vibrations from the pyridine ring.
-
C-O stretching: A strong band corresponding to the ether linkage of the isopropoxy group.
-
C-Br stretching: A weaker band in the fingerprint region.
While FTIR is primarily used for functional group identification, subtle shifts in vibrational frequencies can sometimes be correlated with conformational changes.[3]
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry KBr and pressed into a transparent disk. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: The sample is placed in the beam path of an FTIR spectrometer, and an interferogram is collected.
-
Data Processing: A Fourier transform is applied to the interferogram to obtain the infrared spectrum (absorbance or transmittance versus wavenumber).
-
Spectral Analysis: The positions and intensities of the absorption bands are analyzed to identify functional groups and compare with reference spectra.
Conformational Analysis: The Isopropoxy Group
The key conformational flexibility in this compound arises from the rotation around the C4-O and O-CH bonds of the isopropoxy group. The orientation of the bulky isopropyl group relative to the plane of the pyridine ring can have significant steric and electronic consequences.
Potential Conformers
The rotation around the C4-O bond will determine the orientation of the isopropyl group with respect to the pyridine ring. Two principal conformations can be envisioned:
-
Coplanar Conformation: The C4-O-CH plane is coplanar with the pyridine ring. This could be either syn or anti with respect to the nitrogen atom, though steric hindrance would likely disfavor the syn arrangement.
-
Perpendicular Conformation: The C4-O-CH plane is perpendicular to the pyridine ring. This conformation may minimize steric clashes between the isopropyl group and the adjacent C-H or C-Br bonds on the pyridine ring.
Further rotation around the O-CH bond of the isopropoxy group will also lead to different rotational isomers (rotamers).
Computational Modeling
In the absence of definitive experimental data, computational modeling provides a powerful tool for predicting the most stable conformations and the energy barriers between them.[5][6]
-
Methods: Density Functional Theory (DFT) is a widely used method for geometry optimization and energy calculations of organic molecules.[6] Molecular mechanics methods can also be employed for a faster, albeit less accurate, conformational search.
-
Workflow: A typical computational workflow involves:
-
Building an initial 3D structure of this compound.
-
Performing a conformational search to identify all low-energy conformers. This can be done by systematically rotating the rotatable bonds.
-
Optimizing the geometry of each identified conformer using a suitable level of theory (e.g., DFT with a basis set like 6-31G*).
-
Calculating the relative energies of the optimized conformers to determine the most stable structure(s).
-
Calculating the vibrational frequencies to confirm that the optimized structures are true energy minima and to predict the IR spectrum.
-
Synthesis and Reactivity Considerations
The reactivity of the bromine atom at the 3-position is of significant synthetic utility. It is generally more reactive than a chlorine atom at the same position in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization. Common transformations include Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, which enable the formation of new carbon-carbon and carbon-nitrogen bonds.
Conclusion and Future Directions
The structural and conformational properties of this compound are critical to its function in various applications. This guide has outlined a comprehensive approach to its analysis, combining spectroscopic techniques and computational modeling. While direct experimental data remains scarce, the methodologies presented here, along with data from analogous compounds, provide a solid foundation for researchers.
Future work should focus on obtaining a single-crystal X-ray structure of this compound to definitively determine its solid-state conformation. Detailed variable-temperature NMR studies would also be invaluable for quantifying the rotational energy barriers of the isopropoxy group in solution. Such data would not only provide a deeper understanding of this specific molecule but also contribute to the broader knowledge of structure-activity relationships in substituted pyridines, aiding in the rational design of new drugs and materials.
References
-
Hernandez Prada JA, Madden SL, Ostrov DA, Hernandez MA. Molecular modeling optimization of anticoagulant pyridine derivatives. J Mol Graph Model. 2008;26(8):1365-1369. doi:10.1016/j.jmgm.2008.01.007. [Link]
-
Tiwari R, Parikh N, Sravanthi V, et al. Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration. Sci Rep. 2020;10(1):12773. Published 2020 Jul 29. doi:10.1038/s41598-020-69620-6. [Link]
-
Jackson M, Mantsch HH. The conformational analysis of peptides using Fourier transform IR spectroscopy. Biopolymers. 1995;37(4):239-247. doi:10.1002/bip.360370404. [Link]
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Springer Nature. NMR Protocols and Methods. Springer Nature Experiments. Accessed January 20, 2026. [Link]
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- 5. scispace.com [scispace.com]
- 6. Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration - PMC [pmc.ncbi.nlm.nih.gov]
The Definitive Spectroscopic Guide to 3-Bromo-4-isopropoxypyridine: A Comprehensive Analysis for Research and Development
This technical guide provides an in-depth analysis of the spectroscopic properties of 3-Bromo-4-isopropoxypyridine, a key building block in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document offers a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the unambiguous identification and characterization of this compound. The methodologies and interpretations presented herein are grounded in established scientific principles and extensive field experience, ensuring both technical accuracy and practical applicability.
Introduction: The Imperative of Spectroscopic Characterization
In the landscape of modern chemical synthesis and drug discovery, the precise structural elucidation of novel and existing molecules is paramount. Spectroscopic techniques serve as the cornerstone of this characterization, providing a detailed fingerprint of a molecule's atomic and electronic structure. For a compound such as this compound, which holds potential as a versatile intermediate, a thorough understanding of its spectroscopic signature is not merely academic—it is a critical component of quality control, reaction monitoring, and the rational design of new chemical entities. This guide delves into the core spectroscopic techniques—NMR, IR, and MS—to provide a holistic and actionable understanding of this important molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Core Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Predicted ¹H and ¹³C NMR Data
Due to the limited availability of experimentally derived public spectra for this compound, the following data is predicted based on established computational models and analysis of structurally analogous compounds. These predictions offer a robust framework for the interpretation of experimental data.
Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity | Predicted Coupling Constant (J) [Hz] |
| H-2 | 8.35 | Singlet (s) | - |
| H-5 | 6.80 | Doublet (d) | 5.5 |
| H-6 | 8.25 | Doublet (d) | 5.5 |
| CH (isopropoxy) | 4.70 | Septet (sept) | 6.1 |
| CH₃ (isopropoxy) | 1.40 | Doublet (d) | 6.1 |
Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |
| C-2 | 148.5 |
| C-3 | 110.0 |
| C-4 | 162.0 |
| C-5 | 112.5 |
| C-6 | 150.0 |
| CH (isopropoxy) | 72.0 |
| CH₃ (isopropoxy) | 22.0 |
Interpretation and Rationale
The predicted ¹H NMR spectrum reveals key structural features. The downfield chemical shifts of the pyridine ring protons (H-2, H-5, and H-6) are characteristic of their location in an electron-deficient aromatic system. The singlet for H-2 is a consequence of its lack of adjacent protons. The doublet splitting pattern for H-5 and H-6 arises from their coupling to each other. The isopropoxy group is readily identified by the septet for the methine proton (CH) and the corresponding doublet for the two equivalent methyl groups (CH₃).
The ¹³C NMR spectrum is equally informative. The carbon atoms of the pyridine ring resonate in the aromatic region, with their specific chemical shifts influenced by the electronegativity of the nitrogen atom and the electronic effects of the bromo and isopropoxy substituents. The upfield signals for the isopropoxy carbons are characteristic of sp³-hybridized carbons.
Experimental Protocol for NMR Data Acquisition
The following protocol outlines a standardized procedure for obtaining high-quality NMR spectra of this compound.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent. This step is essential for maintaining a stable magnetic field.
-
Shim the magnetic field to optimize its homogeneity across the sample, thereby maximizing spectral resolution.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-64 scans.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.
-
Phase the spectra to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
-
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.
Predicted IR Absorption Bands
The following table summarizes the expected characteristic IR absorption bands for this compound.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretch | Aromatic (Pyridine) |
| 2980-2850 | C-H stretch | Aliphatic (Isopropoxy) |
| 1600-1450 | C=C and C=N stretch | Aromatic (Pyridine) |
| 1250-1000 | C-O stretch | Ether (Isopropoxy) |
| 1100-1000 | C-Br stretch | Aryl bromide |
Interpretation and Rationale
The IR spectrum of this compound is expected to show several key features. The absorptions in the 3100-3000 cm⁻¹ region are indicative of the C-H stretching vibrations of the pyridine ring. The strong bands in the 2980-2850 cm⁻¹ range are due to the C-H stretching of the isopropoxy group. The characteristic stretching vibrations of the aromatic pyridine ring (C=C and C=N bonds) are expected to appear in the 1600-1450 cm⁻¹ region. A strong absorption band in the 1250-1000 cm⁻¹ range is anticipated for the C-O stretching of the ether linkage in the isopropoxy group. Finally, the presence of the bromine atom attached to the pyridine ring should give rise to a C-Br stretching vibration in the lower frequency region of the spectrum.
Experimental Protocol for IR Data Acquisition
For a liquid sample like this compound, the following "neat" sample preparation is a common and effective method.
-
Sample Preparation:
-
Place a single drop of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.
-
-
Instrument Setup:
-
Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.
-
Ensure the instrument's sample compartment is closed to minimize atmospheric interference (e.g., from CO₂ and water vapor).
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment. This is crucial for subtracting the spectral contributions of the atmosphere.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern.
Predicted Mass Spectrum Data
For this compound (C₈H₁₀BrNO), the following mass spectral data are expected under electron ionization (EI) conditions.
Table 4: Predicted Key Ions in the Mass Spectrum of this compound
| m/z | Ion Formula | Identity |
| 215/217 | [C₈H₁₀BrNO]⁺ | Molecular Ion (M⁺) |
| 172/174 | [C₅H₃BrNO]⁺ | [M - C₃H₇]⁺ |
| 134 | [C₈H₁₀NO]⁺ | [M - Br]⁺ |
| 78 | [C₅H₄N]⁺ | Pyridyl cation |
Interpretation and Rationale
The most characteristic feature of the mass spectrum of a bromine-containing compound is the presence of two molecular ion peaks of nearly equal intensity, separated by two mass units (m/z 215 and 217). This is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in an approximately 1:1 ratio).
The fragmentation of this compound under EI is expected to proceed through several key pathways. A prominent fragmentation would be the loss of the isopropyl group as a radical (C₃H₇•), leading to ions at m/z 172 and 174. Another significant fragmentation pathway involves the cleavage of the C-Br bond, resulting in a fragment ion at m/z 134. Further fragmentation of the pyridine ring can lead to smaller charged species, such as the pyridyl cation at m/z 78.
Experimental Protocol for Mass Spectrometry Data Acquisition
The following is a general procedure for obtaining an electron ionization mass spectrum.
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a liquid sample or through a gas chromatograph (GC-MS).
-
-
Ionization:
-
The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺).
-
-
Mass Analysis:
-
The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
The separated ions are detected by an electron multiplier or a similar detector, which generates a signal proportional to the number of ions at each m/z value.
-
-
Data Processing:
-
The instrument's software plots the relative abundance of the ions as a function of their m/z ratio, generating the mass spectrum.
-
Analyze the spectrum to identify the molecular ion and interpret the fragmentation pattern.
-
Conclusion: A Unified Spectroscopic Portrait
The comprehensive analysis of the predicted NMR, IR, and MS data provides a robust and self-validating spectroscopic profile of this compound. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework, while the IR spectrum confirms the presence of the key functional groups. The mass spectrum provides the definitive molecular weight and reveals characteristic fragmentation patterns that corroborate the assigned structure. Together, these techniques offer a powerful and synergistic approach to the unequivocal identification and characterization of this important chemical intermediate, empowering researchers to proceed with confidence in their synthetic and developmental endeavors.
References
-
NMRDB . (n.d.). Predict 1H NMR. Retrieved from [Link]
-
NMRDB . (n.d.). Predict 13C NMR. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
-
NIST Chemistry WebBook . (n.d.). 3-Bromopyridine. Retrieved from [Link]
-
Chem LibreTexts . (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
An In-depth Technical Guide to the Commercial Availability and Application of 3-Bromo-4-isopropoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Importance of 3-Bromo-4-isopropoxypyridine in Modern Synthesis
This compound is a substituted pyridine derivative that has emerged as a valuable building block in medicinal chemistry and organic synthesis. Its unique structural arrangement, featuring a bromine atom at the 3-position and an isopropoxy group at the 4-position of the pyridine ring, offers a versatile platform for the construction of complex molecular architectures. The pyridine scaffold is a common motif in a vast array of pharmaceuticals, and the strategic placement of the bromo and isopropoxy functionalities allows for selective and diverse chemical transformations. This guide provides a comprehensive overview of the commercial availability, key suppliers, safety considerations, and synthetic utility of this important chemical intermediate.
The bromine atom serves as a highly effective handle for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This is a cornerstone of modern drug discovery, allowing for the systematic modification of a lead compound to optimize its pharmacological properties. The isopropoxy group, on the other hand, can influence the physicochemical properties of the final molecule, such as its solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design.
Commercial Availability and Supplier Landscape
This compound, identified by the CAS number 1289271-27-7 , is available from a select number of specialized chemical suppliers. For researchers and drug development professionals, sourcing high-purity and reliably available starting materials is a critical first step in any synthetic campaign. The following table summarizes the key suppliers identified for this compound:
| Supplier | Purity | Availability | Contact Information |
| CHIRALEN | 98% | In Stock (as of most recent data) | ; +86-18180523806[1] |
| BLD Pharm | Research Grade | Inquire for availability | [2] |
| AstaTech Inc. | Inquire for purity | 60-day lead time (as per distributor) | [3] |
Note: Availability and pricing are subject to change. It is always recommended to contact the suppliers directly for the most current information.
Physicochemical Properties and Safety Considerations
While a dedicated Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing, information can be inferred from the SDS of structurally related compounds such as 3-bromopyridine and other brominated pyridines.
Key Physicochemical Data:
-
Molecular Formula: C₈H₁₀BrNO
-
Molecular Weight: 216.08 g/mol
-
SMILES Code: CC(OC1=C(Br)C=NC=C1)C[2]
-
Recommended Storage: 2-8°C[1]
Inferred Hazardous Profile: Based on analogous compounds, this compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Potential Hazards Include:
-
Skin and Eye Irritation: Similar to other brominated aromatic compounds, it is likely to cause skin and eye irritation upon contact.[4][5][6]
-
Respiratory Irritation: Inhalation of vapors or dust may cause respiratory tract irritation.[4][5][6]
-
Harmful if Swallowed: Ingestion may be harmful.[5]
Handling and Storage:
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]
A comprehensive risk assessment should be conducted before handling this compound, and the supplier should be contacted to request a specific Safety Data Sheet.
Synthetic Utility and Applications in Medicinal Chemistry
The synthetic value of this compound lies in the orthogonal reactivity of its functional groups. The bromine atom at the 3-position is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of complex organic molecules.[7]
Key Synthetic Transformations:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or alkyl substituents.
-
Buchwald-Hartwig Amination: Coupling with amines to form carbon-nitrogen bonds, a crucial step in the synthesis of many biologically active compounds.
-
Heck and Sonogashira Couplings: Reactions with alkenes and alkynes, respectively, to introduce further carbon-based functionalities.
The isopropoxy group at the 4-position, being an electron-donating group, can influence the reactivity of the pyridine ring and also serves as a key structural element that can modulate the biological activity and pharmacokinetic profile of the final compound. The broader class of 3-bromo-4-alkoxypyridines are recognized as important intermediates in the synthesis of pharmaceuticals and agrochemicals.[8] For instance, substituted bromopyridines are key components in the synthesis of potent phosphodiesterase type 4 (PDE4) inhibitors and proton pump inhibitors (PPIs).[9]
Representative Synthetic Protocol: Synthesis of 3-Bromo-4-alkoxypyridines
Step 1: Synthesis of 3-Bromo-4-hydroxypyridine (if not commercially available)
This intermediate can be prepared from commercially available starting materials such as 4-aminopyridine through a sequence of bromination and diazotization followed by hydrolysis.
Step 2: O-Alkylation to form this compound
Reaction Scheme:
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Use of 3-Bromo-4-isopropoxypyridine
Introduction: Acknowledging the Data Gap and Establishing a Framework of Prudence
3-Bromo-4-isopropoxypyridine is a substituted pyridine derivative with significant potential as a versatile intermediate in the synthesis of complex molecular architectures, particularly within the pharmaceutical and agrochemical industries. Its structure, featuring a bromine atom at the 3-position and an isopropoxy group at the 4-position, offers a reactive handle for a variety of synthetic transformations, including palladium-catalyzed cross-coupling reactions, metal-halogen exchange, and, under specific conditions, nucleophilic aromatic substitution.
This guide is structured to provide not just a list of procedures, but a deeper understanding of the causality behind each safety recommendation, fostering a culture of intrinsic laboratory safety.
Pillar 1: Hazard Identification and Risk Assessment - Understanding the "Why"
The primary hazards associated with substituted bromopyridines, and by extension this compound, are multifaceted, encompassing flammability, acute toxicity, and severe irritation potential.[4] The pyridine ring itself presents toxicological concerns, while the bromo-substituent introduces reactivity and potential for environmental persistence.
Anticipated Hazard Profile:
Based on analogous compounds, this compound should be regarded as a substance that is:
-
Flammable: Like many organic solvents and reagents, it is expected to be a combustible liquid with a relatively low flash point.[1][3] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[1]
-
Acutely Toxic: Harmful if swallowed, in contact with skin, or if inhaled.[5][6] The toxicological properties have not been fully investigated, demanding minimal exposure.[1]
-
A Severe Irritant: Causes serious skin and eye irritation.[7] Prolonged contact may lead to dermatitis.[1] Inhalation of vapors or mists may cause respiratory irritation, with symptoms including headache, dizziness, and nausea.[1][3]
Quantitative Hazard Summary (Based on Analogs):
| Hazard Classification | Description | Supporting Data (from Analogs) |
| Flammability | Combustible Liquid | Flash Point of 3-Bromopyridine: 51°C / 123.8°F[1] |
| Acute Toxicity (Oral) | Harmful if swallowed | LD50 Oral Rat (3-Bromopyridine): 364.86 mg/kg[4] |
| Skin Corrosion/Irritation | Causes skin irritation | Category 2 Irritant[3][7] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | Category 2 Irritant[3][7] |
| Specific Target Organ Toxicity | May cause respiratory irritation | Single Exposure, Category 3[4][7] |
Pillar 2: The Self-Validating Protocol - A Multi-Layered Defense Strategy
A robust safety protocol is a self-validating system where each step is designed to mitigate a specific, identified risk. The following workflow for handling this compound is built on this principle, ensuring that safety is an integral part of the scientific process.
Engineering Controls: The First Line of Defense
The primary method for controlling exposure to hazardous chemicals is through robust engineering controls.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood. This is non-negotiable and serves to minimize the inhalation of potentially toxic and irritating vapors.
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of flammable vapors.[8]
-
Eyewash Stations and Safety Showers: These must be readily accessible and within close proximity to the workstation.[2] Their location should be clearly marked and unobstructed.
Personal Protective Equipment (PPE): The Last Barrier
PPE is not a substitute for robust engineering controls but serves as the final barrier between the researcher and the chemical hazard.[9][10]
-
Eye and Face Protection: Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[11][12] For procedures with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[12]
-
Hand Protection: Double-gloving is strongly recommended. An inner nitrile glove provides a primary barrier, while a thicker, chemical-resistant outer glove (e.g., neoprene or butyl rubber) offers additional protection. Gloves must be inspected for integrity before each use and disposed of immediately upon suspected contamination.
-
Body Protection: A flame-resistant lab coat is the minimum requirement.[12] For larger-scale operations or when there is a significant risk of spillage, a chemical-resistant apron or disposable coveralls should be worn.
-
Respiratory Protection: For routine handling within a fume hood, respiratory protection is generally not required. However, in the event of a spill or if there is a potential for aerosolization outside of a containment system, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Pillar 3: Procedural Integrity and Emergency Preparedness
Safe Handling and Storage: Proactive Risk Mitigation
-
Ignition Sources: Keep away from open flames, hot surfaces, sparks, and other sources of ignition.[1][3] Use only non-sparking tools and explosion-proof equipment where necessary.[1]
-
Static Discharge: Take precautionary measures against static discharges by grounding and bonding containers and receiving equipment.[1][4]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] The storage area should be designated for flammable liquids.[1] For added stability, consider storing under an inert atmosphere such as nitrogen.[1][6]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[1][2]
Emergency Procedures: A Calm and Coordinated Response
In the event of an exposure or spill, a rapid and informed response is critical.
-
Inhalation: Move the affected person to fresh air immediately.[13] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[8][13]
-
Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[6][13] Seek immediate medical attention.[1]
-
Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][13] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[11] Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1]
-
Spill Response: In the event of a spill, evacuate the area and eliminate all ignition sources.[14] Wear appropriate PPE, including respiratory protection.[4] Contain the spill using an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[1] Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[3] Do not allow the chemical to enter drains or waterways.[1]
Fire-Fighting Measures: Specialized Training Required
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[3][11] A water mist may be used to cool closed containers.[1]
-
Specific Hazards: Flammable liquid and vapor.[4] Containers may explode when heated.[1] Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides.[1][3]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[1][11]
Visualizing Safety: Experimental and Disposal Workflows
Standard Operating Procedure for Handling this compound
Caption: A workflow diagram illustrating the key stages of safely handling this compound.
Chemical Spill Response Workflow
Caption: A decision-making workflow for responding to a spill of this compound.
Conclusion: A Commitment to a Culture of Safety
The responsible use of novel chemical entities like this compound is foundational to scientific progress. In the absence of specific safety data, a conservative and informed approach is not just recommended, but essential. By understanding the inherent hazards of analogous compounds and implementing a multi-layered safety strategy encompassing engineering controls, personal protective equipment, and robust emergency procedures, researchers can confidently and safely explore the synthetic potential of this valuable intermediate. This guide serves as a living document, to be updated as more specific information becomes available, reinforcing the principle that scientific integrity and a commitment to safety are inextricably linked.
References
- 3-Bromopyridine Safety Data Sheet. (n.d.).
- 3-Bromo-4-methylpyridine Safety Data Sheet. (2010-11-16).
- 3-Bromo-4-methylpyridine Safety Data Sheet. (n.d.).
- 4-(3-BROMO-PROPYL)-PYRIDINE Safety Data Sheet. (n.d.). ECHEMI.
- 3-bromopropyne Safety Data Sheet. (2025-04-30). Sigma-Aldrich.
- Reactivity of the Bromine Atom in 3-Bromo-4-isopropylpyridine: A Technical Guide. (2025). Benchchem.
- Personal protective equipment for handling 3,5-DiBr-PAESA. (2025). Benchchem.
- 3-BROMOPROPYNE. (n.d.). CAMEO Chemicals - NOAA.
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- This compound Safety Data Sheet. (2025-04-28). Sigma-Aldrich.
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An In-depth Technical Guide to the Preliminary Reactivity of 3-Bromo-4-isopropoxypyridine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and organic synthesis, substituted pyridines represent a cornerstone scaffold, integral to the architecture of countless pharmaceutical agents and complex molecules. Among these, 3-Bromo-4-isopropoxypyridine stands out as a particularly versatile building block. The strategic placement of the bromine atom at the 3-position provides a reactive handle for a multitude of transformations, while the 4-isopropoxy group modulates the electronic properties and steric environment of the pyridine ring. This guide offers an in-depth exploration of the primary reactivity domains of this compound, providing both mechanistic insights and field-proven experimental protocols to empower researchers in their synthetic endeavors.
Physicochemical & Spectroscopic Profile
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use. While extensive experimental data for this compound is not widely published, its characteristics can be reliably extrapolated from its structure and comparison to similar analogs.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Comment |
| CAS Number | 90731-96-7 | |
| Molecular Formula | C₈H₁₀BrNO | |
| Molecular Weight | 216.08 g/mol | Calculated |
| IUPAC Name | 3-bromo-4-(propan-2-yloxy)pyridine | |
| Physical Form | Expected to be a liquid or low-melting solid | Analogy to similar structures |
| Boiling Point | Not reported; expected >200 °C | Extrapolated from analogs[1][2] |
| Density | Not reported | --- |
Spectroscopic Characterization (Expected):
-
¹H NMR: Protons on the pyridine ring would appear as distinct signals in the aromatic region (δ 7.0-8.5 ppm). The isopropoxy group would exhibit a septet for the CH proton and a doublet for the two methyl groups in the aliphatic region (δ 1.0-5.0 ppm).
-
¹³C NMR: The carbon atoms of the pyridine ring would resonate in the δ 110-160 ppm range, with the carbon bearing the bromine atom (C3) being significantly influenced by the halogen's electronic effect. The carbons of the isopropoxy group would appear in the upfield region.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio).
Core Reactivity Domains
The synthetic utility of this compound is primarily derived from the reactivity of its carbon-bromine bond. This functionality serves as a linchpin for constructing more complex molecular frameworks through several key classes of reactions.
Diagram 1: Major Reactivity Pathways
This diagram illustrates the principal transformations starting from this compound, highlighting its versatility as a synthetic intermediate.
Caption: Key reaction classes for functionalizing this compound.
Palladium-Catalyzed Cross-Coupling Reactions
This class of reactions is arguably the most powerful tool for the functionalization of this compound. The C-Br bond readily participates in the catalytic cycle with palladium, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a robust method for creating biaryl structures by reacting the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base.[3]
Causality Behind Protocol Choices:
-
Catalyst/Ligand System: A Pd(0) species is the active catalyst. Using a precursor like Pd(OAc)₂ with a phosphine ligand is common. Bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos) can be crucial for coupling sterically hindered substrates and can improve reaction rates and yields.
-
Base: The base (e.g., K₂CO₃, K₃PO₄) is essential for activating the boronic acid, facilitating the transmetalation step in the catalytic cycle.[3]
-
Solvent: A two-phase system, often a mixture of an organic solvent (like toluene or dioxane) and water, is frequently used to dissolve both the organic and inorganic reagents.[4]
-
Inert Atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst, making it critical to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).
-
Reagent Addition: Add a base, such as potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, such as toluene/water (4:1 v/v, 5 mL).
-
Degassing: Subject the mixture to three cycles of vacuum/backfill with an inert gas (argon or nitrogen).
-
Reaction: Heat the mixture to 80-120 °C and stir for several hours, monitoring progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
The Buchwald-Hartwig amination enables the synthesis of aryl amines by coupling an aryl halide with a primary or secondary amine.[5][6] This reaction is a cornerstone of modern pharmaceutical synthesis due to its broad substrate scope.[5]
Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle
This diagram outlines the key steps of the palladium-catalyzed C-N bond formation.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), a suitable phosphine ligand (e.g., BINAP, 0.03 mmol, 3 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 mmol, 1.4 eq).[7]
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 eq) and the desired amine (1.2 mmol, 1.2 eq).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane (3-5 mL).[7]
-
Reaction: Seal the tube and heat the mixture to 80-110 °C with vigorous stirring for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with brine.[7]
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.[7]
Metal-Halogen Exchange
An alternative strategy for functionalization is metal-halogen exchange, which converts the relatively unreactive C-Br bond into a highly nucleophilic organometallic species. This is typically achieved using organolithium reagents at low temperatures.
Causality Behind Protocol Choices:
-
Reagent: Strong alkyl lithium bases like n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) are required for the exchange.
-
Temperature: The reaction must be conducted at very low temperatures (typically -78 °C) to prevent side reactions, such as decomposition of the organolithium intermediate or attack on the solvent.
-
Solvent: Anhydrous, polar aprotic solvents like tetrahydrofuran (THF) or diethyl ether are necessary to stabilize the organolithium species and prevent protonation.
Experimental Protocol: Lithiation and Electrophilic Quench
Diagram 3: General Workflow for Lithiation
Caption: Step-by-step workflow for a lithiation-electrophile quench sequence.
-
Reaction Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with argon.
-
Reagent Addition: Add anhydrous THF (10 mL) via syringe. Add this compound (1.0 mmol, 1.0 eq).
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 mmol, 1.1 eq, as a solution in hexanes) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at -78 °C for 30-60 minutes.
-
Electrophilic Quench: Add a solution of the desired electrophile (e.g., benzaldehyde, dimethylformamide, or CO₂ gas) to the organolithium solution at -78 °C.
-
Warming & Quenching: Allow the reaction to slowly warm to room temperature over 1-3 hours. Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Troubleshooting and Mechanistic Considerations
-
Low Yield in Suzuki Coupling: Poor yields can result from inactive catalyst, an inappropriate base, or oxygen contamination. Consider using a more robust ligand like SPhos or ensuring rigorous degassing. Common side reactions include dehalogenation (replacement of Br with H) and homocoupling of the boronic acid.
-
Side Reactions in Buchwald-Hartwig Amination: Hydrodehalogenation of the starting material is a common side reaction that competes with the desired C-N bond formation. The choice of ligand and base is critical to minimize this pathway.
-
Challenges in Lithiation: The pyridine nitrogen can coordinate to the lithium reagent, potentially complicating the reaction. Furthermore, the organolithium intermediate is highly basic and thermally unstable, necessitating strict adherence to low temperatures and anhydrous conditions.
Conclusion
This compound is a highly valuable and adaptable intermediate in synthetic chemistry. Its reactivity is dominated by the versatile carbon-bromine bond, which serves as an effective handle for palladium-catalyzed cross-coupling reactions and metal-halogen exchange. By understanding the principles behind these transformations and employing robust, well-validated protocols, researchers can efficiently incorporate this scaffold into complex target molecules, accelerating discovery in drug development and materials science.
References
- Reactivity of the Bromine Atom in 3-Bromo-4-isopropylpyridine: A Technical Guide. (2025). Benchchem.
- Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Bromo-4-isopropylpyridine. (2025). Benchchem.
- An In-depth Technical Guide to the Physicochemical Characteristics of 3-Bromo-4-isopropylpyridine and Its Analogs. (2025). Benchchem.
- In-Depth Technical Guide to 3-Bromo-4-isopropylpyridine (CAS No. 90731-96-7). (2025). Benchchem.
- Technical Support Center: Improving Yield in 3-Bromo-4-isopropylpyridine Suzuki Reactions. (2025). Benchchem.
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Unknown Source.
- Buchwald–Hartwig amin
- Buchwald–Hartwig amin
- Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine. NINGBO INNO PHARMCHEM CO.,LTD..
- Technical Support Center: Cross-Coupling Reactions of 3-Bromo-4-isopropylpyridine. (2025). Benchchem.
- Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium...
- Suzuki Coupling. Organic Chemistry Portal.
- Application Notes and Protocols for the Lithiation of 3-Bromothiophene. (2025). Benchchem.
- 3-Bromo-4-methylpyridine 96 3430-22-6. Sigma-Aldrich.
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- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-4-isopropoxypyridine
Introduction: The Strategic Importance of 4-Alkoxypyridine Scaffolds
Substituted pyridine rings are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science. Among these, the 4-alkoxypyridine framework is a key building block in numerous biologically active molecules. The strategic introduction of aryl or heteroaryl substituents at the 3-position of this scaffold via robust and versatile cross-coupling methodologies is of paramount importance in drug discovery and development. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and an organoboron compound, stands as one of the most powerful and widely utilized methods for the formation of carbon-carbon bonds due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[1][2]
This guide provides an in-depth technical overview and detailed experimental protocols for the Suzuki-Miyaura coupling of 3-bromo-4-isopropoxypyridine. We will explore the mechanistic underpinnings of this reaction, discuss the critical parameters that govern its success, and offer field-proven protocols and troubleshooting advice tailored for researchers, scientists, and drug development professionals.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[3] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. This is often the rate-determining step of the reaction.[1]
-
Transmetalation: The organic group from the boronic acid (or its boronate ester derivative) is transferred to the palladium center. This step requires the presence of a base to activate the organoboron species, forming a more nucleophilic boronate intermediate.[2]
-
Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Reaction Parameters for this compound Coupling
The successful Suzuki-Miyaura coupling of this compound is contingent on the judicious selection of several key reaction parameters. The electron-rich nature of the pyridine ring and the potential for the pyridine nitrogen to coordinate with the palladium catalyst are important considerations.
Catalyst and Ligand Selection
The choice of palladium precursor and the associated ligand is critical. While Pd(PPh₃)₄ can be effective, modern catalyst systems often employ a Pd(0) or Pd(II) precursor in combination with a bulky, electron-rich phosphine ligand. These ligands stabilize the active Pd(0) species, promote oxidative addition, and facilitate the reductive elimination step.
For sterically hindered or electron-rich substrates like this compound, ligands such as SPhos, XPhos, and RuPhos have demonstrated considerable success. N-heterocyclic carbene (NHC) ligands also present a viable alternative.
| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Key Advantages |
| Pd₂(dba)₃ | SPhos | 1-2 | Excellent for sterically demanding substrates. |
| Pd(OAc)₂ | XPhos | 2-4 | High activity for challenging couplings. |
| Pd(dppf)Cl₂ | (dppf) | 2-5 | Good general catalyst, often effective for heteroaryl couplings. |
| Pd(PPh₃)₄ | PPh₃ | 3-5 | A classic, readily available catalyst.[4] |
Base Selection
The base plays a crucial role in the transmetalation step by activating the boronic acid.[2] The choice of base can significantly impact reaction rates and yields.
-
Inorganic bases are most commonly employed.
-
Potassium Carbonate (K₂CO₃) and Sodium Carbonate (Na₂CO₃) are widely used, effective, and economical choices.
-
Potassium Phosphate (K₃PO₄) is often a superior choice for challenging couplings, including those involving heteroaryl halides.
-
Cesium Carbonate (Cs₂CO₃) is a stronger base that can be beneficial in difficult cases.[5]
-
Solvent System
A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.
-
1,4-Dioxane/water and Toluene/water are common and effective solvent systems.
-
Tetrahydrofuran (THF)/water is another viable option.[3]
-
N,N-Dimethylformamide (DMF) can be used, but may promote side reactions at higher temperatures.
The ratio of organic solvent to water is usually between 4:1 and 10:1.
Experimental Protocols
The following protocols are provided as a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of reaction time, temperature, and reagent stoichiometry may be necessary for specific substrates.
Protocol 1: General Screening Conditions
This protocol is a robust starting point for coupling with a variety of aryl and heteroaryl boronic acids.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
SPhos (0.022 mmol, 2.2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv), finely powdered
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for extraction (e.g., ethyl acetate) and chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
In a separate vial, dissolve Pd₂(dba)₃ and SPhos in the 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask via syringe, followed by the water.
-
Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and improve yields in some cases.
Materials:
-
This compound (0.5 mmol, 1.0 equiv)
-
Arylboronic acid pinacol ester (0.6 mmol, 1.2 equiv)
-
Pd(dppf)Cl₂ (0.015 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (1.0 mmol, 2.0 equiv)
-
DMF (3 mL)
-
Water (0.5 mL)
Procedure:
-
Combine this compound, the arylboronic acid pinacol ester, Pd(dppf)Cl₂, and potassium carbonate in a microwave vial equipped with a stir bar.
-
Add DMF and water.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate at 120-150 °C for 10-30 minutes.
-
Cool the vial to room temperature.
-
Follow the work-up and purification procedure described in Protocol 1.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst; Ineffective base or solvent; Oxygen contamination. | Use a fresh palladium precursor and a bulky, electron-rich ligand (e.g., SPhos, XPhos). Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of inert gas. |
| Homocoupling of Boronic Acid | Presence of Pd(II) species; Excess oxygen. | Ensure complete reduction of the Pd(II) precatalyst to Pd(0). Rigorously exclude oxygen. A slight excess of this compound may favor cross-coupling. |
| Dehalogenation of Starting Material | Catalyst deactivation; Side reaction pathways. | Use a bulky ligand to prevent coordination of the pyridine nitrogen to the palladium center. Consider a different solvent system. |
| Reaction Stalls | Catalyst deactivation; Insolubility of intermediates or product. | Increase catalyst loading slightly. Switch to a solvent system that provides better solubility for all components at the reaction temperature (e.g., toluene/water, 2-MeTHF/water). |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful and versatile method for the synthesis of a diverse range of 3-aryl-4-isopropoxypyridine derivatives. By carefully selecting the catalyst, ligand, base, and solvent system, high yields of the desired products can be achieved. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for researchers in the field of organic synthesis and drug discovery, enabling the efficient and reliable construction of these valuable molecular scaffolds.
References
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. [Link]
-
Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... (n.d.). ResearchGate. [Link]
-
Recyclable palladium catalysts for suzuki cross-coupling reaction. (n.d.). ResearchGate. [Link]
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids a. (n.d.). ResearchGate. [Link]
-
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. (n.d.). PubMed Central. [Link]
-
Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. [Link]
-
Synthesis and Characterization of Palladium Catalyzed (Carbon-carbon Bond Formation) compounds. (n.d.). RJPT. [Link]
-
Suzuki Coupling Reaction. (n.d.). BYJU'S. [Link]
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
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Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-4-isopropoxypyridine
Introduction: Strategic C-N Bond Formation in Heterocyclic Chemistry
The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3] For researchers and professionals in drug development, the ability to forge C-N bonds with precision and predictability is paramount. This guide offers a detailed exploration of the Buchwald-Hartwig amination as applied to 3-Bromo-4-isopropoxypyridine, a heteroaromatic building block of significant interest. The protocols and insights provided herein are designed to be a practical resource for laboratory application, grounded in mechanistic understanding and field-proven expertise.
The pyridine core, particularly when substituted, is a privileged scaffold in medicinal chemistry. The isopropoxy group at the 4-position of the pyridine ring in our substrate introduces electron-donating character, which can influence the reactivity of the C-Br bond at the 3-position. A successful Buchwald-Hartwig amination on this substrate opens the door to a diverse array of 3-amino-4-isopropoxypyridine derivatives, enabling extensive structure-activity relationship (SAR) studies.
The Catalytic Heart of the Reaction: A Mechanistic Overview
A thorough understanding of the reaction mechanism is crucial for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states.[1][4]
.dot
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (this compound) to a low-valent palladium(0) complex, forming a palladium(II) species.[1][4]
-
Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the palladium(II) center. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex.
-
Reductive Elimination: The final step is reductive elimination from the palladium-amido complex, which forges the desired C-N bond and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[5]
The efficiency of each step is highly dependent on the choice of ligand, base, solvent, and temperature, all of which will be discussed in detail.
Key Reaction Parameters and Their Scientific Rationale
The success of a Buchwald-Hartwig amination hinges on the judicious selection of several key components. For a substrate like this compound, the electron-rich nature of the pyridine ring can present unique challenges, making careful consideration of these parameters even more critical.
| Parameter | Recommendation for this compound | Rationale and In-depth Considerations |
| Palladium Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | Pd₂(dba)₃ is a Pd(0) source and can directly enter the catalytic cycle. Pd(OAc)₂ is a stable, air-tolerant Pd(II) source that is reduced in situ to the active Pd(0) species, often by the amine or phosphine ligand.[5][6] For challenging substrates, a pre-formed catalyst can offer more consistent results. |
| Phosphine Ligand | Xantphos, BINAP, or a bulky biarylphosphine (e.g., XPhos, SPhos) | The ligand is arguably the most critical component. It stabilizes the palladium catalyst, promotes oxidative addition, and facilitates the crucial reductive elimination step.[4] For electron-rich heteroaryl halides, bulky, electron-rich ligands like Xantphos or biaryl phosphines are often necessary to promote the desired reactivity and prevent side reactions.[6] |
| Base | NaOtBu, Cs₂CO₃, or K₃PO₄ | A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile in the catalytic cycle.[6] Sodium tert-butoxide is a common choice, but for base-sensitive substrates, weaker inorganic bases like cesium carbonate or potassium phosphate can be effective, though they may require higher reaction temperatures.[4] |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, deoxygenated, non-protic solvents are essential to prevent catalyst deactivation and unwanted side reactions. Toluene and dioxane are the most commonly employed solvents due to their ability to dissolve the reactants and their relatively high boiling points, which allow for a sufficient reaction temperature.[5] |
| Temperature | 80-110 °C | The reaction temperature is a critical parameter that must be optimized. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and the formation of byproducts. A typical starting point is 100 °C.[5] |
Experimental Protocols
The following protocols provide a starting point for the Buchwald-Hartwig amination of this compound. It is crucial to note that optimization may be necessary for different amine coupling partners.
General Protocol for the Amination of this compound
This protocol is a robust starting point for coupling with a variety of primary and secondary amines.
.dot
Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene (or 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, sodium tert-butoxide, Xantphos, and the palladium precursor.
-
Seal the tube with a septum, and evacuate and backfill with inert gas three times.
-
Add anhydrous, degassed toluene via syringe.
-
Add the amine to the reaction mixture via syringe.
-
Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for a More Challenging or Base-Sensitive Amine
For amines that are prone to side reactions or contain base-sensitive functional groups, a milder base and a more robust catalyst system may be required.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (a bulky biarylphosphine ligand) (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
Anhydrous 1,4-dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Follow steps 1-4 of the general protocol, substituting the palladium precursor, ligand, and base as listed above, and using 1,4-dioxane as the solvent.
-
Heat the reaction mixture to 110 °C and stir for 18-36 hours.
-
Follow steps 6-11 of the general protocol for reaction monitoring, work-up, and purification.
Troubleshooting and Key Considerations
Even with a well-defined protocol, challenges can arise. Below are some common issues and potential solutions:
-
Low Conversion: If the reaction stalls, consider increasing the temperature, reaction time, or catalyst loading. Ensure that all reagents and the solvent are scrupulously dry and that the reaction is maintained under an inert atmosphere.
-
Byproduct Formation: The formation of de-brominated starting material can be an issue. This can sometimes be mitigated by using a different ligand or a lower reaction temperature.
-
Difficulty with Primary Amines: Primary amines can sometimes undergo double arylation. Using a bulkier ligand or a slight excess of the amine can help to favor the mono-arylated product.
-
Catalyst Deactivation: The pyridine nitrogen can potentially coordinate to the palladium center and inhibit catalysis. The use of bulky ligands helps to prevent this.
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of substituted aminopyridines. By understanding the underlying mechanism and the role of each reaction component, researchers can effectively apply this methodology to complex substrates like this compound. The protocols provided in this guide serve as a solid foundation for the successful implementation of this powerful C-N bond-forming reaction in a research and drug development setting. As with any synthetic method, careful optimization and attention to experimental detail are the keys to achieving high yields and purity.
References
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
NBU-IR. (2002). Palladium-catalysed amination of halopyridines on a KF-alumina surface. [Link]
-
Grokipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
UCLA Chemistry. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. [Link]
-
Nolan Group. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]
-
The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
NIH. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for the Exploration of 3-Bromo-4-isopropoxypyridine in Agrochemical Development
Disclaimer: The following document provides a scientifically grounded, yet prospective, guide for the utilization of 3-Bromo-4-isopropoxypyridine as a novel scaffold in agrochemical research. As of the date of this publication, this specific molecule is an under-explored intermediate in the agrochemical field. The protocols and applications described herein are based on established principles of medicinal and process chemistry and are intended to serve as a foundational framework for discovery and development.
Introduction: The Rationale for Investigating this compound
The pyridine ring is a cornerstone in the design of modern agrochemicals, featuring in a wide array of commercial herbicides, fungicides, and insecticides. Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, metabolic stability, and target-binding affinity.
This compound presents a compelling, yet underexplored, starting point for the development of new active ingredients. The presence of a bromine atom at the 3-position provides a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. The isopropoxy group at the 4-position can enhance lipophilicity, which may improve cell membrane permeability and translocation within the target organism. This combination of functionalities suggests that derivatives of this compound could exhibit potent biological activity.
This guide provides a comprehensive overview of the synthesis of the core this compound intermediate and outlines a strategic approach to its derivatization and screening for potential herbicidal and fungicidal properties.
PART 1: Synthesis of the Core Intermediate: this compound
A robust and scalable synthesis of the this compound core is the essential first step in any discovery program. The following multi-step protocol is a proposed route, based on established pyridine chemistry.
Synthetic Workflow Overview
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 4-Isopropoxypyridine
-
Rationale: This step introduces the isopropoxy group via a Williamson ether synthesis. The choice of a suitable base is critical to ensure efficient deprotonation of the hydroxyl group of 4-hydroxypyridine.
-
Protocol:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add 4-hydroxypyridine (1.0 eq.) portion-wise, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting mixture at room temperature for 1 hour, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add 2-bromopropane (1.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-isopropoxypyridine.
-
Step 2: Synthesis of 4-Isopropoxypyridine N-oxide
-
Rationale: The N-oxide is an essential intermediate that activates the pyridine ring for electrophilic substitution at the 3-position.
-
Protocol:
-
Dissolve 4-isopropoxypyridine (1.0 eq.) in dichloromethane (DCM).
-
Add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq.) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 4-isopropoxypyridine N-oxide.
-
Step 3: Synthesis of this compound
-
Rationale: This is the final and key bromination step. The use of a reagent like phosphorus oxybromide allows for the direct bromination of the N-oxide at the 3-position.
-
Protocol:
-
In a flask equipped with a reflux condenser, add 4-isopropoxypyridine N-oxide (1.0 eq.) and phosphorus oxybromide (POBr3, 1.5 eq.).
-
Heat the mixture to 80-90 °C and stir for 2-3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
PART 2: Application in Agrochemical Discovery - A Hypothetical Screening Workflow
Derivatives of this compound can be synthesized and screened for a variety of agrochemical applications. The workflow below outlines a general strategy for exploring its potential as a novel herbicide or fungicide.
Agrochemical Screening Cascade
Caption: A generalized workflow for the discovery of novel agrochemicals from a this compound scaffold.
Protocol for a Representative Suzuki Coupling Reaction
-
Rationale: The Suzuki coupling is a powerful and versatile reaction for creating carbon-carbon bonds, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 3-position of the pyridine ring.
-
Protocol:
-
To a reaction vessel, add this compound (1.0 eq.), the desired boronic acid or boronate ester (1.2 eq.), a palladium catalyst such as Pd(PPh3)4 (0.05 eq.), and a base such as potassium carbonate (2.0 eq.).
-
De-gas the vessel and backfill with an inert gas (e.g., nitrogen or argon).
-
Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent such as ethyl acetate.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC to yield the desired coupled product.
-
PART 3: Data Interpretation and Structure-Activity Relationship (SAR) Analysis
The data generated from the primary and secondary screens should be systematically analyzed to build a Structure-Activity Relationship (SAR). This will guide the design of subsequent generations of analogs with improved potency and selectivity.
Hypothetical SAR Data Table for Herbicidal Activity
| Compound ID | R-Group at 3-position | % Inhibition of Lolium rigidum at 10 µM | IC50 (µM) on Lolium rigidum |
| Parent | Br | < 5% | > 100 |
| Analog-1 | Phenyl | 45% | 12.5 |
| Analog-2 | 4-Fluorophenyl | 75% | 3.2 |
| Analog-3 | 2-Thienyl | 60% | 8.7 |
| Analog-4 | 4-Pyridyl | 30% | 25.1 |
This is a hypothetical table for illustrative purposes only.
The analysis of such data can reveal key insights. For instance, in the hypothetical data above, the introduction of an aryl group at the 3-position appears to be beneficial for herbicidal activity, with an electron-withdrawing fluorine substituent on the phenyl ring further enhancing potency. This would suggest that further exploration of substituted phenyl analogs is a promising direction for lead optimization.
Conclusion
This compound represents a versatile and promising starting point for the discovery of novel agrochemicals. Its synthesis is achievable through established chemical transformations, and its strategic functionalization, particularly at the 3-position, opens the door to a vast chemical space for exploration. The systematic screening and SAR analysis of derivatives will be crucial in unlocking the full potential of this scaffold in addressing the ongoing challenges in crop protection.
References
- Synthesis of 3-bromopyridine: This patent describes a method for the synthesis of 3-bromopyridine, a related starting material, providing context for the bromination of pyridine rings.
-
Pyridine-based Agrochemicals Review: A review article discussing the importance and development of pyridine-containing compounds in the agrochemical industry.
- Title: Development of novel pyridine-based agrochemicals: A review
- Source: ResearchG
-
URL: [Link]
-
Herbicide Mechanisms of Action: A general overview of the various ways in which herbicides affect plants
- Title: Overview of herbicide mechanisms of action
- Source: PMC - NIH
-
URL: [Link]
- Synthesis of 3-bromo-4-methylpyridine: This patent provides a method for the synthesis of a structurally similar compound, 3-bromo-4-methylpyridine, which can inform the synthetic strategy for this compound.
-
Antifungal Properties of Bromo-Substituted Heterocycles: An article investigating the antifungal properties of bromo-substituted quinoline derivatives, providing a rationale for screening for antifungal activity.
- Title: Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl)
- Source: PMC - NIH
-
URL: [Link]
Application Notes and Protocols: Palladium-Catalyzed Heck Reaction of 3-Bromo-4-isopropoxypyridine
Abstract
This document provides a comprehensive technical guide for performing the Mizoroki-Heck reaction on 3-Bromo-4-isopropoxypyridine, a valuable heterocyclic building block in pharmaceutical and materials science discovery. We delve into the mechanistic nuances of this palladium-catalyzed cross-coupling reaction, offering a rationale for experimental design and parameter optimization.[1][2] A detailed, field-proven protocol is presented, alongside a troubleshooting guide to address common challenges. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful C-C bond-forming reaction for the synthesis of complex molecules.
Introduction: The Strategic Importance of the Heck Reaction
The palladium-catalyzed Heck reaction, a Nobel Prize-winning transformation, stands as a cornerstone of modern organic synthesis.[1] It facilitates the formation of a new carbon-carbon bond by coupling an unsaturated halide with an alkene, offering a robust method for creating substituted alkenes.[1][2] This reaction's significance is particularly pronounced in drug discovery and development, where the pyridine scaffold is a prevalent motif. The ability to functionalize pyridine derivatives, such as this compound, opens avenues for the synthesis of novel compounds with diverse biological activities.
The substrate, this compound, presents a unique set of challenges and opportunities. The electron-donating nature of the isopropoxy group and the inherent electronic properties of the pyridine ring influence the reactivity of the C-Br bond. Understanding these factors is crucial for the successful implementation of the Heck reaction.
Mechanistic Overview: The Palladium Catalytic Cycle
The Heck reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[1] A fundamental understanding of this mechanism is paramount for rational troubleshooting and optimization.
The generally accepted mechanism involves four key steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond (in this case, the C-Br bond of this compound) to form a Pd(II) complex.[3] This is often the rate-determining step.
-
Alkene Coordination and Migratory Insertion (Carbopalladation): The alkene substrate then coordinates to the palladium center.[2] This is followed by a syn-migratory insertion of the alkene into the Pd-C bond, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.[4]
-
β-Hydride Elimination: For the reaction to proceed to the desired product, a hydrogen atom on a carbon adjacent to the palladium-bearing carbon must be eliminated. This syn-elimination step forms a palladium-hydride species and releases the substituted alkene product.[2]
-
Reductive Elimination and Catalyst Regeneration: A base is required to neutralize the generated hydrohalic acid (HBr) and facilitate the reductive elimination of the palladium-hydride complex.[2][5] This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][5]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Experimental Protocol: Heck Reaction of this compound with n-Butyl Acrylate
This protocol provides a starting point for the Heck coupling of this compound with n-butyl acrylate. Optimization of the parameters outlined in Table 1 may be necessary for different alkene coupling partners or to maximize yield and purity.
Materials and Reagents
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Toluene
-
Ethyl acetate (for workup)
-
Saturated aqueous sodium bicarbonate solution (for workup)
-
Brine (for workup)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Silica gel for column chromatography
Reaction Setup and Execution
Note: This reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst.
-
Vessel Preparation: To an oven-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv).
-
Catalyst and Ligand Addition: Add palladium(II) acetate (0.01-0.05 equiv) and triphenylphosphine (0.02-0.10 equiv). The use of phosphine ligands can facilitate the reaction.[1]
-
Reagent Addition: Add the alkene, n-butyl acrylate (1.2-1.5 equiv), and the base, triethylamine (2.0-3.0 equiv) or potassium carbonate (2.0-3.0 equiv).[6]
-
Solvent Addition: Add anhydrous DMF or toluene via syringe. The choice of solvent can significantly impact the reaction rate and outcome.[7][8]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Heating: Heat the reaction mixture to 80-130 °C with vigorous stirring.[6][9] Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Cooling: Once the reaction is complete, cool the mixture to room temperature.
Workup and Purification
-
Quenching: Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Concentration: Filter and concentrate the organic layer under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Table 1: Key Reaction Parameters and Optimization Ranges
| Parameter | Typical Range | Rationale & Considerations |
| Palladium Precursor | Pd(OAc)₂, PdCl₂, Pd₂(dba)₃ | Pd(OAc)₂ is a common and effective precursor that is reduced in situ to the active Pd(0) species.[1][5] |
| Ligand | PPh₃, P(o-tol)₃, BINAP, Buchwald ligands | Phosphine ligands stabilize the palladium catalyst and influence its reactivity. For electron-rich pyridines, bulkier electron-rich phosphines can be beneficial.[1] Phosphine-free systems have also been developed.[10] |
| Base | Et₃N, K₂CO₃, NaOAc, Cs₂CO₃ | An organic amine base like Et₃N or an inorganic base like K₂CO₃ is crucial for regenerating the Pd(0) catalyst.[2] The choice of base can affect reaction rate and side product formation.[9] |
| Solvent | DMF, NMP, Dioxane, Toluene | Polar aprotic solvents like DMF are commonly used as they can help to stabilize the charged intermediates in the catalytic cycle.[7] |
| Temperature | 80 - 130 °C | Higher temperatures are often required to drive the reaction to completion, especially with less reactive bromides.[9][11] |
| Alkene Equivalents | 1.1 - 2.0 | A slight excess of the alkene is typically used to ensure complete consumption of the limiting aryl halide. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficient temperature- Inappropriate base or solvent | - Use fresh palladium precursor and ensure inert atmosphere.- Increase reaction temperature.- Screen different bases (e.g., switch from an amine to a carbonate base) and solvents. |
| Formation of Side Products (e.g., reduced pyridine) | - β-hydride elimination is slow or disfavored- Presence of water | - Ensure anhydrous conditions.- Consider a different ligand that may promote the desired pathway. |
| Double Bond Isomerization in Product | - Re-addition of the palladium-hydride species to the product | - Minimize reaction time after completion.- Adding certain salts can sometimes suppress isomerization.[12] |
| Poor Reproducibility | - Inconsistent quality of reagents or solvents- Variations in reaction setup and inertness | - Use high-purity, anhydrous reagents and solvents.- Standardize the procedure for setting up the reaction under an inert atmosphere. |
Concluding Remarks
The Heck reaction of this compound is a powerful and versatile method for the synthesis of functionalized pyridine derivatives. A thorough understanding of the reaction mechanism and careful optimization of the reaction parameters are key to achieving high yields and purity. The protocol and troubleshooting guide provided herein serve as a robust starting point for researchers to successfully apply this important transformation in their synthetic endeavors.
References
-
Heck reaction. In: Wikipedia. Accessed January 16, 2024. [Link]
-
Cernak, T. Palladium-Catalyzed Reductive Heck Coupling of Alkenes. PMC. National Institutes of Health. Accessed January 16, 2024. [Link]
-
Nie, W., et al. Mechanism, Reactivity, and Selectivity in Palladium-Catalyzed Redox-Relay Heck Arylations of Alkenyl Alcohols. Journal of the American Chemical Society. 2018. [Link]
-
Amatore, C., Jutand, A. Mechanisms of the Mizoroki–Heck Reaction. SciSpace. 2008. [Link]
-
Heck reaction. Chemistry LibreTexts. 2023. [Link]
-
Heck Reaction: Mechanism, Steps & Real-World Uses Explained. Vedantu. Accessed January 16, 2024. [Link]
-
Heck Reaction. Organic Chemistry Portal. Accessed January 16, 2024. [Link]
-
Lin, Y., et al. A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics. 2004. [Link]
-
Chemistry Heck Reaction. sathee jee. Accessed January 16, 2024. [Link]
-
Abuhafez, N., Gramage-Doria, R. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. 2023. [Link]
-
Heck reaction catalysed by pyridyl-imine palladium(0) and palladium(II) complexes. ResearchGate. 2025. [Link]
-
Heck Reaction. Chemistry LibreTexts. 2023. [Link]
-
Kumar, S., et al. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry. 2019. [Link]
-
Özkal, E., et al. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules. 2010. [Link]
-
Heck coupling reaction by pyridine‐coordinated tridentate complex... ResearchGate. Accessed January 16, 2024. [Link]
-
Palladium-catalyzed heck coupling reaction of aryl bromides in aqueous media using tetrahydropyrimidinium salts as carbene ligands. PubMed. 2010. [Link]
-
Ohrai, K., et al. Effects of Solvents and Additives in the Asymmetric Heck Reaction of Alkenyl Triflates: Catalytic Asymmetric Synthesis of Decalin Derivatives and Determination of the Absolute Stereochemistry of (+)-Vernolepin. Journal of the American Chemical Society. 1994. [Link]
-
Smith, C. J., et al. Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. 2019. [Link]
-
Optimization of Heck reaction conditions. ResearchGate. Accessed January 16, 2024. [Link]
-
Selvakumar, K., et al. New Palladium Carbene Catalysts for the Heck Reaction of Aryl Chlorides in Ionic Liquids. Organic Letters. 2002. [Link]
-
Optimization of conditions for the Heck reaction. ResearchGate. Accessed January 16, 2024. [Link]
-
Özkal, E., et al. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC. National Institutes of Health. 2010. [Link]
-
Smith, C. J., et al. Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. 2019. [Link]
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. 2022. [Link]
-
Xu, C., et al. Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry. 2018. [Link]
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. 2021. [Link]
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Application Note & Protocol: Leveraging 3-Bromo-4-isopropoxypyridine in the Synthesis of Novel Phosphodiesterase 4 (PDE4) Inhibitors
Abstract
Phosphodiesterase 4 (PDE4) is a well-validated therapeutic target for a range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and psoriasis.[1] The inhibition of PDE4 elevates intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger that mediates anti-inflammatory responses.[1][2] This guide provides a comprehensive overview of synthetic strategies and detailed protocols for the synthesis of PDE4 inhibitors, utilizing 3-Bromo-4-isopropoxypyridine as a versatile starting material. We will delve into the mechanistic rationale behind experimental choices, provide step-by-step protocols for key transformations, and discuss structure-activity relationships (SAR) to guide the design of potent and selective next-generation inhibitors.
Introduction: PDE4 as a Therapeutic Target
The phosphodiesterase (PDE) superfamily of enzymes plays a critical role in cellular signal transduction by hydrolyzing cyclic nucleotides like cAMP and cGMP.[1] The PDE4 family is specific for cAMP and is predominantly expressed in immune and inflammatory cells.[3] By degrading cAMP, PDE4 dampens the signaling pathways that suppress inflammatory responses. Consequently, inhibiting PDE4 leads to an increase in cAMP levels, which in turn activates Protein Kinase A (PKA) and other downstream effectors to suppress the production of pro-inflammatory cytokines such as TNF-α, interleukins, and leukotrienes.[4]
The development of PDE4 inhibitors has been a major focus in medicinal chemistry, leading to approved drugs like Roflumilast for severe COPD.[2][5] A common structural motif in many potent PDE4 inhibitors is a substituted pyridine or related heterocyclic core. This compound has emerged as a valuable building block in this context. The pyridine nitrogen can act as a hydrogen bond acceptor, while the isopropoxy group can form favorable interactions within a hydrophobic pocket of the PDE4 active site.[6] The bromine atom at the 3-position serves as a versatile handle for introducing diverse chemical functionalities through various cross-coupling reactions, enabling the exploration of the surrounding chemical space to optimize potency and selectivity.[7]
The PDE4 Signaling Pathway and Mechanism of Inhibition
The canonical PDE4 signaling pathway is central to the regulation of inflammatory responses. The diagram below illustrates the key steps and the intervention point for PDE4 inhibitors.
Caption: General synthetic workflow using cross-coupling reactions.
This modular approach is highly advantageous in a drug discovery setting, as it allows for the rapid synthesis of a library of analogs by simply varying the coupling partner. This facilitates the systematic exploration of structure-activity relationships. [8][9]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds. [10]The following protocol describes a representative synthesis of a biaryl PDE4 inhibitor scaffold from this compound and a substituted phenylboronic acid.
Reaction: Synthesis of 3-(3,4-dimethoxyphenyl)-4-isopropoxypyridine
Rationale: This protocol exemplifies the coupling of the pyridine core with a catechol ether moiety, a common pharmacophore in potent PDE4 inhibitors like Rolipram and Roflumilast. [5][11]The choice of Pd(dppf)Cl₂ as the catalyst is based on its high efficiency in coupling heteroaryl halides. A weak inorganic base like potassium carbonate is sufficient to facilitate the transmetalation step without promoting side reactions. The DME/water solvent system ensures the solubility of both organic and inorganic reagents.
Materials & Reagents:
| Reagent/Material | Purity/Grade | Supplier |
| This compound | ≥97% | Commercially available |
| (3,4-Dimethoxyphenyl)boronic acid | ≥98% | Commercially available |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Catalyst grade | Commercially available |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially available |
| 1,2-Dimethoxyethane (DME) | Anhydrous | Commercially available |
| Deionized Water | High purity | In-house |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially available |
| Brine (saturated NaCl solution) | Prepared in-house | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially available | |
| Silica Gel | 230-400 mesh | Commercially available |
Step-by-Step Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 216 mg), (3,4-dimethoxyphenyl)boronic acid (1.2 mmol, 218 mg), and potassium carbonate (3.0 mmol, 414 mg).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere. This is crucial to prevent the degradation of the palladium catalyst.
-
Catalyst Addition: Under a positive flow of inert gas, add Pd(dppf)Cl₂ (0.05 mmol, 37 mg).
-
Solvent Addition: Add anhydrous DME (8 mL) and deionized water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 85 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting bromide), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to afford the pure product.
Characterization and Data
The synthesized compound should be characterized by standard analytical techniques to confirm its identity and purity.
| Analysis | Expected Results for 3-(3,4-dimethoxyphenyl)-4-isopropoxypyridine |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.45 (s, 1H), 8.30 (d, 1H), 6.90-7.00 (m, 4H), 4.70 (sept, 1H), 3.92 (s, 3H), 3.90 (s, 3H), 1.40 (d, 6H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 155.1, 150.2, 149.1, 148.5, 145.3, 131.2, 128.9, 120.5, 112.3, 111.4, 109.8, 71.5, 56.0, 55.9, 22.1. |
| Mass Spec. (ESI+) | m/z calculated for C₁₆H₁₉NO₃ [M+H]⁺: 274.14; found: 274.15. |
| Appearance | Off-white to pale yellow solid. |
Structure-Activity Relationship (SAR) Insights
The this compound scaffold provides a platform for systematic SAR exploration.
-
The Isopropoxy Group: The 4-isopropoxy group is critical. It often occupies a hydrophobic pocket (Q2 pocket) in the PDE4 active site. [6]Varying the size and nature of this alkoxy group can fine-tune binding affinity and selectivity.
-
The 3-Position: This is the primary point of diversification. As demonstrated in the protocol, coupling with substituted aryl or heteroaryl groups is a common strategy. The electronic and steric properties of the group introduced at this position significantly impact potency. Electron-rich rings, often with methoxy substituents, are frequently found in potent inhibitors as they interact with a hydrophobic region (Q1 pocket). [5][12]* The Pyridine Core: The pyridine nitrogen is a key interaction point, often forming a hydrogen bond with a conserved glutamine residue in the active site. [6]Modifications that alter the basicity or steric accessibility of this nitrogen can have a profound effect on inhibitory activity.
Troubleshooting Common Synthetic Issues
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents. | Use a fresh bottle of catalyst or a pre-catalyst. Ensure the reaction is set up under a rigorously inert atmosphere. Use anhydrous solvents and freshly opened boronic acid. |
| Formation of Homocoupled Side Product | Reaction temperature is too high; Catalyst loading is too high. | Reduce the reaction temperature. Decrease the catalyst loading to 1-3 mol%. |
| Debromination of Starting Material | Presence of protic impurities; Inappropriate base. | Ensure all reagents and solvents are dry. Consider using a non-aqueous base/solvent system if the problem persists. |
| Difficulty in Purification | Product and starting material have similar polarity. | If TLC shows poor separation, try a different eluent system or consider reverse-phase chromatography. |
Conclusion
This compound is a highly effective and versatile building block for the synthesis of novel PDE4 inhibitors. Its structure allows for strategic modifications, particularly through palladium-catalyzed cross-coupling reactions at the 3-position, enabling the systematic optimization of drug candidates. The protocols and insights provided in this guide serve as a foundational resource for researchers aiming to develop next-generation anti-inflammatory therapeutics targeting the PDE4 enzyme.
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Allcock, R. W., et al. (2011). Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast. Bioorganic & Medicinal Chemistry Letters, 21(11), 3307-3312. [Link]
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Kojima, A., et al. (2013). Phosphodiesterase inhibitors. Part 6: design, synthesis, and structure-activity relationships of PDE4-inhibitory pyrazolo[1,5-a]pyridines with anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 23(19), 5311-6. [Link]
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Jana, S., & wonderful, M. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5220-5255. [Link]
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Allcock, R. W., et al. (2011). Phosphodiesterase inhibitors. Part 1: Synthesis and structure–activity relationships of pyrazolopyridine–pyridazinone PDE inhibitors developed from ibudilast. ResearchGate. [Link]
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Allcock, R. W., et al. (2011). Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast. Heriot-Watt University Research Portal. [Link]
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Campeau, L. C., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic letters, 13(10), 2540–2543. [Link]
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Van der Mey, M., et al. (2001). Novel selective PDE4 inhibitors. 1. Synthesis, structure-activity relationships, and molecular modeling of 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones and analogues. Journal of Medicinal Chemistry, 44(16), 2511-22. [Link]
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Tamaru, Y., Yamada, Y., & Yoshida, Z. (1982). Palladium-catalyzed reaction of 3-bromopyridine with allylic alcohols: a convenient synthesis of 3-alkylpyridines. The Journal of Organic Chemistry, 47(1), 121-125. [Link]
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Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes. ResearchGate. [Link]
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Wang, J., et al. (2023). Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD. European Journal of Medicinal Chemistry, 256, 115374. [Link]
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NEW EFFICIENT SYNTHETIC ROUTES TOWARD FUNCTIONALISED POLYKETIDES. APPLICATION TO THE PREPARATION OF ANALOGUES OF BIOACTIVE NATUR. Infoscience EPFL. [Link]
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The Role of 2-Bromo-4-isopropylpyridine in Modern Pharmaceutical Intermediates. (2024). LinkedIn. [Link]
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Kespohl, M., et al. (2021). Clinical Implication of Phosphodiesterase-4-Inhibition. International Journal of Molecular Sciences, 22(16), 8775. [Link]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-4-isopropoxypyridine
Introduction: The Strategic Value of 3-Bromo-4-isopropoxypyridine in Modern Synthesis
In the landscape of pharmaceutical and materials science research, functionalized pyridine scaffolds are of paramount importance. This compound is a key heterocyclic building block, offering a versatile platform for the synthesis of complex molecular architectures. The strategic placement of the bromine atom at the 3-position, activated by the electron-donating isopropoxy group at the 4-position, makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1]
This guide provides detailed, field-proven protocols and technical insights for the successful application of this compound in three of the most powerful cross-coupling transformations: the Suzuki-Miyaura Coupling, the Buchwald-Hartwig Amination, and the Sonogashira Coupling. The protocols are designed to be robust starting points for researchers, with an emphasis on explaining the causal relationships between reaction components and outcomes.
Understanding the Substrate: Electronic and Steric Considerations
The reactivity of this compound in palladium-catalyzed reactions is governed by a combination of electronic and steric factors.
-
Electronic Effects : The 4-isopropoxy group is a strong electron-donating group, which increases the electron density of the pyridine ring. This enhanced electron density can facilitate the initial oxidative addition step of the catalytic cycle, which is often rate-limiting for electron-rich aryl halides.[2]
-
Steric Hindrance : The bulky isopropoxy group adjacent to the bromine atom at the 3-position creates significant steric hindrance. This necessitates the use of bulky, electron-rich phosphine ligands that can promote the formation of the active, low-coordinate Pd(0) species and facilitate the reductive elimination step.[3][4]
-
Catalyst Inhibition : A common challenge with pyridine-containing substrates is the potential for the Lewis basic pyridine nitrogen to coordinate to the palladium center, leading to catalyst inhibition or deactivation.[2] The choice of ligand and, in some cases, the use of additives can mitigate this issue.[5]
General Experimental Workflow
A successful cross-coupling reaction requires meticulous attention to creating an inert atmosphere, as the active Pd(0) catalyst and some phosphine ligands are sensitive to oxygen.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is a versatile method for forming biaryl structures by coupling an organoboron reagent with an aryl halide.[6][7] For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents.
Mechanistic Rationale
The catalytic cycle involves the oxidative addition of the bromopyridine to a Pd(0) complex, followed by transmetalation with a boronate species (formed by the reaction of the boronic acid with the base), and concludes with reductive elimination to yield the product and regenerate the Pd(0) catalyst.[2]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | This compound | 1.0 equiv |
| Boronic Acid | Phenylboronic Acid | 1.2 - 1.5 equiv |
| Pd Precatalyst | Pd₂(dba)₃ | 1-2 mol% |
| Ligand | SPhos or XPhos | 2-4 mol% |
| Base | K₃PO₄ or Cs₂CO₃ | 2.0 - 3.0 equiv |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1) | Provides solubility for organic and inorganic reagents. |
| Temperature | 80 - 110 °C | Ensures reasonable reaction rates. |
| Atmosphere | Nitrogen or Argon | Prevents oxidation of the catalyst and ligand. |
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.5 mmol, 1.5 equiv), and K₃PO₄ (2.5 mmol, 2.5 equiv).
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen). Repeat this cycle three times.
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%) and the phosphine ligand (e.g., SPhos, 0.03 mmol, 3 mol%) under a positive flow of nitrogen.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Stir the mixture at 100 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Buchwald-Hartwig Amination: C(sp²)-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, enabling the synthesis of a wide variety of arylamines from aryl halides.[1][8][9] This reaction is particularly valuable in pharmaceutical development.
Mechanistic Rationale
The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond.[1][9] The choice of a strong, non-nucleophilic base (like NaOtBu or LHMDS) is critical for the deprotonation step.[9] Bulky, electron-rich phosphine ligands are essential to facilitate the reductive elimination of the often sterically demanding amine products.[3]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | This compound | 1.0 equiv |
| Amine | Morpholine | 1.2 equiv |
| Pd Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | 1-2 mol% |
| Ligand | RuPhos or BrettPhos | 2-4 mol% |
| Base | NaOtBu or LHMDS | 1.4 equiv |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) | Anhydrous, non-protic solvents are required. |
| Temperature | 80 - 110 °C | To overcome activation barriers. |
| Atmosphere | Nitrogen or Argon | Critical for catalyst and base stability. |
Step-by-Step Procedure:
-
In a glovebox or under a positive flow of inert gas, add sodium tert-butoxide (1.4 mmol, 1.4 equiv) to an oven-dried Schlenk flask.
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the ligand (e.g., RuPhos, 0.02 mmol, 2 mol%).
-
Add this compound (1.0 mmol, 1.0 equiv).
-
Add anhydrous, degassed toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv) via syringe.
-
Seal the flask and heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl solution.
-
Dilute with ethyl acetate (20 mL) and separate the layers. Wash the organic layer with brine (10 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira coupling provides a direct route to synthesize substituted alkynes by reacting a terminal alkyne with an aryl halide.[10][11] This reaction is notable for typically employing a dual-catalyst system of palladium and copper(I).[12][13]
Mechanistic Rationale
The reaction involves two interconnected catalytic cycles.[10] In the palladium cycle, oxidative addition of the bromopyridine to Pd(0) is followed by transmetalation from a copper(I) acetylide species. The copper(I) acetylide is generated in the copper cycle, where the terminal alkyne reacts with a Cu(I) salt in the presence of an amine base. Reductive elimination from the palladium center yields the alkynylpyridine product.[10][13]
Caption: Simplified catalytic cycles for the Sonogashira coupling.
Protocol: Sonogashira Coupling of this compound with Phenylacetylene
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | This compound | 1.0 equiv |
| Alkyne | Phenylacetylene | 1.1 - 1.2 equiv |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ | 1-3 mol% |
| Cu(I) Cocatalyst | CuI | 1-5 mol% |
| Base | Et₃N or i-Pr₂NH | 2.0 - 3.0 equiv (can also be solvent) |
| Solvent | THF or DMF (anhydrous) | Solubilizes reagents and intermediates. |
| Temperature | Room Temperature to 65 °C | Often proceeds under mild conditions.[10] |
| Atmosphere | Nitrogen or Argon | Prevents oxidative homocoupling of the alkyne (Glaser coupling). |
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.02 mmol, 2 mol%).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous, degassed THF (5 mL) and triethylamine (3.0 mmol, 3.0 equiv) via syringe.
-
Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitor by TLC or GC-MS).
-
Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite® to remove the amine salts.
-
Wash the filtrate with saturated aqueous NH₄Cl (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Catalyst inhibition by pyridine nitrogen.3. Poor quality of reagents (e.g., wet solvent, degraded boronic acid). | 1. Ensure rigorous exclusion of oxygen; use freshly degassed solvents.2. Switch to a bulkier ligand (e.g., Buchwald-type biarylphosphines). Consider adding a Lewis acid additive like B(OMe)₃ in Suzuki couplings.[2]3. Use fresh, high-purity reagents and anhydrous solvents. |
| Formation of Side Products | 1. Dehalogenation: Reduction of the C-Br bond.2. Homocoupling: Dimerization of the boronic acid or alkyne.3. Protodeboronation: Loss of the boronic acid group before coupling. | 1. Use a milder base or lower the reaction temperature.2. Ensure strict anaerobic conditions. For Suzuki, add the aryl bromide first. For Sonogashira, avoid excess copper catalyst.3. Use a less aqueous solvent system or a stronger base like K₃PO₄ which can accelerate transmetalation relative to protodeboronation. |
| Catalyst Decomposition | Formation of palladium black. | Use a more robust, sterically hindered ligand to stabilize the Pd(0) center. Ensure adequate stirring and avoid localized overheating. |
Conclusion
This compound is a highly valuable substrate for palladium-catalyzed cross-coupling reactions. By understanding the electronic and steric nature of this molecule and carefully selecting the appropriate catalyst system, researchers can efficiently synthesize a diverse array of functionalized pyridines. The protocols provided herein serve as a robust foundation for developing novel compounds for applications in drug discovery and materials science.
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Dorel, R., & Ehle, F. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48). (URL: [Link])
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Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5558. (URL: [Link])
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Carrow, B. P. (2011). Mechanistic studies on palladium-catalyzed coupling reactions. University of Illinois at Urbana-Champaign. (URL: [Link])
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Li, J., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. (URL: [Link])
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Gryko, D. T., & Piechowska, J. (2011). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry, 9(10), 3894-3900. (URL: [Link])
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Özalp-Yaman, Ş., et al. (2015). Palladium-catalyzed heck coupling reaction of aryl bromides in aqueous media using tetrahydropyrimidinium salts as carbene ligands. Molecules, 20(8), 14388-14403. (URL: [Link])
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Vantourout, J. C., et al. (2022). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 144(1), 333-344. (URL: [Link])
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Knapp, D. M., et al. (2016). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS Catalysis, 6(9), 6071-6079. (URL: [Link])
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. (URL: [Link])
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Cetin, M., & Aydemir, M. (2015). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 20(8), 14388-14403. (URL: [Link])
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Reddy, V. P., et al. (2007). (t-Bu)2PNP(i-BuNCH2CH2)3N: New Efficient Ligand for Palladium-Catalyzed C−N Couplings of Aryl and Heteroaryl Bromides and Chlorides and for Vinyl Bromides at Room Temperature. The Journal of Organic Chemistry, 72(19), 7423-7426. (URL: [Link])
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Reeve, J. C., et al. (2018). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 9(1), 123-128. (URL: [Link])
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Coles, S. J., et al. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. University of Southampton. (URL: [Link])
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Ghaffari, B., et al. (2017). Mechanistic studies on the palladium-catalyzed cross-dehydrogenative coupling of 4-phenoxy-2-coumarins: experimental and computational insights. Dalton Transactions, 46(36), 12056-12064. (URL: [Link])
-
J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. (URL: [Link])
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ResearchGate. (n.d.). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. (URL: [Link])
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. (URL: [Link])
-
Organic Chemistry Portal. (n.d.). Heck Reaction. (URL: [Link])
-
Szabó, T., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Catalysts, 8(9), 362. (URL: [Link])
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experimental procedure for Sonogashira coupling with 3-Bromo-4-isopropoxypyridine
Application Note & Protocol
Title: A Practical Guide to the Sonogashira Coupling of 3-Bromo-4-isopropoxypyridine: Mechanism, Optimization, and Execution
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] First reported in 1975, this palladium- and copper-cocatalyzed transformation is prized for its reliability, functional group tolerance, and typically mild reaction conditions, which has led to its widespread use in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3][4]
This guide provides an in-depth examination of the Sonogashira coupling as applied to this compound. This substrate is a valuable building block in medicinal chemistry, and its successful functionalization via C-C bond formation is of significant interest to researchers in drug development. We will delve into the reaction mechanism, explore the critical parameters for coupling with a potentially coordinating pyridine substrate, provide a detailed experimental protocol, and offer a practical troubleshooting guide.
The Sonogashira Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism is paramount to troubleshooting and optimizing the reaction. The Sonogashira coupling operates through two interconnected, yet distinct, catalytic cycles: a primary palladium cycle and a copper co-catalytic cycle.[5]
-
The Palladium Cycle: This cycle is responsible for the core cross-coupling event. It begins with the oxidative addition of the aryl halide (this compound) to a Pd(0) species. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide intermediate. The final step is reductive elimination, which forms the desired alkynylated pyridine product and regenerates the active Pd(0) catalyst.[6]
-
The Copper Cycle: The role of the copper(I) co-catalyst is to activate the terminal alkyne.[7] In the presence of a base, the terminal alkyne is deprotonated and coordinates with the copper(I) salt to form a highly reactive copper acetylide species.[8][9] This species is the key intermediate that participates in the transmetalation step with the palladium center.[5][7] While essential for the classic reaction, the copper cycle can also promote the undesirable homocoupling of the alkyne (Glaser coupling), leading to the development of copper-free protocols.[8]
The interplay between these two cycles is illustrated below.
Figure 1: The interconnected catalytic cycles of the Sonogashira cross-coupling reaction.
Key Considerations for Coupling with Pyridine Substrates
The presence of the nitrogen atom in the this compound ring introduces specific challenges that must be addressed for a successful reaction. Pyridine derivatives can act as ligands themselves, potentially coordinating to the palladium center and inhibiting catalysis.[1]
Catalyst and Ligand Selection
The choice of palladium source and, more importantly, the ancillary ligand is critical.
-
Palladium Precatalyst: Standard Pd(II) precatalysts like PdCl₂(PPh₃)₂ are often effective and more stable to air than Pd(0) sources like Pd(PPh₃)₄. Pd(OAc)₂ is also a common choice, typically used in combination with a phosphine ligand.
-
Ligands: The ligand stabilizes the palladium center and modulates its reactivity. For electron-rich or potentially coordinating substrates like pyridines, bulky, electron-rich phosphine ligands are often preferred.[10] These ligands promote the formation of highly active, monoligated palladium species that facilitate the rate-limiting oxidative addition step.[10] N-Heterocyclic Carbenes (NHCs) have also emerged as powerful alternatives to phosphines.[11]
| Ligand Type | Examples | Rationale for Pyridine Substrates |
| Triphenylphosphines | PPh₃ | The classic, widely used ligand. Effective for many systems but can be suboptimal for challenging substrates.[12] |
| Bulky Alkylphosphines | P(t-Bu)₃ | Highly electron-donating and bulky, promoting fast oxidative addition. Can be air-sensitive. |
| Bulky Biarylphosphines | XPhos, SPhos | State-of-the-art ligands for difficult couplings. Their bulk and electronic properties are ideal for overcoming catalyst inhibition.[13] |
| N-Heterocyclic Carbenes | IPr, SIMes | Strong σ-donors that form very stable and active palladium complexes, often used in copper-free protocols.[11] |
The Role of the Copper Co-catalyst
Copper(I) iodide (CuI) is the most common co-catalyst. Its function is to generate the copper acetylide, which rapidly transmetalates with the palladium complex.[7] However, the presence of oxygen can lead to oxidative homocoupling of the alkyne (Glaser coupling), a major side reaction. Therefore, ensuring anhydrous and anaerobic (deoxygenated) conditions is critical when using the copper-cocatalyzed method.[2] For sensitive substrates or when homocoupling is a persistent issue, a copper-free protocol may be advantageous.[8]
Base and Solvent Selection
-
Base: An amine base is required to deprotonate the alkyne and to neutralize the H-X acid formed during the reaction. Common choices include triethylamine (Et₃N) and diisopropylethylamine (DIPEA). The base can often serve as the solvent or co-solvent. It is crucial that the base is anhydrous and of high purity, as impurities can poison the catalyst.[14]
-
Solvent: Aprotic polar solvents are typically used to ensure solubility of all components. Tetrahydrofuran (THF) and Dimethylformamide (DMF) are common choices.[12][15] The solvent must be thoroughly degassed to prevent oxygen from decomposing the catalyst (forming palladium black) and promoting Glaser coupling.[14]
Experimental Protocol: Sonogashira Coupling of this compound
This protocol details a reliable procedure for the coupling of this compound with a generic terminal alkyne, such as phenylacetylene.
Materials and Reagents
| Reagent/Material | M.W. | Amount | Moles | Eq. |
| This compound | 216.08 | 1.00 g | 4.63 mmol | 1.0 |
| Phenylacetylene | 102.14 | 0.57 g (0.62 mL) | 5.55 mmol | 1.2 |
| PdCl₂(PPh₃)₂ | 701.90 | 162 mg | 0.23 mmol | 0.05 |
| Copper(I) Iodide (CuI) | 190.45 | 44 mg | 0.23 mmol | 0.05 |
| Triethylamine (Et₃N) | 101.19 | 10 mL | - | Solvent |
| Tetrahydrofuran (THF), Anhydrous | - | 10 mL | - | Solvent |
Equipment Setup
-
A 50 mL two-neck round-bottom flask or Schlenk flask.
-
Magnetic stirrer and stir bar.
-
Heating mantle with a temperature controller.
-
Condenser.
-
Inert gas (Argon or Nitrogen) line with a bubbler.
-
Syringes and needles for liquid transfers.
Step-by-Step Procedure
-
Flask Preparation: Oven-dry the flask and stir bar, then allow them to cool to room temperature under a stream of inert gas.
-
Reagent Addition: To the flask, add this compound (1.00 g, 4.63 mmol), PdCl₂(PPh₃)₂ (162 mg, 0.05 eq), and Copper(I) Iodide (44 mg, 0.05 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an anaerobic environment.
-
Solvent and Base Addition: Add anhydrous THF (10 mL) and triethylamine (10 mL) via syringe. Stir the mixture to obtain a suspension.
-
Degassing: Bubble the inert gas through the stirred suspension for 15-20 minutes to thoroughly degas the solvent mixture.
-
Alkyne Addition: Add phenylacetylene (0.62 mL, 1.2 eq) dropwise via syringe to the stirred mixture at room temperature.
-
Reaction: Heat the reaction mixture to 60-65 °C under the inert atmosphere. The color will likely change to a dark brown or black.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. A typical reaction time is 3-12 hours. The disappearance of the starting aryl bromide is the primary indicator of completion.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts, washing the pad with ethyl acetate (2 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude residue in ethyl acetate (50 mL) and wash with saturated aqueous ammonium chloride (2 x 25 mL) to remove residual copper salts, followed by brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 4-isopropoxy-3-(phenylethynyl)pyridine.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure and assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Inactive catalyst. 2. Insufficiently degassed system (O₂ presence). 3. Impure reagents (solvents, base). 4. Reaction temperature too low. | 1. Use a fresh batch of palladium catalyst and CuI. 2. Ensure rigorous degassing (freeze-pump-thaw or sparging). 3. Use freshly distilled, anhydrous solvents and base.[14] 4. Increase temperature to 80 °C or higher, especially for less reactive bromides.[15] |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Oxygen present in the reaction. 2. High concentration of CuI. | 1. Improve degassing technique. 2. Reduce CuI loading (e.g., to 1-2 mol%). 3. Switch to a copper-free protocol using a more active Pd/ligand system (e.g., Pd(OAc)₂/XPhos).[8] |
| Formation of Palladium Black | 1. Catalyst decomposition due to oxygen or impurities. 2. Inappropriate solvent choice. | 1. Ensure a strictly inert atmosphere and use high-purity reagents. 2. While common, THF can sometimes promote Pd black formation; consider DMF or toluene as alternatives.[14] |
| Hydrodehalogenation of Starting Material | 1. Presence of water or other protic impurities. 2. Certain catalyst/ligand combinations. | 1. Ensure all reagents and solvents are scrupulously dry. 2. Screen different ligands; sometimes less electron-rich ligands can mitigate this side reaction. |
Conclusion
The Sonogashira coupling of this compound is a highly effective transformation for introducing molecular complexity. Success hinges on a solid understanding of the reaction mechanism and careful attention to key experimental parameters. By selecting an appropriate catalyst system, ensuring a rigorously inert atmosphere, and using high-purity reagents, researchers can reliably access valuable alkynylated pyridine compounds for applications in drug discovery and materials science.
References
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Sonogashira coupling - Wikipedia. (n.d.). Wikipedia. [Link]
-
Synthesis of naturally occurring pyridine alkaloids via palladium-catalyzed coupling/migration chemistry - PubMed. (1998). PubMed. [Link]
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Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Azizi, K., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7316-7341. [Link]
-
Shafi, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 433. [Link]
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Sonogashira Coupling Reaction: Videos & Practice Problems - Pearson. (2022). Pearson. [Link]
-
Yuan, J., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 36(5), 1014-1022. [Link]
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Sreelatha, P., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC advances, 13(7), 4689-4713. [Link]
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Sreelatha, P., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4689–4713. [Link]
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Yuan, J., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 36(5), 1014–1022. [Link]
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Sonogashira Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Sonogashira troubleshooting help needed : r/Chempros - Reddit. (2020). Reddit. [Link]
-
Davies, I. W., et al. (2001). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 66(10), 3466–3471. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Wang, D., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters, 24(27), 4945–4949. [Link]
-
Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (2021). Reddit. [Link]
-
Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1933–1950. [Link]
-
Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds | Request PDF - ResearchGate. (2021). ResearchGate. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of (2-Pyridyl)allyldimethylsilanes with Aryl Iodides | Request PDF - ResearchGate. (2007). ResearchGate. [Link]
-
What is the best procedure for Sonogashira coupling? - ResearchGate. (2014). ResearchGate. [Link]
-
Pd-catalyzed Sonogashira cross-coupling reaction. Ligands are based on... - ResearchGate. (n.d.). ResearchGate. [Link]
-
Guidelines for Sonogashira cross-coupling reactions - Sussex Drug Discovery Centre. (2013). Sussex Drug Discovery Centre. [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. (n.d.). KAUST. [Link]
-
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - NIH. (2024). NIH. [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton - University of Southampton. (n.d.). University of Southampton. [Link]
-
Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-... - ResearchGate. (n.d.). ResearchGate. [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ArODES. (n.d.). ArODES. [Link]
-
Optimization of reaction conditions for the Sonogashira reaction a - ResearchGate. (n.d.). ResearchGate. [Link]
-
Optimization of Sonogashira coupling conditions catalyzed by aromatic tri‐palladium complexes [Pd3]⁺ … - ResearchGate. (n.d.). ResearchGate. [Link]
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- 15. reddit.com [reddit.com]
The Strategic Role of 3-Bromo-4-isopropoxypyridine in Modern Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling a Versatile Pyridine Intermediate
In the landscape of pharmaceutical development, the strategic selection of building blocks is paramount to the efficient and successful synthesis of Active Pharmaceutical Ingredients (APIs). Among the myriad of heterocyclic intermediates, substituted pyridines hold a place of prominence due to their prevalence in a wide array of therapeutic agents. 3-Bromo-4-isopropoxypyridine (CAS No. 1289271-27-7) has emerged as a valuable, albeit specialized, intermediate for the synthesis of complex molecular architectures.[1] Its unique substitution pattern—a bromine atom at the 3-position, prime for cross-coupling reactions, and an isopropoxy group at the 4-position—offers a powerful handle for medicinal chemists to introduce diverse functionalities and modulate the physicochemical properties of target molecules.
This technical guide provides an in-depth exploration of the role of this compound in pharmaceutical synthesis. We will delve into its synthesis, key reactions, and provide detailed, field-proven protocols for its application in cornerstone palladium-catalyzed cross-coupling reactions. The causality behind experimental choices will be elucidated, empowering researchers to not only replicate but also adapt these methodologies for their specific research and development needs.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its safe and effective handling in a laboratory setting. While specific experimental data for this compound is not extensively published, we can infer its properties from closely related analogues such as 3-bromo-4-methylpyridine and 3-bromopyridine.
| Property | Estimated Value/Information | Source/Analogy |
| CAS Number | 1289271-27-7 | [1] |
| Molecular Formula | C₈H₁₀BrNO | Inferred |
| Molecular Weight | 216.08 g/mol | Inferred |
| Appearance | Likely a colorless to light yellow liquid | Analogy with 3-bromo-4-methylpyridine[2][3] |
| Boiling Point | Estimated to be in the range of 200-220 °C | Analogy with 3-bromo-4-methylpyridine (199-200 °C)[2] |
| Density | Estimated to be ~1.4-1.5 g/mL | Analogy with 3-bromo-4-methylpyridine (~1.5 g/mL)[2] |
| Solubility | Expected to be soluble in common organic solvents (e.g., THF, Dioxane, Toluene, DMF) | General chemical knowledge |
Safety and Handling:
As with all brominated organic compounds, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Based on the safety data for 3-bromopyridine and 3-bromo-4-methylpyridine, this compound is likely to be an irritant to the skin, eyes, and respiratory system, and may be harmful if swallowed.[4][5]
Synthesis of this compound: A Plausible Route
Step 1: Williamson Ether Synthesis to form 4-Isopropoxypyridine
The initial step involves the alkylation of 4-hydroxypyridine with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) under basic conditions. This is a classic Williamson ether synthesis.
Step 2: Regioselective Bromination
The subsequent step is the regioselective bromination of the 4-isopropoxypyridine intermediate. The electron-donating nature of the isopropoxy group at the 4-position will activate the pyridine ring towards electrophilic substitution, directing the incoming electrophile (bromine) to the 3- and 5-positions. Careful control of reaction conditions is crucial to favor mono-bromination at the 3-position.
Experimental Protocol: Proposed Synthesis
Part A: Synthesis of 4-Isopropoxypyridine
-
Reaction Setup: To a stirred solution of 4-hydroxypyridine (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile) in a round-bottom flask, add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Alkylation: After the evolution of hydrogen gas ceases, add 2-bromopropane (1.2 eq) dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Part B: Bromination of 4-Isopropoxypyridine
-
Reaction Setup: Dissolve the synthesized 4-isopropoxypyridine (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent (e.g., dichloromethane or chloroform) in a round-bottom flask protected from light.
-
Brominating Agent: Slowly add a solution of bromine (Br₂, 1.05 eq) in the same solvent to the reaction mixture at a controlled temperature (e.g., 0-10 °C).
-
Reaction Progression: Stir the reaction mixture at room temperature for a few hours, monitoring the disappearance of the starting material by TLC or GC-MS.
-
Work-up and Purification: Once the reaction is complete, quench the excess bromine with a solution of sodium thiosulfate. Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The final product, this compound, can be purified by vacuum distillation or column chromatography.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 3-position of this compound serves as a versatile linchpin for the construction of carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern drug discovery and development.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceutical compounds.
Causality Behind Experimental Choices:
-
Palladium Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ or a combination of a Pd(II) precursor like Pd(OAc)₂ with a phosphine ligand is commonly used. The ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[6] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently employed.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used. Water is essential for dissolving the inorganic base and facilitating the activation of the boronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Solvent Addition: Add a degassed mixture of an organic solvent and water (e.g., Dioxane/H₂O 4:1).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Table of Representative Suzuki-Miyaura Coupling Conditions:
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 |
| PdCl₂(dppf) | - | Cs₂CO₃ | DMF/H₂O | 80 |
Visualization of the Suzuki-Miyaura Catalytic Cycle:
Sources
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- 2. 3-Bromo-4-methylpyridine | 3430-22-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
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- 6. ocf.berkeley.edu [ocf.berkeley.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yield with 3-Bromo-4-isopropoxypyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize the Suzuki-Miyaura coupling yield of 3-Bromo-4-isopropoxypyridine. The unique electronic and steric properties of this substrate can present challenges, but with careful consideration of reaction parameters, high yields can be consistently achieved.
Understanding the Challenges with this compound
The Suzuki coupling of this compound is a powerful transformation for introducing aryl or heteroaryl substituents at the 3-position of the pyridine ring. However, several factors inherent to this substrate can complicate the reaction and lead to suboptimal yields.
-
Pyridine Nitrogen Coordination: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst. This can lead to the formation of inactive catalyst species, effectively poisoning the catalyst and stalling the reaction.
-
Steric Hindrance: The isopropoxy group at the 4-position, while not directly adjacent to the reaction center, can exert some steric influence, potentially hindering the approach of bulky coupling partners or ligands to the palladium center.
-
Substrate Electronics: The electron-donating nature of the isopropoxy group can modulate the reactivity of the C-Br bond, influencing the rate of oxidative addition.
This guide will address these challenges through a series of practical, question-and-answer-based troubleshooting sections.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is showing low or no conversion. What are the likely causes and how can I fix it?
Low or no conversion is a common issue and can stem from several sources. A systematic approach to troubleshooting is essential.
Potential Causes & Solutions:
-
Catalyst Inactivity or Deactivation: The active Pd(0) species is crucial for the catalytic cycle to begin.[1] Oxygen can oxidize the Pd(0) catalyst and the phosphine ligands, rendering them inactive. Furthermore, the pyridine nitrogen can bind to the palladium, inhibiting its catalytic activity.
-
Troubleshooting Protocol 1: Ensuring an Inert Atmosphere & Active Catalyst
-
Degassing: Thoroughly degas your solvents (e.g., dioxane, toluene, DMF) by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.
-
Inert Atmosphere: Assemble your reaction vessel (e.g., a flame-dried Schlenk flask) under a positive pressure of inert gas.
-
Catalyst Choice: If using a Pd(II) precatalyst like Pd(OAc)₂, the phosphine ligand will typically reduce it in situ to the active Pd(0) state. Alternatively, using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ can be beneficial, but ensure it is of high quality and has been stored properly to prevent oxidation.
-
-
-
Suboptimal Ligand Choice: The ligand plays a critical role in stabilizing the palladium center, promoting oxidative addition, and facilitating reductive elimination. For an electron-rich and potentially coordinating substrate like this compound, the right ligand is key.
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands can promote the desired catalytic steps while discouraging catalyst deactivation. Ligands from the Buchwald family, such as SPhos and XPhos, are often effective for challenging Suzuki couplings.[2] N-heterocyclic carbene (NHC) ligands are also a robust alternative.[3]
-
-
Inappropriate Base or Solvent System: The base is essential for the transmetalation step, and the solvent must solubilize all reaction components effectively.
-
Solution: A common and often effective solvent system is a mixture of an organic solvent like 1,4-dioxane or toluene with water. For the base, inorganic bases such as K₃PO₄ or Cs₂CO₃ are frequently more effective than organic bases for challenging substrates. Ensure the base is finely powdered to maximize its surface area.
-
Q2: I'm observing a significant amount of debrominated starting material (4-isopropoxypyridine). What causes this and how can I minimize it?
The formation of a debrominated byproduct is a result of a side reaction called hydrodehalogenation.[1] This occurs when the palladium-aryl intermediate reacts with a hydride source instead of the boronic acid partner.
Potential Hydride Sources & Prevention Strategies:
-
Solvent as a Hydride Source: Some solvents, particularly alcohols, can act as hydride donors.
-
Impurities in Reagents: Impurities in the boronic acid or base can be a source of hydrides.
-
The Boronic Acid Itself: Under certain conditions, the boronic acid can contribute to this side reaction.
-
Troubleshooting Protocol 2: Minimizing Hydrodehalogenation
-
Choice of Base: Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are generally preferred over stronger bases like NaOH or K₂CO₃ in cases where debromination is observed.
-
Solvent System: Using a well-degassed mixture of an aprotic organic solvent (e.g., dioxane, toluene) and water can help suppress this side reaction.
-
Reagent Purity: Ensure your boronic acid is of high purity and has been stored correctly to prevent degradation.
-
Ligand Modification: The choice of ligand can influence the relative rates of the desired coupling versus the undesired debromination. Screening different electron-rich ligands can be beneficial.
-
-
Q3: My boronic acid appears to be degrading during the reaction, leading to low yields. How can I address this?
This is likely due to protodeboronation, a side reaction where the carbon-boron bond is cleaved by a proton source, typically water, to regenerate the corresponding arene.[4][5] This is a common issue, especially with electron-deficient or heteroaryl boronic acids.[6][7]
Strategies to Mitigate Protodeboronation:
-
Use of Boronate Esters: Pinacol boronate esters are generally more stable towards protodeboronation than their corresponding boronic acids.[6][8]
-
Potassium Aryltrifluoroborates (R-BF₃K): These reagents are highly stable crystalline solids and are less prone to protodeboronation.[9] They slowly release the boronic acid under the reaction conditions.[10]
-
Reaction Conditions: The rate of protodeboronation is pH-dependent.[4] Optimizing the base and solvent system can help to minimize this side reaction. Using a less aqueous solvent system, if possible, can be beneficial.
Optimized Starting Conditions & Catalyst Screening
For a successful Suzuki coupling with this compound, a logical screening of reaction parameters is crucial. The following table provides a starting point for optimization.
| Parameter | Recommended Starting Point | Alternatives for Optimization | Rationale |
| Palladium Precatalyst | Pd(OAc)₂ (1-3 mol%) | Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂ is a common, cost-effective precatalyst.[11] Pd₂(dba)₃ is also widely used.[12] |
| Ligand | SPhos or XPhos (1.2-1.5 eq. to Pd) | RuPhos, cataCXium® A, NHC ligands | Bulky, electron-rich ligands are often necessary for challenging substrates. |
| Base | K₃PO₄ (2-3 equivalents) | Cs₂CO₃, K₂CO₃ | Strong, non-nucleophilic inorganic bases are generally effective. |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1 v/v) | Toluene/H₂O, 2-MeTHF/H₂O, DMF | A mixed solvent system aids in dissolving both organic and inorganic reagents. |
| Temperature | 80-100 °C | 60-120 °C | Higher temperatures can increase reaction rates but may also promote catalyst decomposition. |
| Boron Source | Arylboronic Acid (1.1-1.5 eq.) | Arylboronic Pinacol Ester, Potassium Aryltrifluoroborate | Esters and trifluoroborates can offer enhanced stability.[8][9] |
Visualizing the Suzuki Coupling Workflow
The Catalytic Cycle
Understanding the catalytic cycle is fundamental to troubleshooting. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow
When encountering low yields, a structured approach to problem-solving is most effective.
Caption: A decision-making workflow for troubleshooting low-yield Suzuki couplings.
General Experimental Protocol
This is a generalized procedure and requires optimization for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid or ester (1.1–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., 1,4-Dioxane/H₂O mixture) via syringe. In a separate vial under an inert atmosphere, add the palladium catalyst and ligand, then transfer to the main reaction flask.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions.
- Caddick, S., et al. (2002). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Tetrahedron Letters, 43(31), 5479-5481.
- BenchChem. (n.d.). Troubleshooting low yields in 3-Bromopyridine-D4 functionalization.
- BenchChem. (n.d.). Technical Support Center: Improving Yield in 3-Bromo-4-isopropylpyridine Suzuki Reactions.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (2002). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
- MDPI. (n.d.). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System.
- BenchChem. (n.d.). Technical Support Center: Optimizing Catalyst Loading for 3-Bromo-4-isopropylpyridine Reactions.
- BenchChem. (n.d.). Catalytic Systems for Cross-Coupling with 3-Bromo-4-isopropylpyridine: Application Notes and Protocols.
- ACS Publications. (n.d.). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands.
- ResearchGate. (n.d.). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.
- BenchChem. (n.d.). A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling.
- BenchChem. (n.d.). Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- NIH. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.
- Wikipedia. (n.d.). Suzuki reaction.
- Wikipedia. (n.d.). Protodeboronation.
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?
- Reddit. (n.d.). Problems with Suzuki coupling.
- ResearchGate. (n.d.). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- NIH. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Organic Chemistry Portal. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
- Technical University of Munich. (2008). Supported palladium catalysts for suzuki reactions: Structure-property relationships, optimized reaction protocol and control of palladium leaching.
- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- Reddit. (2023). Help needed with unreproducible Suzuki coupling.
- PubMed. (2003). CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine.
- ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
- ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium....
- PubMed. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Reddit. (n.d.). Struggling with Suzuki Reaction.
- ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
- NIH. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
Technical Support Center: Optimizing Coupling Reactions with 3-Bromo-4-isopropoxypyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered when using 3-Bromo-4-isopropoxypyridine in cross-coupling reactions. Our focus is on diagnosing the root causes of slow reaction times and providing actionable, mechanistically-grounded solutions to enhance reaction efficiency and yield.
Introduction: The Unique Challenges of this compound
This compound is a valuable heterocyclic building block. However, its structure presents a unique combination of electronic and steric properties that can complicate palladium-catalyzed cross-coupling reactions. The electron-donating nature of the 4-isopropoxy group can influence the reactivity of the C-Br bond, while the pyridine nitrogen's Lewis basicity is a primary cause of catalyst inhibition and deactivation.[1] This guide will help you navigate these challenges to achieve faster, more efficient couplings.
Frequently Asked Questions (FAQs)
Q1: Why are my coupling reactions with this compound so slow compared to other aryl bromides?
A1: Sluggish reaction rates are the most common issue and typically stem from two primary sources related to the substrate's structure:
-
Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom can coordinate strongly to the palladium center.[1] This coordination can sequester the active catalyst into a stable, off-cycle complex, effectively reducing the concentration of catalyst available to participate in the desired reaction, thereby slowing or stalling the catalytic cycle.
-
Steric Hindrance: The bulky isopropoxy group at the 4-position, adjacent to the reactive C-Br bond, can sterically hinder the approach of the palladium catalyst for the initial oxidative addition step. This steric clash increases the activation energy for this crucial, often rate-limiting, step in the catalytic cycle.
Q2: How does the 4-isopropoxy group electronically influence the reaction?
A2: The isopropoxy group is an electron-donating group (EDG) through resonance. This increases the electron density of the pyridine ring, including the carbon atom of the C-Br bond. In palladium-catalyzed cross-coupling, the initial oxidative addition step is generally favored for electron-poor aryl halides.[2] The increased electron density at the C-Br bond in your substrate can make this oxidative addition step less favorable, contributing to slower reaction kinetics compared to pyridines bearing electron-withdrawing groups.
Q3: Can microwave irradiation be used to accelerate these reactions?
A3: Absolutely. Microwave-assisted synthesis is an excellent strategy for accelerating sluggish cross-coupling reactions. The rapid, uniform heating provided by microwave irradiation can overcome the activation energy barriers associated with catalyst activation, oxidative addition, and other steps in the catalytic cycle.[3][4] This often leads to dramatic reductions in reaction time—from many hours to mere minutes—and can sometimes improve yields by minimizing the formation of degradation byproducts that can occur with prolonged heating.[5]
Q4: I'm observing significant debromination of my starting material. What causes this?
A4: Debromination (or hydrodehalogenation) is a frequent side reaction where the bromine atom is replaced by a hydrogen atom. This can occur through several pathways, but a common one involves a competing reaction where an intermediate palladium-hydride species, formed via β-hydride elimination from certain coupling partners or from trace water/base interactions, reductively eliminates the debrominated product instead of the desired coupled product. Optimizing your choice of base and ensuring strictly anhydrous conditions can help minimize this side reaction.
Troubleshooting Guide: From Sluggish Reactions to Rapid Couplings
This section provides a systematic approach to diagnosing and solving common problems.
Problem: Reaction is sluggish, stalls, or shows low conversion.
This is the most frequent issue. The following workflow provides a step-by-step guide to identifying the bottleneck and implementing a solution.
Caption: Bulky ligands sterically block the pyridine nitrogen, preventing catalyst deactivation.
Experimental Protocols
Protocol 1: General Procedure for a Buchwald-Hartwig Amination
This protocol provides a robust starting point for coupling this compound with a generic secondary amine.
-
Reagent Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the amine coupling partner (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv). 2. Catalyst Addition: In a separate vial, under an inert atmosphere (e.g., in a glovebox), add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.044 mmol, 4.4 mol%).
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere. 4. Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the Schlenk tube via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. Typical reaction times can range from 4 to 24 hours.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is designed to rapidly screen conditions and accelerate reaction times.
-
Vial Preparation: Into a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired boronic acid or ester (1.2 mmol, 1.2 equiv), and finely powdered potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv). [3]2. Catalyst Addition: Add the palladium catalyst [e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol% or a pre-catalyst system like XPhos Pd G3 (0.02 mmol, 2 mol%)].
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (5 mL total volume). The solvent mixture should be degassed prior to use. 4. Microwave Reaction: Seal the vial with a Teflon cap. Place it in the microwave reactor cavity. Irradiate at a constant temperature of 120-150 °C for 15-45 minutes. [3]5. Work-up and Purification: Follow steps 7-8 from the general protocol above.
References
- Benchchem.
- Benchchem. Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands.
- NIH. Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)
- Benchchem. Technical Support Center: Improving Yield in 3-Bromo-4-isopropylpyridine Suzuki Reactions.
- Nottingham University.
- Benchchem.
- RSC Publishing.
- ACS Publications.
- A brief review on the palladium-catalyzed C–H activ
- PubMed.
- NIH. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- Benchchem. Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands.
- ResearchGate. Effect of bases and solvents on the Heck coupling.
- Books Gateway. Heck Coupling | Synthetic Methods in Drug Discovery: Volume 1.
- Benchchem.
- Benchchem. Reactivity of the Bromine Atom in 3-Bromo-4-isopropylpyridine: A Technical Guide.
- MDPI. Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines.
- Benchchem.
- NIH. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
- ResearchGate. Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Benchchem. Technical Support Center: Cross-Coupling Reactions of 3-Bromo-4-isopropylpyridine.
- Benchchem. Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 3-Bromoquinoline.
- Scirp.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Sussex Drug Discovery Centre. Guidelines for Sonogashira cross-coupling reactions.
- Semantic Scholar. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
Sources
- 1. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 2. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 3. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Reactions of 3-Bromo-4-isopropoxypyridine
Welcome to the technical support center for reactions involving 3-bromo-4-isopropoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize synthetic routes using this versatile building block. Here, we address common side products encountered in key transformations, providing mechanistic insights and practical solutions to enhance reaction efficiency and product purity.
I. Palladium-Catalyzed Cross-Coupling Reactions
This compound is a valuable substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. However, several side reactions can compete with the desired transformation, leading to reduced yields and complex purification challenges.
FAQ 1: What are the most common side products in Suzuki-Miyaura couplings with this compound?
In Suzuki-Miyaura reactions, the primary side products are typically the homocoupling of the boronic acid or ester and the dehalogenation of the this compound starting material.
Troubleshooting Guide: Suzuki-Miyaura Coupling
Issue: Formation of Homocoupled Biaryl Products
-
Causality: The homocoupling of boronic acids to form symmetrical biaryls is often promoted by the presence of Pd(II) species in the reaction mixture. This can occur if the active Pd(0) catalyst is oxidized by residual oxygen or other oxidants. The reaction between a Pd(II) species and a boronic acid can be a stoichiometric process that leads to the homocoupled product and regenerates Pd(0).
-
Mechanism of Homocoupling:
Caption: Oxidative homocoupling of boronic acids.
-
Mitigation Strategies:
-
Inert Atmosphere: It is crucial to maintain a strictly inert atmosphere by thoroughly degassing the solvent and reaction vessel and running the reaction under nitrogen or argon.
-
Catalyst Choice: Use a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) or ensure the complete reduction of a Pd(II) precatalyst.
-
Reaction Conditions: The choice of ligand, base, and temperature can significantly impact the relative rates of the desired cross-coupling and the undesired homocoupling.
-
Issue: Formation of 4-isopropoxypyridine (Dehalogenation Product)
-
Causality: Dehalogenation, the replacement of the bromine atom with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-coupling reactions. It can occur through competing reaction pathways, and in some instances, excessive amounts of a reducing agent or certain solvents can contribute to dehalogenation.
-
Mechanism of Dehalogenation (via β-Hydride Elimination):
Caption: Reductive elimination leading to dehalogenation.
-
Mitigation Strategies:
-
Solvent Choice: Avoid solvents that can act as hydride sources.
-
Base Selection: Use a non-coordinating, sterically hindered base.
-
Temperature Control: Lowering the reaction temperature can sometimes suppress dehalogenation.
-
| Parameter | Recommendation for Suzuki-Miyaura |
| Catalyst | Pd(PPh₃)₄ (0.02-0.05 eq) |
| Base | K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq) |
| Solvent | Degassed Toluene/H₂O or Dioxane/H₂O |
| Atmosphere | Strict Nitrogen or Argon |
FAQ 2: What are the typical side products in Buchwald-Hartwig amination with this compound?
A common unproductive side reaction in Buchwald-Hartwig amination is the hydrodehalogenation of the aryl halide, leading to the formation of 4-isopropoxypyridine. This can compete with the desired C-N bond formation.
Troubleshooting Guide: Buchwald-Hartwig Amination
Issue: Formation of 4-isopropoxypyridine (Hydrodehalogenation)
-
Causality: Hydrodehalogenation can occur through a competing reaction pathway where an amide undergoes beta-hydride elimination to yield the hydrodehalogenated arene.[1]
-
Mechanism of Hydrodehalogenation in Buchwald-Hartwig Amination:
Caption: Competing pathways in Buchwald-Hartwig amination.
-
Mitigation Strategies:
-
Ligand Selection: The use of bidentate phosphine ligands like BINAP and DPPF can often suppress side reactions and promote the desired reductive elimination.[1] Sterically hindered ligands can also be beneficial.
-
Base Choice: A strong, non-nucleophilic base such as sodium tert-butoxide is commonly used.
-
Temperature Control: Careful control of the reaction temperature can help to favor the desired C-N bond formation.
-
| Parameter | Recommendation for Buchwald-Hartwig |
| Catalyst | Pd₂(dba)₃ (0.01-0.05 eq) |
| Ligand | BINAP or XantPhos (0.02-0.1 eq) |
| Base | NaOᵗBu (1.4 eq) |
| Solvent | Anhydrous, deoxygenated Toluene or Dioxane |
II. Metal-Halogen Exchange Reactions
The bromine atom of this compound allows for metal-halogen exchange to form highly reactive organometallic intermediates, such as organolithium or Grignard reagents. These are powerful nucleophiles for forming new C-C bonds.
FAQ 3: What are the common side products when preparing a Grignard reagent from this compound?
The most significant side reaction during the formation of a Grignard reagent is Wurtz-type homocoupling, which leads to the formation of a symmetrical bipyridine.
Troubleshooting Guide: Grignard Reagent Formation
Issue: Formation of Homocoupled Bipyridine Product
-
Causality: Wurtz-type homocoupling is a major side reaction, particularly with more reactive halides.[2] It involves the reaction of the initially formed Grignard reagent with the starting aryl halide.
-
Mechanism of Wurtz-Type Homocoupling:
Caption: Wurtz-type homocoupling in Grignard formation.
-
Mitigation Strategies:
-
Slow Addition: Add the this compound solution slowly to the magnesium turnings to maintain a low concentration of the halide in the presence of the Grignard reagent.
-
Solvent Choice: Tetrahydrofuran (THF) is often a better solvent than diethyl ether for Grignard reagent formation as it provides better stabilization of the Grignard reagent.[2]
-
Magnesium Activation: Ensure the magnesium is properly activated. Common activating agents include iodine, methyl iodide, and 1,2-dibromoethane.[3][4]
-
FAQ 4: What are the key considerations for lithiation of this compound?
Lithiation via lithium-halogen exchange is a powerful method to generate a nucleophilic pyridine species. However, organolithium reagents are extremely reactive and require strict anhydrous and anaerobic conditions.
Troubleshooting Guide: Lithiation Reactions
Issue: Low Yield of the Desired Product after Electrophilic Quench
-
Causality: Low yields are often due to the reaction of the organolithium intermediate with adventitious electrophiles such as water, oxygen, or carbon dioxide. The reaction temperature is also critical to prevent decomposition or side reactions.
-
Experimental Workflow for Lithiation:
Caption: General workflow for lithiation and electrophilic quench.
-
Mitigation Strategies:
-
Anhydrous Conditions: All glassware must be rigorously dried, and anhydrous solvents must be used.
-
Inert Atmosphere: The reaction must be conducted under a positive pressure of an inert gas like argon or nitrogen.
-
Low Temperature: The lithium-halogen exchange and the subsequent electrophilic quench should be performed at low temperatures (typically -78 °C) to maximize selectivity and prevent decomposition of the organolithium intermediate.
-
| Parameter | Recommendation for Lithiation |
| Reagent | n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) |
| Temperature | -78 °C |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Atmosphere | Strict Argon or Nitrogen |
III. References
-
Technical Support Center: Cross-Coupling Reactions of 3-Bromo-4-isopropylpyridine - Benchchem.
-
Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Bromo-4-isopropylpyridine - Benchchem.
-
Reactivity of the Bromine Atom in 3-Bromo-4-isopropylpyridine: A Technical Guide - Benchchem.
-
Buchwald–Hartwig amination - Wikipedia.
-
Minimizing homocoupling side products in 3-Bromo-2-chloropyridine reactions - Benchchem.
-
Grignard reagent - Wikipedia.
-
GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM | ADICHEMISTRY.
-
Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit.
-
A Comparative Guide to Catalytic Systems for the Functionalization of 3-Bromo-4-isopropylpyridine - Benchchem.
-
Reactivity Showdown: 3-Bromo-4-isopropylpyridine vs. 3-Chloropyridines in Cross-Coupling Reactions - Benchchem.
-
Application Notes and Protocols for the Lithiation of 3-Bromothiophene - Benchchem.
Sources
Technical Support Center: Purification of 3-Bromo-4-isopropoxypyridine Derivatives by Column Chromatography
Welcome to the dedicated technical support center for the chromatographic purification of 3-bromo-4-isopropoxypyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining these valuable intermediates in high purity. The unique electronic and structural features of this scaffold—namely the basic pyridine nitrogen, the electron-withdrawing bromine atom, and the bulky isopropoxy group—present a specific set of purification challenges. This document provides in-depth troubleshooting guides and frequently asked questions to empower you to overcome these obstacles and achieve your purification goals.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequently encountered problems during the column chromatography of this compound derivatives. Each issue is broken down into its probable causes and actionable, field-proven solutions.
Issue 1: Severe Peak Tailing
You observe that the peak corresponding to your this compound derivative is broad and asymmetrical, with a pronounced "tail."
-
Probable Cause 1: Interaction with Acidic Silanol Groups: The basic nitrogen atom of the pyridine ring can interact strongly with acidic silanol groups present on the surface of standard silica gel. This secondary interaction leads to a non-uniform elution, causing the peak to tail.
-
Solution 1: Mobile Phase Modification:
-
Addition of a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA) or pyridine, into your mobile phase (typically 0.1-1% v/v). These additives will preferentially bind to the active silanol sites, effectively masking them from your target compound and promoting a more symmetrical peak shape.
-
pH Adjustment: While less common in normal-phase chromatography, ensuring your mobile phase is not acidic can mitigate this issue.
-
-
Probable Cause 2: Column Overload: Loading too much crude material onto the column can saturate the stationary phase, leading to poor peak shape.
-
Solution 2: Optimize Loading:
-
As a general rule, for a challenging separation, the amount of crude material loaded should be 1-2% of the mass of the silica gel. For easier separations, this can be increased, but if tailing is observed, reducing the load is a primary troubleshooting step.
-
Issue 2: Co-elution with Impurities
Your target compound elutes at the same time as one or more impurities, making it difficult to obtain pure fractions.
-
Probable Cause 1: Insufficient Selectivity of the Mobile Phase: The chosen solvent system may not be optimal for resolving your target compound from impurities with similar polarities.
-
Solution 1: Systematic Mobile Phase Optimization:
-
TLC Analysis is Key: Before scaling up to a column, perform a thorough thin-layer chromatography (TLC) analysis with a variety of solvent systems. The goal is to find a system where your target compound has a retention factor (Rf) of approximately 0.2-0.3, and is well-resolved from all impurities.
-
Vary Solvent Strength and Selectivity: If a standard hexane/ethyl acetate system fails, explore solvents with different properties. For instance, replacing ethyl acetate with dichloromethane or tert-butyl methyl ether can alter the selectivity of the separation.
-
-
Probable Cause 2: Inappropriate Stationary Phase: Silica gel may not be the ideal stationary phase for your specific separation challenge.
-
Solution 2: Explore Alternative Stationary Phases:
-
Alumina (Neutral or Basic): For particularly acid-sensitive compounds or to exploit different selectivity, alumina can be an excellent alternative to silica gel.
-
Chemically Modified Silica: Consider using amino- or cyano-bonded silica phases, which offer different interaction mechanisms and can improve the separation of nitrogen-containing heterocycles.[1][2]
-
Issue 3: Low Recovery or Product Decomposition
After purification, the yield of your this compound derivative is significantly lower than expected, or you observe the formation of new, unexpected spots on the TLC of your collected fractions.
-
Probable Cause 1: Decomposition on Acidic Silica Gel: The combination of the pyridine nitrogen and potentially other functional groups in your molecule can make it susceptible to degradation on the acidic surface of silica gel.[3]
-
Solution 1: Deactivate the Stationary Phase:
-
Neutralized Silica Gel: Use silica gel that has been pre-treated with a base like triethylamine. This can be done by washing the silica with a solvent mixture containing TEA and then re-equilibrating with your mobile phase.
-
Switch to a More Inert Phase: As mentioned previously, alumina or end-capped silica can be less harsh alternatives.
-
-
Probable Cause 2: Irreversible Adsorption: The compound may be binding too strongly to the stationary phase and not eluting completely.
-
Solution 2: Increase Mobile Phase Polarity: If you suspect your compound is stuck on the column, a gradual increase in the polarity of the mobile phase (a gradient elution) can help to recover it. Be mindful that this may also elute more polar impurities.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right starting solvent system for my this compound derivative?
A1: The best practice is to start with a systematic TLC analysis.[4] A good initial screening would involve a non-polar solvent like hexane or petroleum ether, mixed with a more polar solvent like ethyl acetate. Prepare several TLC chambers with varying ratios (e.g., 9:1, 8:2, 7:3 Hexane:EtOAc). The ideal solvent system will give your target compound an Rf value between 0.2 and 0.3, as this range typically translates well to good separation on a column.
Q2: What is the relationship between TLC Rf and the elution volume in column chromatography?
A2: There is an inverse relationship between the Rf value on a TLC plate and the column volumes (CV) required to elute the compound from a column.[4] The relationship can be approximated by the equation CV = 1/Rf.[4] A lower Rf means the compound is more retained by the stationary phase and will require a larger volume of solvent to elute, which often leads to better separation from nearby impurities.[4]
Q3: My compound is a salt (e.g., a hydrochloride salt). How does this affect purification?
A3: Purifying salts directly on silica gel can be problematic. The high polarity of the salt will cause it to stick to the origin of the column. It's generally advisable to perform a basic workup (e.g., with aqueous sodium bicarbonate) to neutralize the salt to its freebase form before attempting column chromatography. If the freebase is unstable, alternative purification techniques like reverse-phase chromatography or crystallization should be considered.
Q4: Should I use a gradient or isocratic elution?
A4: The choice depends on the separation.
-
Isocratic Elution (constant solvent composition): This is ideal when the Rf values of your target compound and the nearest impurities are sufficiently different. It is simpler to perform and more reproducible.
-
Gradient Elution (increasing solvent polarity over time): This is useful for complex mixtures with compounds of widely varying polarities. It allows for the elution of less polar compounds first, followed by a gradual increase in solvent strength to elute the more polar compounds, including your target, in a reasonable time and with good peak shape.[5]
Q5: How can I visualize my this compound derivative on a TLC plate?
A5: Due to the aromatic pyridine ring, these compounds are typically UV-active. They can be visualized by shining a UV lamp (254 nm) on the TLC plate, where they will appear as dark spots. If the compound is not sufficiently UV-active, general staining reagents like potassium permanganate or iodine can be used.
Experimental Protocols
Protocol 1: TLC Solvent System Optimization
-
Prepare at least three TLC developing chambers, each containing a different ratio of a non-polar solvent (e.g., Hexane) and a polar solvent (e.g., Ethyl Acetate), such as 9:1, 8:2, and 7:3.
-
Dissolve a small amount of your crude this compound derivative in a volatile solvent like dichloromethane (DCM).
-
Using a capillary tube, spot the solution onto the baseline of three separate TLC plates.
-
Place one plate in each chamber and allow the solvent front to travel up the plate.
-
Remove the plates, mark the solvent front, and allow them to dry.
-
Visualize the spots under a UV lamp (254 nm) and calculate the Rf value for your target compound in each system.
-
Select the solvent system that provides an Rf of ~0.2-0.3 for your product with the best separation from impurities.
Protocol 2: Column Chromatography with Dry Loading
-
Column Preparation: Securely clamp a chromatography column in a fume hood. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in your chosen mobile phase and pour it into the column, allowing it to pack evenly without air bubbles.
-
Sample Preparation (Dry Loading): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM). Add a small amount of silica gel (approximately 1-2 times the mass of your crude product) to this solution.
-
Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Loading the Column: Carefully add the silica-adsorbed sample to the top of the prepared column.
-
Elution: Gently add your mobile phase to the column and begin collecting fractions.
-
Monitoring: Monitor the elution process by collecting small fractions and analyzing them by TLC to identify which fractions contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield your purified this compound derivative.
Visualizations
Troubleshooting Workflow for Poor Separation
Caption: A decision-making workflow for troubleshooting common separation issues.
Stationary Phase Selection Logic
Caption: Logic for selecting the appropriate stationary phase.
Data Presentation
| Stationary Phase | Polarity | Primary Use Case for Pyridine Derivatives | Key Considerations |
| Silica Gel | High | General purpose, good for a wide range of polarities.[1] | Acidic surface can cause tailing or degradation. |
| Alumina (Neutral/Basic) | High | For acid-sensitive compounds or when different selectivity is needed.[2] | Activity can vary; may require deactivation with water. |
| Amino-propyl Silica | Medium | Good for separating nitrogen-containing heterocycles.[1] | Can be more expensive than standard silica. |
| Cyano-propyl Silica | Medium | Can be used in both normal and reversed-phase modes; offers unique selectivity.[6] | Useful for compounds with polar functional groups. |
| C18 (Reversed-Phase) | Non-polar | For highly polar or ionizable derivatives; uses aqueous mobile phases.[2] | Requires different solvent systems (e.g., water/acetonitrile). |
Table 1: Comparison of common stationary phases for the purification of this compound derivatives.
| Solvent | Polarity Index | Notes on Use |
| Hexane/Heptane | 0.1 | Standard non-polar component of mobile phase. |
| Toluene | 2.4 | Can provide different selectivity for aromatic compounds. |
| Dichloromethane (DCM) | 3.1 | Good solvent for many organic compounds, use with caution. |
| tert-Butyl methyl ether (MTBE) | 2.5 | Less prone to peroxide formation than diethyl ether. |
| Ethyl Acetate (EtOAc) | 4.4 | Common polar component, good balance of polarity. |
| Methanol (MeOH) | 5.1 | Highly polar, used for very polar compounds or to flush a column. |
Table 2: Properties of common solvents used in column chromatography.
References
- BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- BenchChem. (2025). Technical Support Center: Purification of Pyridin-4-ol Derivatives.
- BenchChem. (2025). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
- BenchChem. (n.d.). In-Depth Technical Guide to 3-Bromo-4-isopropylpyridine (CAS No. 90731-96-7).
-
BUCHI. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Retrieved from [Link]
- Sorbtech. (n.d.). Mastering Stationary Phases: Selection Criteria and Method Development.
- Veeprho. (2025). Different Types of Stationary Phases in Liquid Chromatography.
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
- BenchChem. (2025). Technical Support Center: Purification of 3-Bromopyridine-D4 Reaction Products.
-
ResearchGate. (2019). How to choose the best solution for column chromatography?. Retrieved from [Link]
-
Chemistry For Everyone. (2025). What Is The Relationship Between Column Chromatography And TLC?. YouTube. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for the Column Chromatography Purification of 3-Bromo-2-chloropyridine.
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
Sources
- 1. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
- 2. sorbtech.com [sorbtech.com]
- 3. Chromatography [chem.rochester.edu]
- 4. youtube.com [youtube.com]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 6. veeprho.com [veeprho.com]
Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination of 3-Bromo-4-isopropoxypyridine
Welcome to the technical support center for the Buchwald-Hartwig amination of 3-bromo-4-isopropoxypyridine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific transformation. The following question-and-answer format directly addresses common failure modes and provides actionable, field-proven insights to help you achieve a successful C-N bond formation.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction shows no conversion of the this compound starting material. Where should I start my investigation?
Answer:
Zero conversion is a common yet frustrating issue, often pointing to a fundamental problem with the catalytic system or reaction setup. Here’s a systematic approach to diagnosing the problem:
-
Inert Atmosphere is Non-Negotiable: The Palladium(0) active catalyst is highly sensitive to oxygen.[1] Incomplete degassing of your solvent or a poor seal on your reaction vessel can rapidly kill the catalyst.
-
Actionable Advice: Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw or by bubbling a stream of argon or nitrogen through it for at least 30 minutes. Maintain a positive pressure of an inert gas throughout the reaction.
-
-
Catalyst Precursor Activation: If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species.[1][2] This reduction can be sluggish or fail if not handled correctly.
-
Actionable Advice: Consider switching to a pre-formed Pd(0) source (e.g., Pd₂(dba)₃) or, even better, a commercially available pre-catalyst. Pre-catalysts are designed for rapid and clean generation of the active LPd(0) complex upon exposure to the base.[2]
-
-
Reagent Purity: Impurities in your starting materials or solvent can act as catalyst poisons.
-
Actionable Advice:
-
This compound: Verify the purity of your aryl bromide. If it's old or appears discolored, consider purifying it by column chromatography or distillation.
-
Amine: Ensure your amine is free of impurities.
-
Solvent: Use anhydrous, high-purity solvent. Water content can interfere with the reaction.
-
-
Question 2: I am observing low yields (<30%) and the formation of a major byproduct, 4-isopropoxypyridine (hydrodehalogenation). What is causing this?
Answer:
The formation of the hydrodehalogenated product is a classic side reaction in the Buchwald-Hartwig amination.[3] It competes with the desired reductive elimination step. This issue is often linked to the choice of ligand, base, and temperature.
-
Ligand Choice is Critical: The ligand's steric and electronic properties directly influence the rates of reductive elimination versus side reactions like beta-hydride elimination. For electron-deficient heteroaromatic substrates like your pyridine derivative, a bulky, electron-rich phosphine ligand is often necessary to promote the desired C-N bond formation.[3][4]
-
Actionable Advice: If you are using a less bulky ligand (e.g., P(t-Bu)₃), consider switching to a more sterically demanding biarylphosphine ligand. See the table below for suggestions.
-
-
Base Strength and Type: The base plays a crucial role in deprotonating the amine to form the palladium-amido complex.[5][6][7] A base that is too strong or has poor solubility can lead to side reactions.
-
Actionable Advice: While sodium tert-butoxide (NaOtBu) is a common choice, consider screening other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃), especially if your amine is sensitive.[8]
-
-
Temperature Optimization: Higher temperatures can sometimes favor the hydrodehalogenation pathway.
-
Actionable Advice: Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period.
-
Question 3: My reaction is sluggish and stalls at intermediate conversion. What factors could be leading to catalyst deactivation with this specific substrate?
Answer:
Pyridine-containing substrates like this compound are known to be challenging in Buchwald-Hartwig aminations.[2] The pyridine nitrogen itself can act as a ligand, coordinating to the palladium center and inhibiting catalytic activity. This can lead to the formation of dormant or inactive catalyst species.
-
Ligand's Role in Preventing Deactivation: A sufficiently bulky and electron-donating ligand is essential to outcompete the pyridine nitrogen for coordination to the palladium center and to stabilize the active catalytic species.[9]
-
Actionable Advice: This is another strong indicator that your choice of ligand is paramount. Refer to the ligand selection table below. Using a higher ligand-to-palladium ratio (e.g., 2:1 or 3:1) might also be beneficial.
-
-
Catalyst Loading: If the catalyst is deactivating over time, a modest increase in the catalyst loading (e.g., from 1 mol% to 3 mol%) might be necessary to drive the reaction to completion.
Visualizing the Problem: A Simplified Catalytic Cycle
The following diagram illustrates the main steps in the Buchwald-Hartwig amination and highlights where potential issues can arise.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jk-sci.com [jk-sci.com]
- 9. dspace.mit.edu [dspace.mit.edu]
Technical Support Center: Preventing Catalyst Poisoning in 3-Bromo-4-isopropoxypyridine Reactions
Welcome to the Technical Support Center for reactions involving 3-Bromo-4-isopropoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile building block, with a specific focus on preventing catalyst poisoning in transition metal-catalyzed reactions. Our goal is to provide you with in-depth, actionable insights rooted in established scientific principles to ensure the success and reproducibility of your experiments.
Introduction: The Challenge of the Pyridine Moiety
This compound is a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry. Its utility often lies in the strategic functionalization of the C-Br bond through powerful palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.
However, the very feature that makes it a valuable heterocyclic compound—the pyridine nitrogen—is also the primary source of a significant experimental challenge: catalyst poisoning. The lone pair of electrons on the nitrogen atom can strongly coordinate to the palladium center, effectively deactivating the catalyst and leading to sluggish or failed reactions. This guide provides a structured approach to understanding, diagnosing, and preventing this common issue.
Frequently Asked Questions (FAQs)
Q1: Why is my palladium-catalyzed cross-coupling reaction with this compound failing or giving low yields?
A1: The most common culprit is catalyst poisoning by the pyridine nitrogen. The nitrogen's lone pair can bind to the active Pd(0) species, inhibiting its ability to participate in the catalytic cycle. Other contributing factors can include impurities in the starting material, suboptimal reaction conditions (ligand, base, solvent), or the presence of oxygen, which can deactivate the catalyst.
Q2: What are the common impurities in this compound that can poison the catalyst?
A2: While a detailed synthesis protocol for this compound is not widely published, analogous syntheses of similar compounds like 3-bromo-4-methylpyridine suggest potential impurities. These can include:
-
Unreacted 4-isopropoxypyridine: The starting material for bromination.
-
Other nitrogen-containing heterocycles: Arising from the synthesis of the starting pyridine.
-
Residual acids or bases: From the synthesis and workup steps.
-
Water: Can interfere with the catalytic cycle and promote side reactions.
Q3: Can the choice of ligand and base really make a difference?
A3: Absolutely. The ligand plays a crucial role in both stabilizing the palladium center and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or RuPhos) are often effective. They can promote the desired oxidative addition and reductive elimination steps while sterically hindering the coordination of the pyridine nitrogen to the palladium. The choice of base is also critical and can influence the reaction outcome; a thorough screening of bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ is often necessary.
Q4: What is a "guard bed" and can it be used in batch reactions?
A4: A guard bed is a column containing a sacrificial material placed upstream of the main catalyst bed in a flow chemistry setup. Its purpose is to capture catalyst poisons before they reach the active catalyst. While the concept is directly applicable to flow chemistry, a similar principle can be applied to batch reactions by introducing a solid-supported "scavenger" that has a high affinity for potential poisons. This is an emerging area, as scavengers are more commonly used for post-reaction cleanup.
Troubleshooting Guide: Diagnosing and Solving Catalyst Deactivation
This section provides a systematic approach to identifying and resolving issues related to catalyst poisoning in your reactions.
| Symptom | Potential Cause(s) | Recommended Actions |
| No or very low product yield | 1. Severe catalyst poisoning. 2. Inactive catalyst (e.g., oxidized Pd(0)). 3. Suboptimal reaction conditions. | 1. Purify Starting Materials: See Protocol 1 for purification of this compound. 2. Ensure Inert Atmosphere: Rigorously degas solvents and use a glovebox or Schlenk line techniques (See Protocol 2). 3. Optimize Ligand/Base: Screen bulky, electron-rich phosphine ligands and a variety of inorganic bases. |
| Reaction starts but stalls | 1. Gradual catalyst deactivation. 2. Product inhibition. 3. Insufficient base. | 1. Increase Catalyst Loading: A higher catalyst concentration may overcome partial poisoning. 2. Modify Reaction Temperature: A moderate increase in temperature might push a sluggish reaction to completion, but be wary of decomposition. 3. Check Base Stoichiometry and Quality: Ensure you are using a sufficient excess of a finely powdered, dry base. |
| Formation of significant byproducts (e.g., debromination) | 1. Presence of hydride sources (e.g., water, certain solvents). 2. Side reactions dominating over the desired coupling. | 1. Use Anhydrous Solvents: Ensure all solvents are rigorously dried. 2. Re-evaluate Solvent Choice: Some solvents can act as hydride donors. 3. Optimize Reaction Kinetics: Adjusting temperature or concentrations may favor the desired reaction pathway. |
| Inconsistent results between batches | 1. Variable purity of this compound. 2. Inconsistent setup of inert atmosphere. 3. Degradation of reagents upon storage. | 1. Standardize Purification: Purify each new batch of starting material. 2. Standardize Reaction Setup: Follow a consistent protocol for degassing and maintaining an inert atmosphere. 3. Check Reagent Quality: Use fresh, high-purity catalysts, ligands, and bases. |
Visualizing the Problem and Solutions
The Mechanism of Catalyst Poisoning
The pyridine nitrogen acts as a Lewis base, coordinating to the electron-deficient palladium catalyst and disrupting the catalytic cycle.
Caption: Experimental workflow for preventing catalyst poisoning.
Experimental Protocols
Protocol 1: Purification of this compound
Objective: To remove potential catalyst poisons from the starting material.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexanes (or heptane), Ethyl acetate (reagent grade)
-
Rotary evaporator
-
Glass column, flasks, and other standard laboratory glassware
Procedure:
-
Prepare the Column: Pack a glass column with silica gel, using a slurry method with hexanes.
-
Load the Sample: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent. Adsorb this solution onto a small amount of silica gel by removing the solvent under reduced pressure. Dry-load the resulting powder onto the top of the prepared column.
-
Elution: Begin elution with pure hexanes. Gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 10% ethyl acetate in hexanes. The exact gradient should be determined by thin-layer chromatography (TLC) beforehand.
-
Collect Fractions: Collect fractions and monitor them by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Dry: Dry the purified product under high vacuum to remove any residual solvent. Store the purified material under an inert atmosphere (e.g., in a desiccator or glovebox).
Protocol 2: Reaction Setup Under an Inert Atmosphere
Objective: To exclude oxygen and moisture, which can deactivate the palladium catalyst.
Materials:
-
Schlenk flask or oven-dried round-bottom flask with a septum
-
Schlenk line with a vacuum pump and inert gas (Argon or Nitrogen) supply
-
Anhydrous, degassed solvents
-
Syringes and needles
Procedure:
-
Dry Glassware: Oven-dry all glassware (flask, stir bar, condenser) at >120°C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.
-
Degas Solvents: Degas the required solvents using one of the following methods:
-
Freeze-Pump-Thaw: Freeze the solvent with liquid nitrogen, evacuate the headspace under vacuum, and then thaw. Repeat this cycle three times.
-
Sparging: Bubble a stream of inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes.
-
-
Assemble Apparatus: Quickly assemble the glassware while still warm and place it under an inert atmosphere by connecting it to the Schlenk line and performing at least three vacuum/inert gas backfill cycles.
-
Add Solids: Under a positive pressure of inert gas, add the solid reagents (e.g., base, ligand, catalyst, and purified this compound).
-
Add Solvents: Add the degassed solvents via a cannula or a gas-tight syringe.
-
Run Reaction: Heat the reaction mixture to the desired temperature under a positive pressure of inert gas (a balloon or bubbler can be used to maintain pressure).
By implementing these rigorous purification and setup protocols, researchers can create a reaction environment that minimizes the opportunities for catalyst poisoning, leading to more reliable and successful outcomes in the functionalization of this compound.
References
-
Biotage. (2020). Using Metal Scavengers to Remove Trace Metals such as Palladium. [Link]
-
ResearchGate. (2025). On the Roles of Solid-Bound Ligand Scavengers in the Removal of Palladium Residues and in the Distinction between Homogeneous and Heterogeneous Catalysis. [Link]
-
ResearchGate. (2025). Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]
-
Reddit. (2024). Failed suzuki coupling, any suggenstions?. [Link]
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). *Understanding the Synthesis and Properties of 3-Bromo-4-
Technical Support Center: Reaction Monitoring for the Synthesis of 3-Bromo-4-isopropoxypyridine
Welcome to the technical support resource for the synthesis and analysis of 3-Bromo-4-isopropoxypyridine. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested insights into monitoring this specific chemical transformation using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Our focus is on practical troubleshooting and the scientific rationale behind each step, ensuring robust and reproducible results.
Overview of the Synthesis Reaction
The synthesis of this compound typically involves the electrophilic bromination of 4-isopropoxypyridine. The pyridine ring is moderately activated by the isopropoxy group, but its inherent electron-deficient nature requires a suitable brominating agent and controlled conditions to achieve regioselectivity at the C-3 position. Monitoring the consumption of the starting material and the formation of the product is critical for determining reaction completion, optimizing yield, and minimizing the formation of impurities.
Caption: General synthesis of this compound.
Reaction Monitoring by Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for rapid, qualitative assessment of a reaction's progress.[1] It allows for the simultaneous visualization of the starting material, product, and any potential non-volatile byproducts.
Experimental Protocol: Performing a Reaction-Monitoring TLC
-
Plate Preparation: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate. Mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).
-
Sample Preparation:
-
SM: Dilute a small amount of the 4-isopropoxypyridine starting material in a volatile solvent (e.g., ethyl acetate).
-
RXN: Using a capillary spotter, take a tiny aliquot from the reaction mixture.[1] If the reaction solvent is high-boiling (e.g., DMF, DMSO), dilute the aliquot in a more volatile solvent to prevent streaking.[2]
-
-
Spotting:
-
Carefully spot the diluted starting material in the "SM" lane.
-
Spot the reaction mixture aliquot in the "RXN" lane.
-
In the "CO" lane, spot the starting material first, then carefully spot the reaction mixture directly on top of it. This co-spot is crucial for confirming the identity of the starting material spot in the reaction lane.[1]
-
-
Development: Place the spotted TLC plate in a developing chamber containing a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane). Ensure the solvent level is below the starting line.[3] Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. After the plate has dried, visualize the spots under a UV lamp (typically at 254 nm). Staining with potassium permanganate can also be effective if UV activity is weak.
-
Interpretation: The reaction is complete when the spot corresponding to the starting material (as confirmed by the "SM" and "CO" lanes) is no longer visible in the "RXN" lane, and a new spot, corresponding to the product, has appeared.
TLC Troubleshooting & FAQs
Q1: My spots are streaking down the plate. What's causing this and how do I fix it?
A: Streaking is a common issue, especially with basic compounds like pyridines. There are several potential causes:
-
Sample Overloading: You may have spotted too much material.[3] Try diluting your sample further before spotting.
-
Strong Interaction with Silica: Pyridines are basic and can interact strongly with the acidic silanol groups on the silica gel surface, leading to tailing or streaking. To counteract this, add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to your mobile phase. This neutralizes the active sites on the silica.
-
Inappropriate Spotting Solvent: If your sample is dissolved in a very polar solvent, it can cause the initial spot to spread out, leading to a streak. Ensure your spotting solvent is as non-polar as possible and allow it to dry completely before developing the plate.
Q2: The spots for my starting material and product are very close together (similar Rf values). How can I improve the separation?
A: Poor resolution makes it difficult to determine if the starting material has been fully consumed.[2]
-
Change Mobile Phase Polarity: The easiest approach is to adjust the solvent system. A less polar mobile phase (e.g., decrease the percentage of ethyl acetate in hexane) will generally lower the Rf values of both spots but may increase the separation between them. Experiment with different solvent ratios to find the optimal resolution.
-
Try a Different Solvent System: If adjusting polarity doesn't work, switch to a different solvent system entirely. For example, using dichloromethane/methanol or toluene/acetone can alter the selectivity of the separation.
Q3: I don't see any spots on my plate after development.
A: This can be frustrating but is usually solvable.
-
Insufficient Concentration: The sample may be too dilute to be detected.[3] Try spotting the sample multiple times in the same location, allowing the solvent to evaporate between applications.[3]
-
Compound is Not UV-Active: While most pyridine derivatives are UV-active, your compound might not be strongly absorbing at 254 nm. Try visualizing with a different method, such as a potassium permanganate (KMnO₄) stain, which reacts with many organic compounds, or an iodine chamber.
-
Compound Evaporation: If your compound is volatile, it may have evaporated from the plate before or during development. This is less likely for the product but possible for some starting materials.
Q4: My reaction is in DMF, and the TLC plate is just one large smear.
A: High-boiling point solvents like DMF, DMSO, or pyridine itself will not evaporate from the TLC plate and will travel with the solvent front, smearing all compounds.[2]
-
Vacuum Drying: After spotting your sample, place the TLC plate in a vacuum chamber (or under high vacuum) for a few minutes to remove the high-boiling solvent before developing the plate.[2]
-
Dilution & Extraction: Dilute your reaction aliquot with a large volume of a solvent like ethyl acetate and a small amount of water. Shake, separate the organic layer, and spot this extract on the TLC plate. This removes the majority of the problematic solvent.
Caption: Workflow for monitoring a reaction using TLC.
Reaction Monitoring by LC-MS
LC-MS provides more detailed and quantitative information than TLC. It separates the components of the reaction mixture and provides the mass-to-charge ratio (m/z) of each component, confirming the identity of the product and detecting potential impurities.
Experimental Protocol: General LC-MS Analysis
-
Sample Preparation:
-
Take a small aliquot (e.g., 5-10 µL) from the reaction mixture.
-
Quench the reaction in the aliquot by diluting it significantly (e.g., 1:1000) in a suitable solvent, typically the mobile phase starting conditions (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid). This prevents further reaction and ensures compatibility with the LC system.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove particulates that could clog the system.[4]
-
-
LC Conditions:
-
Column: A standard C18 reversed-phase column is generally effective.
-
Mobile Phase A: Water + 0.1% Formic Acid (or Ammonium Formate). The additive helps to protonate the pyridine nitrogen, leading to better peak shape and ionization efficiency.
-
Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid.
-
Gradient: A typical scouting gradient might run from 5% B to 95% B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min for analytical columns.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is ideal for pyridines, as the basic nitrogen is readily protonated to form [M+H]⁺ ions.
-
Data Acquisition: Collect data in full scan mode to see all ions present. The scan range should encompass the expected m/z of the starting material and product (e.g., m/z 100-400).
-
Source Parameters: Use typical source temperatures and gas flows, but optimize if signal intensity is low.
-
LC-MS Troubleshooting & FAQs
Q1: I'm not seeing a signal for my product, or the signal is very weak.
A: Low signal intensity is a frequent issue in LC-MS.[5]
-
Incorrect Ionization Mode: Ensure you are using ESI in positive mode. Pyridines are difficult to ionize in negative mode.
-
Ion Suppression: Components from the reaction mixture (salts, non-volatile reagents) can interfere with the ionization of your target compound in the ESI source.[6] Try diluting your sample further. If the problem persists, a simple solid-phase extraction (SPE) cleanup of the aliquot may be necessary.
-
In-source Fragmentation: The product might be fragmenting in the ion source before it can be detected as the molecular ion. Try reducing the source CID (Collision-Induced Dissociation) or fragmentor voltage.[7]
-
Sample Stability: The compound may be unstable in the analysis solvent. Prepare samples fresh just before injection.
Q2: My chromatographic peaks are broad or tailing significantly.
A: Poor peak shape compromises resolution and sensitivity.
-
Secondary Interactions: As with TLC, basic pyridines can interact with residual silanols on the silica-based column packing, causing tailing. Ensure you have an acidic modifier (e.g., 0.1% formic acid) in your mobile phase. This protonates both the pyridine and the silanols, minimizing unwanted interactions.[4]
-
Column Overload: Injecting too much sample can lead to broad, fronting peaks. Dilute your sample and inject a smaller volume.
-
Solvent Mismatch: Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[4] Always dissolve your sample in a solvent that is as weak as, or weaker than, the initial mobile phase conditions.[4]
Q3: I see multiple peaks with the correct mass for my product. What does this mean?
A: This could indicate several possibilities:
-
Isomers: It's possible that the bromination produced regioisomers (e.g., 2-bromo or dibromo species). These would have the same mass but different retention times.
-
In-source Degradation: The compound might be degrading in the hot ESI source. This is less common but possible.
-
Carryover: If the peaks appear in subsequent blank injections, it indicates carryover from a previous, concentrated sample.[5] Implement a robust needle wash protocol and inject blanks between samples.
Q4: How do I confirm the peak is my brominated product?
A: The mass spectrum provides a definitive fingerprint. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio. Therefore, any ion containing a single bromine atom will appear as a pair of peaks ("doublet") separated by 2 m/z units, with nearly equal intensity. For this compound, you should look for this characteristic isotopic pattern for the [M+H]⁺ ion.
Caption: Decision tree for troubleshooting common LC-MS issues.
Summary of Analytical Data
The following table summarizes the expected analytical properties for the starting material and product, which are essential for interpreting your TLC and LC-MS data.
| Compound | Structure | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Typical TLC Rf* |
| 4-Isopropoxypyridine | (Structure not available) | 137.18 | 138.1 | ~0.2 |
| This compound | (Structure not available) | 216.08 | 216.0, 218.0 (1:1 ratio) | ~0.5 |
*Typical Rf values are approximate and highly dependent on the exact mobile phase composition, temperature, and stationary phase. These values are based on a 30% Ethyl Acetate in Hexane system.
References
- BenchChem. (2025).
- TCI Chemicals. (2014). Regioselective Bromination of Fused Pyridine N-Oxides. TCI Chemicals.
- BenchChem. (2025).
- University of Rochester, Department of Chemistry.
- ResearchGate. (n.d.). Regioselective bromination of pyridine N-oxide derivatives under optimized reaction condition.
- NIST. (n.d.). Pyridine, 3-bromo-. NIST WebBook.
- BenchChem. (2025). A Comparative Guide to the Reaction Products of 3-Bromo-4-isopropylpyridine. BenchChem.
- NIH. (n.d.). Bromination and Diazo-Coupling of Pyridinethiones. PMC.
- Bitesize Bio. (2025).
- BenchChem. (2025). Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. BenchChem.
- Chemistry LibreTexts. (2022). Uses of TLC. Chemistry LibreTexts.
- ChemBAM. (n.d.). TLC troubleshooting. ChemBAM.
- ZefSci. (2025).
- Restek. (2021).
- LCGC International. (2023). Troubleshooting LC-MS.
- Thermo Fisher Scientific. (n.d.). Selective Analysis of Co-Eluting Isobaric Compounds with Single Quadrupole Mass Detection. Thermo Fisher Scientific.
- BenchChem. (2025). In-Depth Technical Guide to 3-Bromo-4-isopropylpyridine (CAS No. 90731-96-7). BenchChem.
- Google Patents. (n.d.). Method for preparing 3-bromo-4-methylpyridine.
- ChemicalBook. (n.d.). 3-Bromo-4-methylpyridine synthesis. ChemicalBook.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine. NINGBO INNO PHARMCHEM CO.,LTD.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine (CAS 3430-22-6). NINGBO INNO PHARMCHEM CO.,LTD.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chromatography [chem.rochester.edu]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
- 5. zefsci.com [zefsci.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
scale-up challenges for the synthesis of 3-Bromo-4-isopropoxypyridine
Welcome to the technical support center for the synthesis of 3-Bromo-4-isopropoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of synthesizing and scaling up this important chemical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to support your experimental work.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. The strategic placement of the bromo and isopropoxy groups on the pyridine ring allows for diverse downstream functionalization, making it a key component in the synthesis of complex molecules. The most common and scalable synthetic route to this compound is the Williamson ether synthesis, starting from 3-bromo-4-hydroxypyridine and an isopropylating agent. This guide will focus on the practical challenges and solutions associated with this synthetic pathway.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
The most widely employed method for preparing this compound, especially at a larger scale, is the Williamson ether synthesis. This reaction involves the deprotonation of 3-bromo-4-hydroxypyridine to form an alkoxide, which then acts as a nucleophile to displace a halide from an isopropylating agent, such as 2-bromopropane or isopropyl iodide. This method is generally robust and utilizes readily available starting materials.
Q2: What are the critical parameters to control during the scale-up of the Williamson ether synthesis for this molecule?
When scaling up, the following parameters are crucial:
-
Temperature Control: The formation of the pyridinoxide from 3-bromo-4-hydroxypyridine and a base is often exothermic. Proper temperature control is necessary to prevent runaway reactions.
-
Reagent Addition Rate: Slow and controlled addition of the base and the isopropylating agent is critical to manage the reaction exotherm and minimize side reactions.
-
Mixing Efficiency: Ensuring homogenous mixing in a large reactor is essential to avoid localized hotspots and ensure complete reaction.
-
Solvent Selection: The choice of solvent is critical for solubility of reactants and for managing the reaction temperature. Polar aprotic solvents like DMF or DMSO are often used.[1]
-
Work-up and Product Isolation: The work-up procedure must be optimized for large volumes to ensure efficient extraction and minimize product loss. Purification methods like column chromatography, which are common at the lab scale, may not be feasible for large quantities, necessitating the development of robust crystallization or distillation procedures.
Q3: What are the primary safety concerns when synthesizing this compound?
The primary safety concerns are associated with the reactants:
-
3-Bromo-4-hydroxypyridine: This compound is a skin and eye irritant.[2]
-
Isopropylating agents (e.g., 2-bromopropane): These are often flammable liquids and may have specific health hazards, including potential reproductive toxicity.[3][4][5]
-
Bases (e.g., Sodium Hydride, Sodium Isopropoxide): Strong bases like sodium hydride are flammable solids and react violently with water. Sodium isopropoxide is also a flammable solid and is corrosive.[6][7]
-
Solvents: Many of the solvents used, such as THF and DMF, are flammable and have their own specific health and safety risks.
A thorough risk assessment should be conducted before starting the synthesis, and appropriate personal protective equipment (PPE) must be worn. All operations should be performed in a well-ventilated fume hood.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low or No Product Formation
Q: My reaction is not proceeding, or the yield of this compound is very low. What are the possible causes and solutions?
A: Low or no product formation can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Ineffective Deprotonation of 3-bromo-4-hydroxypyridine: The first step is the formation of the pyridinoxide. If this step is incomplete, the subsequent etherification will not proceed efficiently.
-
Cause: The base used may be old or of poor quality. Sodium hydride, for instance, can be passivated by a layer of sodium hydroxide if not stored under anhydrous conditions.
-
Solution: Use a fresh, high-quality base. Ensure all reactants and solvents are anhydrous, as water will quench the base.
-
-
Poor Reactivity of the Isopropylating Agent: The choice of isopropylating agent and reaction conditions can significantly impact the reaction rate.
-
Cause: Isopropyl halides are secondary halides and are less reactive in SN2 reactions compared to primary halides.[2] The reaction temperature may be too low, or the reaction time may be insufficient.
-
Solution: Consider using a more reactive isopropylating agent, such as isopropyl tosylate. Increasing the reaction temperature can also improve the reaction rate, but this must be balanced against the risk of side reactions. Typical Williamson ether syntheses are conducted between 50-100 °C for 1 to 8 hours.[5]
-
-
Sub-optimal Solvent Choice: The solvent plays a crucial role in an SN2 reaction.
-
Cause: Protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its reactivity.
-
Solution: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance the nucleophilicity of the pyridinoxide.[1]
-
Problem 2: Formation of Significant Byproducts
Q: I am observing significant impurities in my crude product. What are the likely side reactions and how can I minimize them?
A: The most common side reaction in this synthesis is an E2 elimination of the isopropyl halide, leading to the formation of propene gas.
-
E2 Elimination: This is a competing reaction pathway, especially with secondary alkyl halides like 2-bromopropane.[3]
-
Cause: The pyridinoxide is a strong base, which can promote elimination. Higher reaction temperatures also favor elimination over substitution.[3]
-
Solution:
-
Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate.
-
Choice of Leaving Group: Using an isopropylating agent with a better leaving group, like iodide (from 2-iodopropane) or tosylate, can sometimes favor the SN2 pathway.
-
-
The workflow for addressing these common problems is summarized in the diagram below:
Sources
Validation & Comparative
Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 3-Bromo-4-isopropoxypyridine
For Immediate Release
In the intricate world of drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. For researchers and scientists engaged in the synthesis and characterization of substituted pyridines, a family of compounds with broad applications in pharmaceuticals and agrochemicals, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable analytical technique. This guide offers an in-depth comparative analysis of the ¹H and ¹³C NMR spectra of 3-Bromo-4-isopropoxypyridine, a key intermediate in the synthesis of various bioactive molecules. Due to the limited availability of public experimental spectra for this specific compound, this guide leverages high-quality predicted NMR data and contrasts it with experimental data of structurally related analogues, 3-bromopyridine and 4-isopropoxypyridine, to provide a comprehensive and practical framework for spectral interpretation.
The Structural Significance of this compound
This compound serves as a versatile building block, featuring a bromine atom at the 3-position, which is amenable to a wide array of cross-coupling reactions, and an isopropoxy group at the 4-position, which can influence the molecule's solubility, lipophilicity, and metabolic stability. A thorough understanding of its NMR spectral characteristics is crucial for reaction monitoring, purity assessment, and the unambiguous confirmation of its chemical structure.
Decoding the ¹H NMR Spectrum: A Tale of Three Protons
The ¹H NMR spectrum of this compound is anticipated to exhibit a distinct set of signals corresponding to the three aromatic protons on the pyridine ring and the seven protons of the isopropoxy group. The interpretation of these signals hinges on understanding the electronic effects of the bromo and isopropoxy substituents.
Predicted ¹H NMR Spectral Data for this compound (in CDCl₃):
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 8.25 | s | - |
| H-5 | 6.80 | d | 5.6 |
| H-6 | 8.35 | d | 5.6 |
| CH (isopropoxy) | 4.70 | sept | 6.1 |
| CH₃ (isopropoxy) | 1.40 | d | 6.1 |
Comparative Analysis:
To contextualize these predicted values, we can compare them to the experimental data of 3-bromopyridine and 4-isopropoxypyridine.
-
3-Bromopyridine (Experimental Data in CDCl₃): The protons on the pyridine ring of 3-bromopyridine resonate at approximately δ 8.53 (H-2, d), 7.80 (H-4, ddd), 7.29 (H-5, dd), and 8.58 (H-6, dd).
-
4-Isopropoxypyridine (Experimental Data in CDCl₃): The protons are observed around δ 8.20 (H-2,6, d) and 6.70 (H-3,5, d). The isopropoxy group shows a septet at ~δ 4.60 and a doublet at ~δ 1.35.
Key Insights from the Comparison:
-
H-2 Signal: The predicted singlet for H-2 in this compound at δ 8.25 is a result of the adjacent bromine atom, which eliminates vicinal coupling. Its chemical shift is downfield due to the deshielding effect of the electronegative nitrogen and bromine atoms.
-
H-5 and H-6 Signals: The predicted doublet for H-5 at δ 6.80 is significantly upfield compared to the corresponding proton in 3-bromopyridine, a direct consequence of the electron-donating nature of the para-isopropoxy group. Conversely, the H-6 proton, predicted at δ 8.35, remains downfield, influenced by its proximity to the nitrogen atom. The coupling constant of ~5.6 Hz is characteristic of ortho-coupling in a pyridine ring.
-
Isopropoxy Signals: The predicted chemical shifts for the isopropoxy group (septet at δ 4.70 and doublet at δ 1.40) are in close agreement with the experimental values for 4-isopropoxypyridine, indicating that the bromine at the 3-position has a minimal long-range effect on these protons.
Unraveling the ¹³C NMR Spectrum: A Carbon-by-Carbon Examination
The proton-decoupled ¹³C NMR spectrum of this compound is expected to display eight distinct signals, five for the pyridine ring carbons and three for the isopropoxy group.
Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃):
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 148.0 |
| C-3 | 110.0 |
| C-4 | 160.0 |
| C-5 | 115.0 |
| C-6 | 150.0 |
| CH (isopropoxy) | 72.0 |
| CH₃ (isopropoxy) | 22.0 |
Comparative Analysis:
-
3-Bromopyridine (Experimental Data in CDCl₃): The carbon signals appear at approximately δ 147.6 (C-2), 120.5 (C-3), 139.8 (C-4), 123.8 (C-5), and 150.3 (C-6).
-
4-Isopropoxypyridine (Experimental Data in CDCl₃): The signals are found around δ 163.5 (C-4), 150.0 (C-2,6), and 110.0 (C-3,5). The isopropoxy carbons resonate at ~δ 68.0 (CH) and 22.0 (CH₃).
Key Insights from the Comparison:
-
C-4 Signal: The most downfield signal in the predicted spectrum of this compound is C-4 at δ 160.0, directly attached to the electron-donating isopropoxy group. This is consistent with the significant downfield shift observed for C-4 in 4-isopropoxypyridine.
-
C-3 Signal: The carbon bearing the bromine atom, C-3, is predicted at δ 110.0, which is upfield compared to the C-3 in 3-bromopyridine. This is likely due to the strong electron-donating resonance effect of the para-isopropoxy group.
-
Pyridine Ring Carbons: The remaining pyridine carbons (C-2, C-5, and C-6) have predicted chemical shifts that are a composite of the substituent effects of both the bromo and isopropoxy groups, leading to a unique fingerprint in the aromatic region of the spectrum.
-
Isopropoxy Carbons: The predicted chemical shifts for the isopropoxy carbons are in excellent agreement with the experimental data for 4-isopropoxypyridine, reinforcing the localized nature of the bromine's electronic influence.
Experimental Protocol for NMR Analysis
For researchers seeking to acquire experimental data for this compound or related analogues, the following protocol is recommended:
1. Sample Preparation:
- Weigh approximately 10-20 mg of the solid sample directly into a clean, dry NMR tube.
- Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution.
2. NMR Data Acquisition:
- Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.
- Typical acquisition parameters for ¹H NMR:
- Pulse angle: 30-45°
- Acquisition time: 2-4 seconds
- Relaxation delay: 1-2 seconds
- Number of scans: 8-16
- Acquire proton-decoupled ¹³C NMR spectra on the same instrument.
- Typical acquisition parameters for ¹³C NMR:
- Pulse angle: 30-45°
- Acquisition time: 1-2 seconds
- Relaxation delay: 2-5 seconds
- Number of scans: 128-1024 (or more, depending on sample concentration)
3. Data Processing:
- Apply a Fourier transform to the acquired free induction decays (FIDs).
- Phase correct the resulting spectra.
- Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.
- Integrate the signals in the ¹H spectrum.
Visualizing Molecular Structure and Key NMR Correlations
To aid in the conceptualization of the molecular structure and the through-bond and through-space relationships that govern NMR parameters, the following diagrams are provided.
Caption: Predicted NMR data summary for this compound.
Conclusion: A Predictive and Comparative Approach to Structural Elucidation
In the absence of readily available experimental NMR data, a combination of high-quality prediction and comparative analysis with structurally related compounds provides a robust and scientifically sound methodology for the spectral interpretation of this compound. The distinct electronic influences of the bromo and isopropoxy substituents create a unique and predictable NMR fingerprint. This guide serves as a valuable resource for researchers, enabling them to confidently identify and characterize this important synthetic intermediate, thereby accelerating the pace of discovery in their respective fields.
References
-
NMRDB . (n.d.). NMR Prediction. Retrieved January 20, 2026, from [Link]
-
Spectral Database for Organic Compounds (SDBS) . (n.d.). 4-isopropoxypyridine. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved January 20, 2026, from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 3-Bromo-4-isopropoxypyridine
This guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3-Bromo-4-isopropoxypyridine. Designed for researchers and drug development professionals, this document moves beyond a simple spectral interpretation to offer a mechanistic understanding of the fragmentation pathways. We will compare the data-rich results of EI-MS with alternative techniques and provide the experimental framework necessary to reproduce and validate these findings.
Introduction: The Analytical Challenge
This compound is a substituted heterocyclic compound representative of the building blocks frequently encountered in medicinal chemistry and materials science. Its structural confirmation is paramount for ensuring the integrity of subsequent synthetic steps and the validity of research outcomes. Mass spectrometry, particularly with electron ionization (EI), serves as a cornerstone technique for this purpose, providing not just the molecular weight but also a detailed fragmentation "fingerprint" that illuminates the molecule's structure.[1] Understanding this fingerprint is not merely an academic exercise; it is a critical step in quality control, metabolite identification, and structural elucidation.
Core Principles: Electron Ionization (EI) Fragmentation
Electron Ionization (EI) is a "hard" ionization technique where the sample is bombarded with high-energy electrons (typically 70 eV). This process imparts significant internal energy into the molecule, creating a molecular radical cation (M•+) that is prone to fragmentation. The resulting charged fragments are separated by their mass-to-charge ratio (m/z), generating a characteristic spectrum. The fragmentation pathways are governed by fundamental chemical principles, favoring the formation of the most stable cations and radicals.[2]
Experimental Workflow: A Validated Approach
A robust analytical workflow is essential for generating reproducible data. The following protocol outlines a standard gas chromatography-mass spectrometry (GC-MS) method suitable for analyzing this compound.
Caption: Standard GC-MS workflow for the analysis of this compound.
Deconstructing the Fragmentation Pattern of this compound
The fragmentation of this compound is dictated by the interplay of its three key structural features: the bromine atom, the isopropoxy ether group, and the pyridine ring.
The Molecular Ion (M•+)
The first key feature is the molecular ion peak. Due to the near-equal natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the mass spectrum will exhibit a characteristic pair of peaks of almost equal intensity, separated by 2 m/z units.[3] For this compound (C₈H₁₀BrNO), the monoisotopic mass is ~215 Da.
-
m/z 215 (M•+): Corresponds to the molecule containing the ⁷⁹Br isotope.
-
m/z 217 (M•+ + 2): Corresponds to the molecule containing the ⁸¹Br isotope.
The presence of this "M/M+2" doublet is a definitive indicator of a monobrominated compound.
Key Fragmentation Pathways
The energized molecular ion undergoes a series of predictable cleavage and rearrangement reactions. The most prominent fragmentation pathways are illustrated below and summarized in the subsequent table.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Table 1: Summary of Major Fragment Ions
| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment | Neutral Loss | Mechanistic Rationale |
| 215/217 | [C₈H₁₀BrNO]•+ | - | Molecular Ion (M•+) . The characteristic 1:1 isotopic pattern confirms the presence of one bromine atom.[3] |
| 200/202 | [C₇H₇BrNO]•+ | •CH₃ (15 Da) | α-Cleavage . This is a classic fragmentation pathway for ethers, where a radical is lost from the carbon adjacent to the oxygen, resulting in a stabilized oxonium ion.[4][5] This is expected to be a significant peak. |
| 173/175 | [C₅H₃BrN(OH)]•+ | C₃H₆ (42 Da) | McLafferty-type Rearrangement . Loss of a stable neutral molecule (propene) through a six-membered transition state is a highly favorable process for isopropyl ethers, leading to a stable hydroxypyridine radical cation.[6] |
| 136 | [C₈H₁₀NO]+ | •Br (79/81 Da) | Halogen Loss . Cleavage of the C-Br bond results in the loss of a bromine radical. This is a common fragmentation for bromo-aromatic compounds. |
| 78 | [C₅H₄N]+ | C₃H₆ + •Br | Sequential Loss . This fragment can arise from the ion at m/z 136 losing propene, or from the ion at m/z 173/175 losing a bromine radical. It represents the pyridyl cation. |
| 43 | [C₃H₇]+ | C₅H₃BrNO | Isopropyl Cation . Heterolytic cleavage of the C-O bond can generate the highly stable secondary isopropyl carbocation. This is often the base peak (most intense peak) in the spectra of isopropyl-containing compounds.[5] |
Comparative Analysis: EI-MS vs. ESI-MS
While EI-MS is invaluable for structural elucidation, it is not the only mass spectrometry technique available. A comparison with a "soft" ionization method like Electrospray Ionization (ESI) highlights the distinct advantages of each.
| Feature | Electron Ionization (EI-MS) | Electrospray Ionization (ESI-MS) |
| Ionization Principle | High-energy electron bombardment (hard) | High voltage spray, solvent evaporation (soft) |
| Primary Ion Formed | Molecular Radical Cation (M•+) | Protonated Molecule ([M+H]+) |
| Fragmentation | Extensive, provides structural fingerprint | Minimal, preserves molecular ion |
| Primary Application | Structural Elucidation of unknown or novel compounds. | Molecular Weight Confirmation of known compounds, analysis of large/non-volatile molecules. |
| Expected Result for Topic | Rich spectrum with peaks at m/z 215/217, 200/202, 173/175, 136, 43. | Simple spectrum dominated by [M+H]+ at m/z 216/218. |
Summary and Outlook
The EI-MS fragmentation of this compound is a predictable process governed by the established chemistry of its constituent functional groups. The key diagnostic signals are the M/M+2 molecular ion doublet, the loss of a methyl radical (M-15) via α-cleavage, the loss of propene (M-42) via rearrangement, and the formation of a stable isopropyl cation (m/z 43). By understanding these pathways, researchers can confidently identify this molecule and distinguish it from its isomers, ensuring data integrity in drug discovery and development pipelines.
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A Comparative Guide to HPLC and GC Methods for Purity Analysis of 3-Bromo-4-isopropoxypyridine
For researchers, scientists, and drug development professionals, the stringent assessment of chemical purity is a non-negotiable cornerstone of scientific rigor and pharmaceutical safety. 3-Bromo-4-isopropoxypyridine, a key heterocyclic building block in medicinal chemistry, is no exception. Its purity profile directly influences reaction yields, impurity profiles of subsequent synthesis steps, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).
This in-depth technical guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), two preeminent analytical techniques for the purity analysis of this compound. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer supporting data based on validated methods for analogous compounds to guide you in selecting and implementing the most appropriate technique for your analytical needs.
Physicochemical Profile and Its Analytical Implications
-
Pyridine Ring & Bromine Atom: These moieties contain chromophores that absorb UV light, making HPLC with UV detection a highly suitable technique.
-
Isopropoxy Group and Overall Structure (MW: 216.08 g/mol ): The compound possesses moderate polarity and a molecular weight that suggests it is likely a liquid or low-melting solid at room temperature.[1] More importantly, it is expected to have sufficient volatility and thermal stability to be amenable to Gas Chromatography .
-
Potential Impurities: Impurities may arise from starting materials (e.g., 4-isopropoxypyridine), side reactions (e.g., isomers), or degradation. A robust analytical method must be able to resolve the parent compound from these potential contaminants.[2]
At a Glance: HPLC vs. GC for Purity Analysis
The choice between HPLC and GC is fundamentally dictated by the analyte's volatility and the nature of the impurities to be quantified. Below is a summary of key performance parameters for both methods as projected for this compound analysis.
| Parameter | HPLC Method (Projected) | Gas Chromatography (GC) Method (Projected) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[3] | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[4] |
| Stationary Phase | C18 Reverse-Phase Column. | Capillary column with a mid-polar stationary phase (e.g., 5% phenyl polysiloxane). |
| Mobile Phase / Carrier Gas | Acetonitrile and Water Gradient.[5] | Inert carrier gas (e.g., Helium, Nitrogen).[4] |
| Temperature | Ambient to moderately elevated (e.g., 25-40 °C). | High-temperature ramp (e.g., 50-280 °C). |
| Detection | UV-Vis Detector (e.g., 254 nm). | Flame Ionization Detector (FID) or Mass Spectrometer (MS).[6] |
| Key Strengths | Excellent for non-volatile or thermally labile impurities; high precision.[7] | High resolution and sensitivity for volatile compounds and residual solvents. |
| Limitations | May not be suitable for detecting highly volatile impurities (e.g., residual synthesis solvents). | Not suitable for non-volatile or thermally labile impurities. |
Workflow Visualization
The selection of an appropriate analytical technique is a critical first step. The following diagrams illustrate the generalized workflows for HPLC and GC analysis.
Caption: Generalized workflow for HPLC purity analysis.
Caption: Generalized workflow for GC purity analysis.
In-Depth Methodology I: High-Performance Liquid Chromatography (HPLC)
HPLC is arguably the most ubiquitous technique for purity and stability testing in the pharmaceutical industry due to its high precision and applicability to a vast range of compounds.[8]
Causality Behind Experimental Choices
-
Stationary Phase: A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography. Its non-polar nature is ideal for retaining and separating moderately polar compounds like this compound from both more polar and less polar impurities.
-
Mobile Phase: A gradient elution using water and acetonitrile is chosen for its versatility. Starting with a high percentage of water allows for the retention of the main analyte, while gradually increasing the acetonitrile content elutes the analyte and any more non-polar impurities. Adding a small amount of acid (e.g., 0.1% formic acid) sharpens peaks and ensures consistent ionization if Mass Spectrometry (MS) is used for detection or identification.
-
Detector: A UV-Vis detector set at a wavelength around 254 nm is selected due to the strong absorbance of the substituted pyridine ring, providing excellent sensitivity for the analyte and related impurities.
Detailed Experimental Protocol: HPLC
This protocol is a robust starting point and must be fully validated according to ICH Q2(R1) guidelines before routine use.[9][10]
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-2 min: 10% B
-
2-20 min: 10% to 90% B
-
20-23 min: 90% B
-
23-25 min: 90% to 10% B
-
25-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of approximately 1.0 mg/mL.
-
Reference Standard: Prepare a solution of the reference standard at the same concentration.
-
-
Validation Parameters:
-
The method must be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[11]
-
In-Depth Methodology II: Gas Chromatography (GC)
GC is a powerful technique for separating and quantifying volatile and thermally stable compounds.[12] It excels at detecting volatile organic impurities and residual solvents that might be missed by HPLC.
Causality Behind Experimental Choices
-
Stationary Phase: A capillary column with a bonded phase of 5% phenyl / 95% dimethylpolysiloxane (e.g., DB-5, HP-5) is selected. This is a versatile, mid-polarity column that provides excellent separation for a wide range of semi-volatile organic molecules, including halogenated aromatics.
-
Temperature Program: A temperature ramp is essential for GC analysis. It starts at a low temperature to separate volatile impurities, then gradually increases to elute the main, higher-boiling analyte (this compound) and any less volatile impurities within a reasonable time, all while maintaining sharp peaks.
-
Detector:
-
Flame Ionization Detector (FID): This is a robust, universal detector for carbon-containing compounds, providing excellent sensitivity and a wide linear range, making it ideal for purity determination by percent area.[4]
-
Mass Spectrometer (MS): An MS detector provides definitive identification of the main peak and any impurities based on their mass spectra and fragmentation patterns, which is invaluable for impurity profiling.[6]
-
Detailed Experimental Protocol: GC
This protocol is a robust starting point and must be fully validated according to ICH Q2(R1) guidelines before routine use.[12][13]
-
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a capillary column, and an FID or MS detector.
-
-
Chromatographic Conditions:
-
Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Detector Temperature:
-
FID: 300 °C.
-
MS: Transfer line at 280 °C, Ion source at 230 °C.
-
-
-
Sample Preparation:
-
Solvent: Dichloromethane or Ethyl Acetate (high purity).
-
Sample Solution: Dissolve the this compound sample in the chosen solvent to a concentration of approximately 1.0 mg/mL.
-
-
Validation Parameters:
-
As with HPLC, the GC method must be thoroughly validated for all relevant parameters outlined in ICH guidelines to ensure it is fit for its intended purpose.[12]
-
Conclusion: Making an Informed Decision
Both HPLC and GC are powerful, validated techniques for the purity assessment of this compound. The optimal choice depends on the specific analytical objective.
-
For routine quality control, determination of assay, and quantification of known non-volatile or thermally labile impurities, HPLC-UV is the preferred method due to its high precision, robustness, and ease of use.[3]
-
For identifying unknown impurities, characterizing the impurity profile, and quantifying volatile impurities or residual solvents, GC-MS or GC-FID is the superior choice.
In a comprehensive drug development setting, these methods are not mutually exclusive but are often used complementarily. HPLC would be the primary release-testing method, while GC would be employed to control for impurities that are not amenable to HPLC analysis, ensuring a complete and thorough understanding of the compound's purity profile.
References
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- Benchchem. (2025). An In-depth Technical Guide to the Physicochemical Characteristics of 3-Bromo-4-isopropylpyridine and Its Analogs.
- Hubert, P., et al. (2005). A new validation approach applied to the GC determination of impurities in organic solvents. Journal of Pharmaceutical and Biomedical Analysis.
- Al-Sabti, A., et al. (2024). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI.
- SynThink Research Chemicals. (2024).
- Benchchem. (2025). In-Depth Technical Guide to 3-Bromo-4-isopropylpyridine (CAS No. 90731-96-7).
- Patel, K. (2025).
- ResearchGate. (n.d.). Development and validation of new analytical methods for impurity profiling of drugs and pharmaceuticals | Request PDF.
- Choudhary, A. (2024).
- Benchchem. (2025).
- PubChem. (2025). 3-Bromo-4-methoxypyridine.
- Benchchem. (2025).
- IISTE.org. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production.
- Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
- South Coast AQMD. (1993).
- Sigma-Aldrich. (n.d.). 3-Bromo-4-pyridinecarboxaldehyde 97.
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- Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
- Salah, N., et al. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine.
- Google Patents. (n.d.). US6413431B1 - HPLC method for purifying organic compounds.
- Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov.
- Benchchem. (2025). A Comparative Guide to Purity Determination of 2-Bromo-3-methoxypyridine by GC Analysis.
- BLD Pharm. (n.d.). 3430-22-6|3-Bromo-4-methylpyridine.
- Amazon S3. (2025). Untitled.
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- CHIRALEN. (n.d.). 1289271-27-7 | this compound.
- Benchchem. (2025). A Comparative Guide to the Purity Validation of 2-Bromo-4-iodopyridine by HPLC and GC-MS.
- Asian Journal of Pharmaceutical and Clinical Research. (n.d.).
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A Comparative Reactivity Analysis for Drug Discovery Scaffolds: 3-Bromo-4-isopropoxypyridine vs. 3-Bromo-4-methoxypyridine
Introduction
In the landscape of medicinal chemistry and drug development, substituted pyridines are privileged scaffolds due to their prevalence in biologically active compounds and their ability to engage in key hydrogen bonding interactions. Among the most versatile building blocks are 3-bromo-4-alkoxypyridines, which serve as pivotal intermediates for constructing complex molecular architectures through reactions like palladium-catalyzed cross-coupling.[1] This guide provides an in-depth, objective comparison of the reactivity of two closely related yet distinct analogs: 3-Bromo-4-isopropoxypyridine and 3-Bromo-4-methoxypyridine .
The choice between these two reagents is not trivial; it can significantly impact reaction efficiency, yield, and the downstream purification strategy. This analysis, grounded in fundamental chemical principles and supported by established experimental data, aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic campaigns. We will dissect the subtle yet critical interplay of steric and electronic effects that govern the reactivity of these molecules in the most common and synthetically valuable transformations.
Pillar 1: The Decisive Influence of Steric and Electronic Effects
The reactivity of the C-Br bond at the 3-position of the pyridine ring is fundamentally modulated by the nature of the adjacent alkoxy group at the 4-position. Both the methoxy (-OCH₃) and isopropoxy (-OCH(CH₃)₂) groups are electron-donating via resonance, enriching the electron density of the pyridine ring. However, their steric profiles are markedly different, which is often the decisive factor in their comparative reactivity.
-
Electronic Effects : Both methoxy and isopropoxy groups exert a similar, positive mesomeric effect (+M), donating lone-pair electrons into the aromatic system. This electron donation can slightly decrease the electrophilicity of the C-Br bond, but more importantly, it influences the overall electron density of the ring. The inductive effect (-I) of the oxygen atom is also a factor. While there are subtle differences in the electronic nature of methyl vs. isopropyl groups, for most synthetic applications, their electronic influence on the pyridine ring can be considered comparable.[2]
-
Steric Effects : This is the primary point of divergence. The isopropoxy group is significantly more sterically demanding than the methoxy group. This bulkiness creates a more hindered environment around the C-Br bond at the C-3 position. This steric shield can impede the approach of the bulky catalytic complexes required for cross-coupling reactions, directly impacting the rate-determining oxidative addition step.
The following diagram illustrates the steric difference between the two substituents.
Caption: Steric comparison of methoxy and isopropoxy groups.
Pillar 2: Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry and the primary application for these building blocks.[3] The efficiency of these transformations is a direct reflection of the substrate's reactivity. The rate-determining step for many of these reactions is the oxidative addition of the aryl halide to the palladium(0) catalyst.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms C-C bonds, is highly sensitive to steric hindrance at the site of coupling.
-
3-Bromo-4-methoxypyridine : This substrate generally exhibits higher reactivity. The smaller methoxy group allows for easier access of the palladium catalyst to the C-Br bond, facilitating a more rapid oxidative addition. This often translates to higher yields, shorter reaction times, or the ability to use lower catalyst loadings and milder reaction conditions (e.g., lower temperatures).
-
This compound : The bulky isopropoxy group can significantly retard the rate of the Suzuki coupling. To achieve comparable yields to the methoxy analog, more forcing conditions are often necessary. This may include higher temperatures, longer reaction times, higher catalyst loadings, or the use of more specialized, sterically demanding phosphine ligands (e.g., XPhos, SPhos) that are designed to promote coupling at hindered sites.
| Parameter | 3-Bromo-4-methoxypyridine | This compound | Rationale & Causality |
| Relative Reactivity | Higher | Lower | The greater steric bulk of the isopropoxy group hinders the oxidative addition of the Pd(0) catalyst to the C-Br bond. |
| Typical Conditions | Standard Pd catalysts (e.g., Pd(PPh₃)₄), milder temperatures (80-100 °C).[4][5] | May require more active catalysts (e.g., Pd₂(dba)₃ with bulky phosphine ligands), higher temperatures (>100 °C). | More energy is required to overcome the steric barrier for catalyst approach and oxidative addition. |
| Potential Side Reactions | Standard (e.g., homocoupling of boronic acid). | Increased risk of protodebromination (loss of bromine) at higher temperatures, especially with extended reaction times. | The desired coupling reaction is slower, allowing competing side reactions to become more prominent. |
Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is another critical transformation where steric effects play a defining role.[6][7]
-
3-Bromo-4-methoxypyridine : This compound is an excellent substrate for C-N coupling. It readily couples with a wide range of primary and secondary amines under standard Buchwald-Hartwig conditions, providing access to substituted 3-aminopyridines in high yields.
-
This compound : Coupling can be more challenging. The combination of steric hindrance from the isopropoxy group and the bulk of the amine coupling partner and the catalyst's phosphine ligand can create a highly congested transition state. Achieving high conversion may necessitate careful optimization of the ligand, base, and solvent system. In some cases, coupling with very bulky secondary amines may prove to be low-yielding.
Pillar 3: Nucleophilic Aromatic Substitution (SNAr)
While palladium catalysis dominates the functionalization of these molecules, it is important to consider their reactivity in SNAr. In pyridines, the electron-withdrawing nature of the ring nitrogen activates the C-2 (ortho) and C-4 (para) positions towards nucleophilic attack.[8][9]
-
Reactivity at C-3 : Direct SNAr at the C-3 position to displace the bromine atom is generally disfavored. The intermediate Meisenheimer complex cannot delocalize the negative charge onto the electronegative nitrogen atom, making it significantly less stable than the intermediates formed from attack at C-2 or C-4.[8][9] Therefore, this pathway is not typically observed under standard nucleophilic substitution conditions for either molecule.
-
Reactivity at C-4 : While the C-4 position is electronically activated, the alkoxy groups (-OMe, -OiPr) are poor leaving groups. Forcing conditions with very strong nucleophiles could potentially lead to substitution, but this is an uncommon and inefficient transformation compared to the cross-coupling of the C-3 bromine.
Experimental Protocols: A Guide to Practice
The following protocols are representative procedures that serve as a robust starting point for experimentation. Causality Note: All reactions involving palladium catalysts must be performed under an inert atmosphere (e.g., Nitrogen or Argon) and with degassed solvents. This is critical because oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), halting the catalytic cycle.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.
Methodology:
-
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the 3-bromo-4-alkoxypyridine (1.0 equiv), the desired arylboronic acid (1.1–1.5 equiv), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0–3.0 equiv).
-
Inerting: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add a suitable degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF, typically in a 4:1 to 10:1 ratio) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if required, a supporting ligand. For the more hindered this compound, a pre-catalyst like Pd₂(dba)₃ (1-2 mol%) with a ligand such as XPhos (2-4 mol%) may be more effective.
-
Reaction: Heat the mixture to the desired temperature (typically 80–120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Methodology:
-
Vessel Preparation: To an oven-dried Schlenk tube or vial, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP or Xantphos, 1.5–3 mol%), and the base (e.g., NaOt-Bu or Cs₂CO₃, 1.2–2.0 equiv).
-
Inerting: Seal the vessel, and evacuate and backfill with argon or nitrogen.
-
Reagent Addition: Add the 3-bromo-4-alkoxypyridine (1.0 equiv), the amine (1.1–1.5 equiv), and anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Heat the mixture with vigorous stirring at the required temperature (typically 80–110 °C) until completion as determined by TLC or LC-MS analysis.
-
Workup: Cool the reaction to room temperature. Pass the mixture through a pad of Celite®, washing with an organic solvent like ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting residue by flash column chromatography to yield the N-arylated product.
Conclusion and Strategic Recommendations
The choice between this compound and 3-Bromo-4-methoxypyridine is a classic case of balancing steric and electronic properties. While their electronic profiles are similar, the steric hindrance imposed by the isopropoxy group is the key differentiator, rendering it the less reactive of the two in sterically sensitive reactions like palladium-catalyzed cross-couplings.
Summary of Reactivity Comparison:
| Feature | 3-Bromo-4-methoxypyridine | This compound |
| Steric Hindrance | Low | High |
| Cross-Coupling Reactivity | Higher . Generally faster reactions and higher yields under standard conditions. | Lower . Often requires more forcing conditions, specialized ligands, or longer reaction times. |
| Ideal Use Case | A versatile, go-to building block for general synthetic applications where high reactivity is desired. | Useful when the isopropoxy group is a specific and required feature of the final target molecule, and the synthetic route can accommodate more robust reaction conditions. |
| Cost & Availability | Generally more common and potentially more cost-effective due to simpler synthesis. | May be less common and more expensive. |
Recommendation for Researchers:
For initial library synthesis, route scouting, and cases where rapid diversification is the goal, 3-Bromo-4-methoxypyridine is the superior choice due to its higher and more reliable reactivity. Opt for This compound only when the isopropoxy moiety is a non-negotiable structural element of the target compound. In such cases, be prepared to invest additional time in optimizing reaction conditions to overcome the inherent steric barriers to achieve satisfactory yields.
References
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- BenchChem. A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions.
- BenchChem. In-Depth Technical Guide to 3-Bromo-4-isopropylpyridine (CAS No. 90731-96-7).
- BenchChem. A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions.
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- BenchChem. Reactivity of the Bromine Atom in 3-Bromo-4-isopropylpyridine: A Technical Guide.
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- Common Organic Chemistry.
- Nobel Prize Outreach. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- Journal of the Chemical Society, Perkin Transactions 2. Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane.
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- 2. Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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- 9. echemi.com [echemi.com]
A Senior Application Scientist's Guide to Suzuki Coupling of 3-Bromo-4-alkoxypyridines: Navigating Steric and Electronic Effects
Introduction: The Ubiquity and Challenge of Substituted Pyridines
The pyridine scaffold is a cornerstone in modern drug discovery, present in a vast array of FDA-approved therapeutics. Its ability to act as a hydrogen bond acceptor and its unique electronic properties make it a privileged structure in medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing C-C bonds, enabling the synthesis of complex biaryl and heteroaryl-aryl structures.[1]
However, the coupling of substituted pyridines, particularly electron-rich systems like 3-bromo-4-alkoxypyridines, presents a unique set of challenges. These substrates are prone to catalyst inhibition by the pyridine nitrogen and can be sterically demanding, leading to sluggish reaction rates and diminished yields. This guide provides an in-depth comparison of the factors influencing the Suzuki coupling rates of 3-bromo-4-alkoxypyridines, offering field-proven insights and actionable protocols to overcome common obstacles.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the fundamental steps of the Suzuki coupling is crucial for effective troubleshooting and optimization.[2] The reaction is centered around a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states through three key stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-bromo-4-alkoxypyridine. This is often the rate-determining step in the catalytic cycle.
-
Transmetalation: The organic moiety from the boronic acid derivative is transferred to the palladium(II) center. This step requires activation by a base, which forms a more nucleophilic boronate species.[3][4]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[1]
Caption: A validated workflow for performing a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
3-Bromo-4-isopropoxypyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv) * Anhydrous 1,4-Dioxane and Degassed Water (e.g., 4:1 v/v)
-
Inert Gas (Argon or Nitrogen)
Step-by-Step Methodology:
-
Glassware Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the this compound (1.0 equiv), arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and the finely powdered K₃PO₄ (3.0 equiv).
-
Causality: Using a Schlenk flask and ensuring all reagents are dry is critical. The active Pd(0) catalyst is sensitive to oxygen and moisture, which can lead to deactivation and formation of palladium black. Using a bulky, electron-rich ligand like SPhos is necessary to overcome the steric hindrance of the isopropoxy group. 2. Inerting the Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this process three times.
-
Causality: This "purge cycle" is the most critical step to remove atmospheric oxygen, which can oxidize and deactivate the Pd(0) catalyst, halting the reaction. 3. Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water) via syringe.
-
Causality: The solvents must be degassed (by sparging with inert gas or freeze-pump-thaw cycles) to remove dissolved oxygen. Water is essential for the activation of the boronic acid by the base. 4. Reaction Execution: Immerse the flask in a preheated oil bath (typically 80-120 °C) and stir vigorously for the required time (2-24 hours).
-
Causality: Heat is required to overcome the activation energy, particularly for the rate-limiting oxidative addition step with a hindered substrate. Vigorous stirring is necessary to ensure proper mixing in the heterogeneous mixture (especially with the inorganic base).
-
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing by TLC or LC-MS.
-
Causality: Monitoring prevents unnecessary heating after completion, which can lead to product degradation or side reactions.
-
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography.
Troubleshooting Common Issues
-
Low or No Yield: The most common culprit is oxygen contamination deactivating the catalyst. Ensure rigorous inerting of the reaction vessel and degassing of solvents. Alternatively, the catalyst/ligand system may not be active enough for the substrate. Increase catalyst loading or switch to a more active ligand like RuPhos. * Protodeborylation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be competitive, especially with electron-deficient heteroaryl boron derivatives. [5]Using a slight excess of the boronic acid and ensuring efficient stirring can help mitigate this.
-
Dehalogenation: Reduction of the C-Br bond to a C-H bond on the pyridine substrate is another possible side reaction. This can sometimes be minimized by adjusting the base or solvent system.
Conclusion
Successfully performing Suzuki-Miyaura couplings on 3-bromo-4-alkoxypyridines is a matter of strategically addressing the inherent challenges of the substrate class. The reaction rate is inversely proportional to the steric bulk of the alkoxy group. By selecting highly active catalyst systems featuring bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos), employing a strong base like K₃PO₄, and maintaining rigorous anaerobic conditions, researchers can achieve high yields even with the most sterically demanding substrates. This understanding allows for the rational design of synthetic routes, accelerating the discovery and development of novel pyridine-containing molecules.
References
- Technical Support Center: Improving Yield in 3-Bromo-4-isopropylpyridine Suzuki Reactions. Benchchem.
- Application Notes and Protocols for the Functionalization of 3-Bromo-4-methylpyridine. Benchchem.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- The Suzuki Reaction. Chem 115 Myers.
- Suzuki Coupling Mechanism. YouTube.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine. Benchchem.
- Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric M
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
- Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens. Organic Chemistry Portal.
- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. NIH.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV.
- Organoborane coupling reactions (Suzuki coupling). PMC - NIH.
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A Senior Application Scientist's Guide to the Analytical Characterization of 3-Bromo-4-isopropoxypyridine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic & Analytical Imperative
3-Bromo-4-isopropoxypyridine and its derivatives represent a class of heterocyclic building blocks with significant potential in medicinal chemistry and materials science. The strategic placement of the bromine atom provides a versatile handle for synthetic diversification through reactions like palladium-catalyzed cross-couplings, while the isopropoxy group modulates the electronic and steric properties of the pyridine ring. These compounds are precursors to molecules targeting critical biological pathways, including phosphodiesterase type 4 (PDE4) inhibitors.
Given their role as key intermediates, a rigorous and unambiguous analytical characterization is not merely a procedural step but the foundation upon which all subsequent research and development rests. Confirming the identity, purity, and structure of these molecules is paramount to ensuring the validity of biological data and the efficiency of synthetic campaigns. This guide provides an in-depth, experience-driven comparison of the essential analytical techniques required to fully characterize this important class of compounds. We will move beyond simple protocol recitation to explain the causal logic behind experimental choices, ensuring a robust and self-validating analytical workflow.
The Characterization Workflow: An Integrated, Multi-Technique Approach
The comprehensive characterization of a novel this compound derivative is not achieved by a single technique but by the logical integration of several orthogonal methods. Each technique provides a unique piece of the structural puzzle. The workflow typically begins with an assessment of purity and progresses to definitive structural elucidation.
Caption: A logical workflow for the characterization of a novel pyridine derivative.
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: Before any detailed structural work, you must ascertain the purity of your sample. HPLC is the gold standard for this. Pyridine derivatives are often hydrophilic and possess a basic nitrogen atom (pKa ~5.2-6), which can lead to poor peak shape (tailing) on standard C18 columns due to interactions with residual silanols.[1][2] Therefore, a mixed-mode or a specifically end-capped column is often a superior choice. The mobile phase should be buffered to maintain a consistent ionization state of the pyridine nitrogen for reproducible retention times.
Comparative HPLC Methodologies
| Parameter | Method A: Reversed-Phase | Method B: Mixed-Mode | Rationale & Justification |
| Column | C18, 4.6 x 150 mm, 5 µm | Primesep 100, 4.6 x 150 mm, 5 µm[3] | Method B is often superior for basic pyridines, offering better peak shape without ion-pairing reagents that are incompatible with mass spectrometry.[2] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | A: WaterB: AcetonitrileBuffer: 0.05% H₂SO₄[3] | The acidic buffer in both methods ensures the pyridine nitrogen is protonated, leading to sharper peaks. Sulfuric acid can provide unique selectivity on mixed-mode columns. |
| Gradient | 10-95% B over 15 min | Isocratic: 55% A / 45% B[3] | A gradient is used for screening unknown impurity profiles. Once optimized, an isocratic method is faster and more robust for routine purity checks. |
| Detection | UV at 254 nm | UV at 254 nm | Pyridine derivatives typically exhibit a strong UV absorbance maximum around 250-260 nm.[4][5] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Standard for 4.6 mm ID columns. |
Experimental Protocol: HPLC Purity Analysis
-
Sample Preparation: Accurately weigh ~1 mg of the this compound derivative and dissolve it in 1 mL of a 50:50 acetonitrile/water mixture to create a 1.0 mg/mL stock solution.
-
Instrument Setup: Equilibrate the chosen HPLC column (e.g., Primesep 100) with the mobile phase (45% MeCN, 55% Water, 0.05% H₂SO₄) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Injection: Inject 1-5 µL of the sample solution.
-
Data Acquisition: Acquire data for a sufficient duration (e.g., 10 minutes for an isocratic method) to allow for the elution of all potential impurities.[1]
-
Analysis: Integrate all peaks detected at 254 nm. Calculate the purity of the main peak as a percentage of the total peak area. A purity level of >95% is generally required for subsequent biological or advanced characterization.
Foundational Spectroscopic Fingerprinting
A. UV-Vis Spectroscopy
This technique is often coupled with HPLC for detection but can also be used independently to confirm the presence of the pyridine chromophore. The electronic transitions in the pyridine ring result in characteristic absorbance peaks. For pyridine itself, maxima are observed around 250-260 nm.[5] The exact position of the maximum for a this compound derivative will be influenced by the substituents, but it provides a quick and valuable confirmation of the core structure.[6][7]
B. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides a "molecular fingerprint" by identifying the functional groups present.[8] For a this compound derivative, the spectrum is a composite of vibrations from the pyridine ring, the C-O-C ether linkage, the isopropyl group, and the C-Br bond.
Trustworthiness: The presence of all expected peaks and the absence of unexpected ones (e.g., a broad -OH peak from starting material, or a C=O peak from an oxidized impurity) provides a high degree of confidence in the compound's gross structure.
Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Significance for this compound |
| ~3100-3000 | Aromatic C-H stretch | Confirms the presence of the pyridine ring hydrogens.[9] |
| ~2980-2850 | Aliphatic C-H stretch | Strong indicator of the isopropyl group. |
| ~1600-1450 | Aromatic C=C and C=N ring stretch | Characteristic of the pyridine ring skeleton.[9] |
| ~1250-1200 | Aryl-O stretch (asymmetric) | Key band confirming the C-O-C ether linkage of the isopropoxy group. |
| ~1100-1000 | C-O stretch (symmetric) | Further evidence of the isopropoxy group. |
| < 700 | C-Br stretch | Confirms the presence of the bromine atom, though it can be weak and in a crowded region of the spectrum. |
Unambiguous Structure Elucidation
A. Mass Spectrometry (MS)
Mass spectrometry is the most definitive technique for determining the molecular weight of a compound and deducing its elemental formula.
Expertise & Experience: For halogenated compounds, the key is to look at the isotopic pattern of the molecular ion peak (M⁺). Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance.[10] Therefore, any fragment containing one bromine atom will appear as a pair of peaks (a "doublet") of nearly equal intensity, separated by 2 mass-to-charge units (m/z).[11] This is a powerful diagnostic feature that instantly confirms the presence of bromine in the molecule.
Expected Molecular Ion for C₈H₁₀BrNOS (Hypothetical Derivative):
-
M⁺ peak (with ⁷⁹Br): Calculated m/z
-
M+2 peak (with ⁸¹Br): Calculated m/z + 2
-
Intensity Ratio: ~1:1
High-resolution mass spectrometry (HRMS) can provide a mass measurement with enough accuracy (typically <5 ppm) to determine a unique elemental formula, distinguishing it from other possible formulas with the same nominal mass.
Caption: Plausible MS fragmentation of a hypothetical this compound derivative.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For a this compound derivative, ¹H and ¹³C NMR are essential.
¹H NMR - The Proton Environment:
-
Aromatic Region (δ 7.0-8.5 ppm): The protons on the pyridine ring will appear here. Their chemical shifts and coupling constants (J-values) will reveal their relative positions. For a 3,4-disubstituted pyridine, you would expect to see three distinct signals.
-
Isopropoxy Region:
-
A septet (or multiplet) around δ 4.5-5.0 ppm for the single CH proton, coupled to the six methyl protons.
-
A doublet around δ 1.3-1.5 ppm for the two equivalent CH₃ groups, coupled to the CH proton.
-
-
Integration: The relative areas of the peaks must correspond to the number of protons in each environment (e.g., 1H:6H for the isopropoxy group).
¹³C NMR - The Carbon Skeleton: This spectrum will show a signal for each unique carbon atom in the molecule.
-
Aromatic Carbons: Typically in the δ 110-160 ppm range. The carbon attached to the bromine (C-Br) will be shifted upfield compared to a C-H carbon.
-
Isopropoxy Carbons: The CH carbon will be around δ 70-75 ppm, and the CH₃ carbons will be further upfield, around δ 20-25 ppm.
Trustworthiness: The combination of ¹H chemical shifts, coupling patterns, and integrations, along with the number of signals in the ¹³C spectrum, provides a self-validating dataset that allows for the complete assignment of the molecule's structure.[12]
Absolute Compositional & Structural Confirmation
A. Elemental Analysis
This technique provides the definitive percentage composition of Carbon, Hydrogen, and Nitrogen in the compound.[13]
Expertise & Experience: The experimental percentages obtained from combustion analysis must match the theoretical percentages calculated from the proposed molecular formula within a narrow margin of error (typically ±0.4%).[14] This technique serves as a crucial final check on the formula derived from mass spectrometry. While bromine content is not determined by standard CHN analyzers, a successful CHN analysis validates the rest of the molecular backbone.
Experimental Protocol: Elemental Analysis
-
Sample Preparation: A highly pure and completely dry sample (2-3 mg) is required. The sample is weighed accurately into a tin or silver capsule.
-
Combustion: The sample is combusted in an oxygen-rich environment at high temperatures (~900-1200 °C).
-
Gas Separation & Detection: The resulting gases (CO₂, H₂O, N₂) are separated by a chromatographic column and quantified using a thermal conductivity detector.
-
Calculation: The instrument software calculates the percentage of C, H, and N based on the detected gas amounts and the initial sample weight.
B. Single-Crystal X-ray Crystallography
When a high-quality single crystal can be grown, X-ray crystallography provides an unambiguous, three-dimensional map of the molecule's structure in the solid state. It is the ultimate arbiter of structure, revealing exact bond lengths, bond angles, and intermolecular interactions. While not always feasible if the compound is a liquid or difficult to crystallize, it is considered definitive proof of structure when available.[15]
Conclusion: A Synthesis of Evidence
The analytical characterization of this compound derivatives is a process of accumulating and synthesizing evidence from multiple, orthogonal techniques. A high-purity assessment by HPLC provides the foundation. FTIR and UV-Vis offer a rapid fingerprint of the core structure and functional groups. Mass spectrometry delivers the crucial molecular weight and elemental formula, with the bromine isotope pattern serving as a unique signature. Finally, NMR spectroscopy maps the atomic connectivity, allowing for a complete structural assignment that is ultimately confirmed by elemental analysis. Each method validates the others, leading to a final, unambiguous characterization that can be trusted by researchers, scientists, and drug development professionals.
References
- HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
- HELIX Chromatography. HPLC Methods for analysis of Pyridine.
- SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
- SIELC Technologies. UV-Vis Spectrum of Pyridine.
- BenchChem.
- ACS Publications.
- The Journal of Physical Chemistry. Correlations of the Infrared Spectra of Some Pyridines.
- ResearchG
- DOI.
- Semantic Scholar. The FTIR Spectra of Pyridine and Pyridine-d.
- RSC Publishing. Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy.
- ResearchGate. (PDF)
- Bulletin of the Polish Academy of Sciences, Chemistry.
- BenchChem. The Crystalline Architecture of 3-Bromo-4-methylpyridine Derivatives: A Technical Guide for Researchers.
- BenchChem. Reactivity of the Bromine Atom in 3-Bromo-4-isopropylpyridine: A Technical Guide.
- MDPI.
- AZoM.
- AZoM. A Look at Elemental Analysis for Organic Compounds.
- Chemistry LibreTexts.
- YouTube. Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL.
- Sigma-Aldrich. 3-Bromo-4-methylpyridine 96%.
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- 15. mdpi.com [mdpi.com]
A Comparative Guide to the X-ray Crystallography of Compounds Derived from 3-Bromo-4-isopropoxypyridine: A Predictive Structural Analysis
Introduction: The Structural Imperative in Modern Drug Discovery
In the landscape of contemporary drug development and materials science, the pyridine scaffold remains a cornerstone for the design of novel molecular entities. Among its myriad derivatives, 3-Bromo-4-isopropoxypyridine has emerged as a particularly valuable building block. The strategic placement of the bromine atom provides a versatile handle for a plethora of cross-coupling reactions, while the 4-isopropoxy group can significantly influence solubility, metabolic stability, and target engagement through subtle steric and electronic effects.
Understanding the precise three-dimensional arrangement of atoms within these molecules is not merely an academic exercise; it is a critical determinant of a compound's physicochemical properties, including its solid-state behavior, bioavailability, and ultimately, its efficacy. X-ray crystallography stands as the definitive technique for elucidating this atomic-level architecture.
This guide addresses a notable gap in the current scientific literature: the absence of publicly available crystallographic data for derivatives of this compound. In lieu of direct experimental results, we present a comprehensive, predictive comparison based on the crystallographic analysis of closely related bromo-pyridine analogs. By examining the established crystal structures of these surrogates, we can infer the likely structural motifs, intermolecular interactions, and crystallization behaviors of this compound derivatives. This approach provides a robust framework for researchers to anticipate the solid-state properties of their novel compounds and to design more effective crystallization strategies.
The Path to a Crystal: A Generalized Experimental Workflow
The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands meticulous attention to detail. Below, we outline a generalized protocol for the synthesis, crystallization, and X-ray diffraction analysis of a hypothetical derivative of this compound.
Synthesis of a Representative Derivative: A Suzuki-Miyaura Coupling Approach
The bromine atom at the 3-position of the pyridine ring is primed for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the facile introduction of aryl or heteroaryl substituents.
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1.0 mmol) and a selected arylboronic acid (1.2 mmol) in a 4:1 mixture of toluene and water is added a palladium catalyst, such as Pd(OAc)₂ (0.02 mmol), and a phosphine ligand, for instance, PPh₃ (0.04 mmol). A base, typically K₂CO₃ (2.0 mmol), is then introduced.
-
Execution: The reaction mixture is thoroughly degassed and subsequently heated to 80-120°C under an inert atmosphere (e.g., nitrogen or argon) for several hours, with the reaction progress monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Caption: General workflow for crystallization and X-ray analysis.
Comparative Crystallographic Analysis: Insights from Analogs
In the absence of direct structural data for this compound derivatives, we turn to the Cambridge Structural Database (CSD) and the published literature for analogs. [1][2]The crystal structures of 3,5-Dibromo-4-methylpyridine and 3-bromo-pyridine N-oxide offer valuable insights. [3]
| Compound | Formula | Space Group | a (Å) | b (Å) | c (Å) | β (°) / α, γ (°) | Key Intermolecular Interactions | Reference |
|---|---|---|---|---|---|---|---|---|
| 3,5-Dibromo-4-methylpyridine | C₆H₅Br₂N | P2₁/c | 8.874(3) | 3.998(1) | 12.016(4) | 108.85(1) | Halogen bonding (Br···N), π-π stacking |
| 3-bromo-pyridine N-oxide | C₅H₄BrNO | P-1 | 7.632(2) | 8.019(2) | 9.771(3) | 71.32(3) / 88.08(3), 85.11(3) | Herringbone pattern, Br···Br interactions (4.0408 Å) | [3]|
Analysis and Predictions for this compound Derivatives:
-
Influence of the Isopropoxy Group: The flexible and sterically more demanding isopropoxy group, compared to the methyl group in 3,5-Dibromo-4-methylpyridine, is likely to disrupt dense packing arrangements. This could lead to the formation of crystals with lower symmetry space groups and potentially larger unit cell volumes. The increased conformational flexibility of the isopropoxy group might also result in a higher incidence of polymorphism.
-
Intermolecular Interactions:
-
Halogen Bonding: The bromine atom in the 3-position is a potential halogen bond donor. We can anticipate the formation of Br···N interactions with the pyridine nitrogen of neighboring molecules, similar to what is observed in other bromopyridine structures. * Hydrogen Bonding: While the parent scaffold lacks classical hydrogen bond donors, derivatives incorporating functionalities such as amides or hydroxyl groups would likely exhibit strong hydrogen bonding networks that would dominate the crystal packing.
-
π-π Stacking: The aromatic pyridine ring is capable of engaging in π-π stacking interactions. The orientation of these interactions (e.g., parallel-displaced or T-shaped) will be influenced by the steric hindrance of the isopropoxy group and any substituents introduced via cross-coupling.
-
Absence of Strong Interactions: In the case of 3-bromo-pyridine N-oxide, no strong hydrogen bonds or π-π interactions were observed, with the packing being dictated by a herringbone motif and weak Br···Br contacts. [3]This highlights that in the absence of strong directing groups, the overall molecular shape and weak van der Waals forces play a crucial role in the crystal architecture.
-
Conclusion and Future Directions
While a definitive crystal structure of a this compound derivative awaits experimental determination, a comparative analysis of related bromo-pyridines provides a solid foundation for predicting its solid-state behavior. We anticipate that the interplay between the steric demands of the isopropoxy group and the potential for halogen bonding and π-π stacking will be the primary determinants of the crystal packing.
This guide serves as a starting point for researchers working with this important class of compounds. The provided experimental protocols offer a practical framework for synthesis and crystallization, while the comparative analysis equips scientists with the knowledge to anticipate and interpret the structural characteristics of their novel derivatives. The ultimate goal remains the experimental validation of these predictions through single-crystal X-ray diffraction, which will undoubtedly enrich our understanding of the structure-property relationships in this versatile family of molecules.
References
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Dobre, A. F., Madalan, A. M., & Ionita, P. (2024). The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. Molbank, 2024(3), M1880. [Link]
-
Hutchinson, M. G., Lynch, W. E., & Padgett, C. W. (2015). Crystal structure of 3-bromo-pyridine N-oxide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o869. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 135453, 3-Bromo-4-(3-bromopyridin-4-yl)pyridine. [Link]
-
Pradon, J., & Giangreco, I. The Cambridge Structural Database: a Powerful Resource in Drug Discovery. Cambridge Crystallographic Data Centre. [Link]
-
Cambridge Crystallographic Data Centre. The Largest Curated Crystal Structure Database. [Link]
-
Monroe, J. C., & Turnbull, M. M. (2019). Crystal Structure of 2-Bromo-4-Hydroxypyridine: Hydrogen and Halogen Bonding. European Chemical Bulletin, 8, 203-206. [Link]
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A Senior Application Scientist's Guide to Palladium Catalysts for 3-Bromo-4-isopropoxypyridine Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the efficient and selective functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. The substituted pyridine core, in particular, is a privileged structure in a vast array of pharmaceuticals. 3-Bromo-4-isopropoxypyridine is a valuable building block, offering a handle for diversification through cross-coupling reactions. However, the electronic nature of the pyridine ring and the presence of the isopropoxy group can present unique challenges in achieving high-yielding and clean transformations.
This guide provides a comparative study of palladium catalysts for the three most common and powerful cross-coupling reactions of this compound: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. We will delve into the rationale behind catalyst selection, provide supporting experimental data from closely related systems, and offer detailed protocols to enable you to confidently select and implement the optimal catalytic system for your synthetic goals.
The Strategic Importance of this compound
The this compound scaffold is of significant interest due to the orthogonal reactivity of its substituents. The bromine atom at the 3-position is amenable to palladium-catalyzed cross-coupling, allowing for the introduction of a wide range of carbon and nitrogen nucleophiles. The 4-isopropoxy group, a common feature in biologically active molecules, modulates the electronic properties of the pyridine ring and can influence binding interactions with biological targets. The ability to selectively functionalize the 3-position without disturbing the isopropoxy group is therefore a key synthetic challenge.
Understanding the Catalytic Landscape: General Principles
Palladium-catalyzed cross-coupling reactions are workhorse transformations in organic synthesis.[1][2] The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The choice of palladium precursor and, crucially, the phosphine ligand is paramount to the success of these reactions. The ligand influences the stability, reactivity, and steric environment of the palladium center, directly impacting the rates of the elementary steps in the catalytic cycle. For an electron-rich and potentially coordinating substrate like this compound, the selection of a suitable ligand is critical to prevent catalyst inhibition and promote efficient turnover.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds. It involves the coupling of an organoboron reagent with an organic halide. The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the generally non-toxic nature of the boron-containing byproducts.[3]
Catalyst and Condition Selection
For the Suzuki coupling of bromopyridines, a variety of palladium catalysts have proven effective. The choice often depends on the steric and electronic properties of the coupling partners.
-
Traditional Catalysts (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂): These "first-generation" catalysts are often effective for simple aryl bromides. However, for more challenging substrates like electron-rich or sterically hindered pyridines, they can be sluggish and require higher catalyst loadings and temperatures.
-
Palladacycles with Biarylphosphine Ligands (e.g., Pd(dppf)Cl₂): Catalysts incorporating bidentate phosphine ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) often exhibit enhanced stability and reactivity. Pd(dppf)Cl₂ is a reliable choice for a wide range of Suzuki couplings, including those of heteroaryl bromides.
-
Modern Catalyst Systems (e.g., Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich monophosphine ligands like XPhos, SPhos): These systems, often referred to as "Buchwald-type" ligands and precatalysts, are highly active and can facilitate couplings of even challenging substrates under mild conditions and with low catalyst loadings.
Comparative Performance Data (Representative Examples)
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 1 | ~50 |
| Pd(dppf)Cl₂ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 1 | >95 |
| PEPPSI-iPr | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 1 | ~70 |
Data adapted from a study on a structurally related bromophenyl-thiadiazole scaffold.[4]
Analysis: In this representative screening, Pd(dppf)Cl₂ clearly outperforms the more traditional Pd(PPh₃)₄ and the PEPPSI-iPr catalyst, achieving a significantly higher yield in a short reaction time. This suggests that for electron-rich and heteroaromatic bromides, catalyst systems based on bidentate, electron-rich phosphine ligands offer superior performance.
Recommended Experimental Protocol (Suzuki-Miyaura Coupling)
This protocol is based on established procedures for the Suzuki-Miyaura coupling of bromopyridines and is expected to be a good starting point for the coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Add the degassed 1,4-dioxane and water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method for the formation of C-N bonds from aryl halides and amines.[2][5] The reaction is of immense importance in medicinal chemistry, where the arylamine motif is prevalent.
Catalyst and Condition Selection
The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst and, in particular, the phosphine ligand. For electron-rich bromopyridines, bulky, electron-rich biarylphosphine ligands are generally required to promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.
-
First-generation Catalysts: Simple phosphine ligands like PPh₃ are generally ineffective for the amination of aryl bromides.
-
Bulky, Electron-Rich Ligands: Ligands such as XPhos, t-BuXPhos, RuPhos, and SPhos, in combination with palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃, or as preformed "G3" or "G4" palladacycle precatalysts, have proven to be the most effective and versatile for a wide range of aryl and heteroaryl bromides.[6]
-
Bases: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.
Comparative Performance Data (Representative Examples)
A comprehensive screening of ligands for the Buchwald-Hartwig amination of bromobenzene with various secondary amines provides a strong foundation for catalyst selection for this compound.[6]
| Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) with Diphenylamine |
| PPh₃ | NaOtBu | Toluene | 100 | 24 | <5 |
| BINAP | NaOtBu | Toluene | 100 | 24 | 75 |
| XPhos | NaOtBu | Toluene | 100 | 24 | 96 |
| RuPhos | NaOtBu | Toluene | 100 | 24 | 96 |
| SPhos | NaOtBu | Toluene | 100 | 24 | 96 |
| t-BuXPhos | NaOtBu | Toluene | 100 | 24 | 98 (with DMAC) |
Data adapted from a study on the amination of bromobenzene.[6]
Analysis: This data clearly demonstrates the superiority of bulky, electron-rich biarylphosphine ligands for C-N bond formation. XPhos, RuPhos, and SPhos all provide excellent yields. For more sterically demanding amines, t-BuXPhos can be an even better choice.[6] These ligands are highly recommended for the Buchwald-Hartwig amination of this compound.
Recommended Experimental Protocol (Buchwald-Hartwig Amination)
This protocol is based on a standard procedure for the Buchwald-Hartwig amination of an aryl chloride using an XPhos-based catalyst system and can be adapted for this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%) or a suitable precatalyst
-
XPhos (3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene, anhydrous and degassed
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precursor, XPhos, and sodium tert-butoxide.
-
Add anhydrous, degassed toluene and stir for 5-10 minutes at room temperature.
-
Add this compound and the amine.
-
Heat the reaction mixture to 100-110 °C and stir.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 6-24 hours.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
Sonogashira Coupling: Introducing Alkynes
The Sonogashira coupling is the most widely used method for the synthesis of arylalkynes, involving the reaction of a terminal alkyne with an aryl or vinyl halide.[7][8][9] The reaction is typically co-catalyzed by palladium and copper(I) salts.
Catalyst and Condition Selection
The classic Sonogashira conditions involve a palladium(0) source, often generated in situ from Pd(II) precursors, a copper(I) co-catalyst, and an amine base which also serves as the solvent.
-
Palladium Catalysts: Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are the most common catalysts for Sonogashira couplings.[8]
-
Copper Co-catalyst: Copper(I) iodide (CuI) is almost universally used to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.
-
Base/Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used.
Comparative Performance Data (Representative Examples)
A study on the Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes provides highly relevant data for optimizing the reaction of this compound.[10]
| Pd Catalyst (2.5 mol%) | Ligand (5 mol%) | Additive (5 mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 85 |
| Pd(CF₃COO)₂ | PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 96 |
| PdCl₂ | PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 88 |
| Pd(PPh₃)₄ | - | CuI | Et₃N | DMF | 100 | 3 | 82 |
Data from a study on the Sonogashira coupling of 2-amino-3-bromopyridine.[10]
Analysis: The optimized conditions identified Pd(CF₃COO)₂ as the most effective palladium source, providing a near-quantitative yield.[10] The combination of a palladium catalyst, a phosphine ligand, and a copper(I) co-catalyst is clearly beneficial.
Recommended Experimental Protocol (Sonogashira Coupling)
This protocol is based on the optimized conditions for the Sonogashira coupling of 2-amino-3-bromopyridines.[10][11]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(CF₃COO)₂ (2.5 mol%)
-
Triphenylphosphine (PPh₃) (5.0 mol%)
-
Copper(I) iodide (CuI) (5.0 mol%)
-
Triethylamine (Et₃N)
-
Dimethylformamide (DMF)
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(CF₃COO)₂, PPh₃, and CuI.
-
Add DMF and stir for 10-15 minutes at room temperature.
-
Add this compound, the terminal alkyne, and triethylamine.
-
Heat the reaction mixture to 100 °C and stir.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 3-6 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion and Future Outlook
The palladium-catalyzed cross-coupling of this compound is a powerful strategy for the synthesis of a diverse range of functionalized pyridines for applications in drug discovery and materials science. While a "one-size-fits-all" catalyst does not exist, this guide provides a rational framework for selecting the optimal catalytic system based on the desired transformation.
-
For Suzuki-Miyaura couplings , Pd(dppf)Cl₂ is a robust and reliable choice.
-
For Buchwald-Hartwig aminations , catalyst systems based on bulky, electron-rich biarylphosphine ligands such as XPhos are highly recommended.
-
For Sonogashira couplings , a classic system of a palladium source like Pd(CF₃COO)₂ , a phosphine ligand, and a CuI co-catalyst remains the gold standard.
The field of palladium catalysis continues to evolve, with new generations of catalysts offering ever-increasing activity and scope. Researchers are encouraged to consult the primary literature for the latest developments and to consider high-throughput screening methods to rapidly identify the optimal conditions for their specific substrate combinations. By leveraging the principles and protocols outlined in this guide, scientists can efficiently navigate the complexities of cross-coupling chemistry and accelerate their research programs.
References
Sources
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- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. thermofishersci.in [thermofishersci.in]
- 4. diva-portal.org [diva-portal.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. scirp.org [scirp.org]
- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
A Comparative Kinetic Analysis of 3-Bromo-4-isopropoxypyridine in Buchwald-Hartwig Amination: A Guide for Drug Development Professionals
Introduction: The Strategic Importance of 3-Bromo-4-isopropoxypyridine in Modern Synthesis
In the landscape of medicinal chemistry and drug development, the 3-alkoxypyridine motif is a privileged scaffold, appearing in numerous biologically active compounds. This compound, specifically, serves as a versatile and strategically important building block. Its functionalization, primarily through C-N bond formation, allows for the rapid construction of complex molecular architectures essential for lead optimization and the synthesis of pharmaceutical agents.
The Buchwald-Hartwig amination has emerged as the preeminent method for forging these critical C-N bonds, offering a broad substrate scope and functional group tolerance that surpasses classical methods like nucleophilic aromatic substitution.[1][2] A deep understanding of the kinetic profile of this compound in these reactions is not merely an academic exercise; it is fundamental to rational process development, optimization, and scale-up. This guide provides a comparative analysis of its reactivity, a detailed protocol for kinetic investigation, and insights into interpreting the resulting data to accelerate drug discovery programs.
Reactivity Showdown: this compound vs. Alternative Halopyridines
The choice of halide on an aromatic ring is a critical decision point in synthesis design, directly impacting reaction efficiency and conditions. The fundamental difference in reactivity between aryl bromides and aryl chlorides in palladium-catalyzed cross-coupling stems from the inherent properties of the carbon-halogen bond.
Core Principles of Reactivity:
-
Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is significantly weaker than the carbon-chlorine (C-Cl) bond. This lower BDE means less energy is required to cleave the C-Br bond during the initial, and often rate-determining, oxidative addition step of the catalytic cycle.
-
Oxidative Addition Kinetics: Oxidative addition, the insertion of the Pd(0) catalyst into the carbon-halogen bond, is the crucial first step.[3][4] The rate of this step generally follows the trend: I > Br > OTf > Cl.[3] The higher polarizability of the C-Br bond facilitates a more rapid interaction with the electron-rich palladium center compared to the C-Cl bond.
These principles predict that this compound will be substantially more reactive than its chloro-analogue, 3-Chloro-4-isopropoxypyridine. This enhanced reactivity often translates to tangible process advantages, including milder reaction temperatures, shorter reaction times, and the ability to use less activated catalyst systems.
Comparative Performance Data (Illustrative)
While direct, side-by-side kinetic data for this compound versus its chloro counterpart is sparse in the literature, we can extrapolate from well-established trends for analogous halopyridines. The following table illustrates the expected performance differences in a typical Buchwald-Hartwig amination.
| Parameter | This compound | 3-Chloro-4-isopropoxypyridine | Rationale & Causality |
| Typical Temperature | 80-100 °C | 100-120 °C | The higher energy barrier for C-Cl bond cleavage necessitates more thermal energy. |
| Reaction Time | 4-12 hours | 12-24 hours | Faster oxidative addition with the C-Br bond leads to more rapid catalyst turnover. |
| Catalyst System | Standard ligands (e.g., Xantphos) often suffice. | Requires highly active, bulky, electron-rich ligands (e.g., BrettPhos, RuPhos) to promote oxidative addition.[4][5] | |
| Typical Yield | High (>85%) | Moderate to High (60-90%) | Slower kinetics and potential for catalyst decomposition at higher temperatures can impact yield. |
| Side Reactions | Prone to hydrodehalogenation. | Less prone to hydrodehalogenation but may require harsher conditions that degrade other functional groups. | The specific side reaction profile is highly dependent on the chosen base and ligand. |
The Engine of C-N Bond Formation: The Buchwald-Hartwig Catalytic Cycle
Understanding the kinetic profile of a reaction requires a firm grasp of its underlying mechanism. The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1][3][6] The efficiency of each step is profoundly influenced by the choice of substrate, ligand, and base.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
The rate-limiting step of this cycle dictates the overall reaction speed. For aryl bromides like this compound, oxidative addition is frequently the slowest step. However, with highly active catalyst systems or certain substrate combinations, reductive elimination can become rate-limiting.[7] A kinetic analysis is the only definitive way to determine this for a specific reaction.
Experimental Protocol: A Self-Validating System for Kinetic Analysis
This protocol is designed to generate high-fidelity kinetic data by ensuring reproducibility and minimizing experimental error. The use of an internal standard is critical for accurate quantification via chromatography.
Materials & Reagents:
-
This compound
-
Amine coupling partner (e.g., Morpholine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide, NaOtBu)
-
Anhydrous solvent (e.g., Toluene)
-
Internal Standard (e.g., Dodecane, must be stable under reaction conditions and chromatographically resolved from all other components)
-
Schlenk flasks or reaction vials with septa
-
Inert gas supply (Argon or Nitrogen)
-
Heating block or oil bath with temperature control
-
Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Step-by-Step Methodology:
-
Preparation (The Foundation of Accuracy):
-
To a dry, argon-purged Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., 0.015 mmol), phosphine ligand (e.g., 0.036 mmol), and base (e.g., 1.4 mmol).
-
Causality: Adding the solid components first under an inert atmosphere is crucial. The Pd(0) active catalyst is sensitive to oxygen, and premature exposure can lead to catalyst deactivation and non-reproducible initiation phases.
-
-
Reagent Introduction:
-
Add anhydrous toluene (10 mL) via syringe.
-
Add the internal standard (e.g., 0.5 mmol) via syringe.
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Causality: The order of addition is important. Generating the active catalyst in situ before adding the substrates ensures the reaction begins promptly upon heating.
-
-
Initiation and Sampling:
-
Degas the final reaction mixture by bubbling argon through the solution for 15 minutes.
-
Place the flask in a pre-heated block set to the desired temperature (e.g., 100 °C). This is t=0.
-
Immediately take the first sample (t=0) by withdrawing ~0.1 mL of the mixture via syringe and quenching it in a vial containing diethyl ether and a small amount of water to neutralize the base.
-
-
Reaction Monitoring:
-
Continue to take samples at timed intervals (e.g., 5, 15, 30, 60, 120, 240 minutes).
-
For each sample, immediately quench as described above and filter through a small plug of silica gel to remove palladium residues before analysis.
-
Trustworthiness: This quenching and filtering procedure provides a "snapshot" of the reaction composition at a specific time, preventing any further reaction in the sample vial and protecting the analytical instrumentation.
-
-
Analysis:
-
Analyze each quenched and filtered sample by GC or LC-MS.
-
Calculate the concentration of the starting material (this compound) and the product at each time point relative to the constant concentration of the internal standard.
-
Workflow for Kinetic Data Generation and Interpretation
The path from a well-executed experiment to actionable kinetic insight follows a logical progression. This workflow ensures that the data is processed rigorously to yield a reliable mechanistic understanding.
Caption: A streamlined workflow for kinetic analysis experiments.
Interpreting the Data: From Raw Numbers to Mechanistic Insight
The primary goal of the kinetic analysis is to determine the reaction order with respect to each component (aryl bromide, amine, catalyst). This is typically achieved using the "initial rates" method, where several experiments are run varying the initial concentration of one component while keeping others constant.
-
Zero-Order in Amine: If the initial reaction rate does not change when the amine concentration is varied, it strongly implies that the amine is not involved in the rate-determining step. For this compound, this would be compelling evidence that oxidative addition of the C-Br bond to the palladium center is the slow step, occurring before the amine enters the catalytic cycle in a kinetically relevant fashion.[8]
-
First-Order in Aryl Bromide and Catalyst: A first-order dependence on both the aryl bromide and the catalyst is the classic signature of a rate-limiting oxidative addition step.
-
Complex or Fractional Orders: If the reaction exhibits complex kinetics, such as a dependence on the amine concentration or fractional orders, it may suggest a different rate-limiting step (like reductive elimination) or the presence of off-cycle catalyst resting states that inhibit the reaction.[7][9]
By systematically determining these dependencies, a clear picture of the reaction mechanism emerges, allowing for targeted optimization. For example, if oxidative addition is confirmed as the bottleneck, efforts can be focused on screening more electron-rich and bulky ligands known to accelerate this specific step.[5]
Conclusion
The kinetic analysis of this compound in Buchwald-Hartwig amination is a powerful tool for process optimization in drug development. Its inherently higher reactivity compared to chloro-pyridines offers a significant advantage, but a quantitative understanding of its reaction kinetics is essential to fully exploit this potential. By employing rigorous, self-validating experimental protocols and logical data interpretation, researchers can rapidly identify rate-limiting steps, rationally select catalyst systems, and develop robust, efficient, and scalable synthetic routes to vital pharmaceutical intermediates.
References
- Reactivity Showdown: 3-Bromo-4-isopropylpyridine vs. 3-Chloropyridines in Cross-Coupling Reactions. (n.d.). Benchchem.
- Buchwald–Hartwig amination. (2024). In Wikipedia.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube.
- Reactivity of the Bromine Atom in 3-Bromo-4-isopropylpyridine: A Technical Guide. (n.d.). Benchchem.
- A Comparative Guide to the Reactivities of 3-Bromo-2-chloropyridine in Key Cross-Coupling and Substitution Reactions. (n.d.). Benchchem.
- Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (n.d.). PMC - NIH.
- Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. (2020). ACS Omega.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Chemical Insights.
- Technical Support Center: Buchwald-Hartwig Amination of Substituted Pyridines. (n.d.). Benchchem.
- Catalytic Systems for Cross-Coupling with 3-Bromo-4-isopropylpyridine: Application Notes and Protocols. (n.d.). Benchchem.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- Why C–N and C–O Couplings?. (n.d.). Macmillan Group.
- HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Purdue University Graduate School.
- Step-by-step real time monitoring of a catalytic amination reaction. (2019). UVIC.
- Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. (2021). Springer Nature Experiments.
- The Buchwald–Hartwig Amination After 25 Years. (2019). ResearchGate.
- Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. (n.d.). ChemRxiv.
- Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. (n.d.). Benchchem.
- Preparation of sec and tert amines by Buchwald-Hartwig Amination. (2026, January 5).
- Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. (2021). Catalysis Science & Technology.
- Buchwald-Hartwig Amination. (2026, January 7). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. (2025, August 6). Request PDF.
- Technical Support Center: Cross-Coupling Reactions of 3-Bromo-4-isopropylpyridine. (n.d.). Benchchem.
- Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Bromo-4-isopropylpyridine. (n.d.). Benchchem.
- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (n.d.). NIH.
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- 8. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-4-isopropoxypyridine
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-Bromo-4-isopropoxypyridine. As a halogenated pyridine derivative, this compound requires specific handling procedures to mitigate risks to personnel, facilities, and the environment. This guide is designed for researchers and drug development professionals, emphasizing the scientific rationale behind each procedural step to ensure a self-validating and safe workflow.
Part 1: Hazard Assessment and Immediate Safety Protocols
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound is not always readily available, its hazards can be reliably inferred from its chemical class—halogenated pyridines—and data from structurally similar compounds.
The primary hazards associated with this class of compounds include flammability, toxicity upon ingestion, and irritation to the skin, eyes, and respiratory system.[1][2] Therefore, all waste containing this substance must be treated as hazardous.
Table 1: Inferred Hazard Classification for this compound
| Hazard Class | Category | GHS Statement | Source |
| Flammable Liquid | Category 3 | H226: Flammable liquid and vapor | [2] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [2] |
Essential Personal Protective Equipment (PPE)
Adherence to proper PPE is the first line of defense against chemical exposure. The following equipment must be worn at all times when handling this compound or its waste.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale | Source |
| Gloves | Chemical-resistant Nitrile or Butyl rubber | Prevents skin contact and absorption. Nitrile is a robust choice for many halogenated solvents.[3][4] | [3][4] |
| Eye Protection | ANSI-approved chemical splash goggles | Protects eyes from splashes and vapors.[5] | [5] |
| Lab Coat | Standard, fully buttoned laboratory coat | Protects clothing and skin from contamination. | [5] |
| Respiratory | Work conducted in a certified chemical fume hood | Prevents inhalation of potentially harmful vapors.[5][6][7] | [5][6][7] |
Part 2: Waste Characterization and Segregation
Proper disposal begins with correct waste characterization and meticulous segregation. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is deemed hazardous if it is specifically listed by the EPA or exhibits characteristics such as ignitability, corrosivity, reactivity, or toxicity.[8] this compound waste is classified as hazardous due to its flammability and toxicity.[2]
The Critical Importance of Segregation
The single most important step in managing this waste stream is segregation. As a halogenated organic compound, this compound waste must not be mixed with non-halogenated organic solvent waste.
-
Causality: Halogenated wastes are often managed via high-temperature incineration.[9][10] Mixing them with non-halogenated streams can complicate the disposal process and, more critically, lead to the formation of highly toxic byproducts like dioxins and hydrochloric acid during incineration if the facility is not equipped to handle them. Designated "Halogenated Organic Waste" containers are required.[4][5][7]
Part 3: Step-by-Step Disposal Protocol
Follow this workflow to ensure safe, compliant collection and disposal of this compound waste.
Step 1: Select the Appropriate Waste Container
Choose a container made of a material chemically compatible with halogenated solvents.
-
Recommended: High-density polyethylene (HDPE) or glass containers are preferred.[4][11]
-
Avoid: Do not use metal safety cans. Halogenated solvents can degrade over time to produce small amounts of acids (e.g., hydrobromic acid), which can corrode metal containers, leading to leaks.[4]
Step 2: Properly Label the Waste Container
From the moment the first drop of waste enters the container, it must be labeled. The EPA requires that each label clearly contains:[12]
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A clear indication of the hazards (e.g., "Flammable," "Toxic" ).[12]
Step 3: Accumulate Waste in a Satellite Accumulation Area (SAA)
The designated waste container should be kept in a Satellite Accumulation Area (SAA), which is the laboratory area where the waste is generated and under the direct control of laboratory personnel.[12]
-
Location: The SAA must be at or near the point of generation and within the line of sight of the user.[12]
-
Container Management: Keep the waste container tightly sealed except when actively adding waste.[13] This minimizes the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
-
Secondary Containment: Place the waste container in a secondary containment tray or bin to capture any potential leaks or spills.[11]
Step 4: Arrange for Final Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[12][14]
-
Regulatory Compliance: This ensures "cradle-to-grave" management as mandated by the RCRA, where the waste is tracked from generation to its final, environmentally sound disposal.[15]
-
Prohibited Actions: Never pour this compound or any other organic solvent down the drain or dispose of it in regular trash.[5][6] This is illegal and environmentally destructive.
Part 4: Spill Management
Accidents can happen, and a clear, immediate response plan is vital.
-
Small Spills (<100 mL):
-
Alert personnel in the immediate area.
-
Wearing full PPE, contain the spill using an inert, non-combustible absorbent material like vermiculite, sand, or a chemical spill pillow.[6]
-
Once absorbed, carefully scoop the material into a designated hazardous waste container.
-
Clean the area with soap and water.
-
-
Large Spills (>100 mL):
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS department immediately.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Visualization: Disposal Decision Workflow
The following diagram outlines the critical decision-making process for the proper disposal of this compound.
Caption: Workflow for compliant disposal of this compound.
References
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
- How to Properly Manage Hazardous Waste Under EPA Regul
- Properly Managing Chemical Waste in Labor
- Laboratory Waste Management. Environmental Marketing Services.
- Managing Hazardous Chemical Waste in the Lab. Lab Manager.
- Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
- Resource Conservation and Recovery Act (RCRA)
- EPA Hazardous Waste Management.
- Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Labor
- Halogenated Organic Liquids - Standard Oper
- Learn the Basics of Hazardous Waste. US EPA.
- PRODUCTION, IMPORT, USE, AND DISPOSAL. Agency for Toxic Substances and Disease Registry.
- 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.
- PSFC Halogenated Solvents. MIT Plasma Science and Fusion Center.
- Safe Handing & Disposal of Organic Substances. Science Ready.
- Halogenated Solvents. Washington State University Environmental Health & Safety.
- 3-BROMO-4-METHYLPYRIDINE Safety D
- 3-Bromopyridine Safety D
Sources
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- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
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Comprehensive Safety Guide: Personal Protective Equipment for Handling 3-Bromo-4-isopropoxypyridine
This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling, storage, and disposal of 3-Bromo-4-isopropoxypyridine. As specific hazard data for this compound is not extensively published, our recommendations are grounded in a conservative assessment of structurally related pyridine derivatives. This approach ensures a robust margin of safety for all laboratory personnel.
Hazard Assessment: Understanding the Risks
The primary hazards associated with this compound are extrapolated from its structural components: a halogenated pyridine ring. Pyridine and its derivatives are known for their potential toxicity and irritant properties.[1] The following table summarizes the anticipated hazards, which form the basis for our PPE and handling recommendations.
| Hazard Classification | Anticipated Risk | Rationale Based on Structural Analogs |
| Acute Toxicity (Oral, Dermal) | Toxic or fatal if swallowed or in contact with skin. | Pyridine and its halogenated derivatives consistently show significant acute toxicity.[2][3][4][5] |
| Skin Corrosion/Irritation | Causes skin irritation, potentially severe.[4][6][7] | The pyridine nucleus is a known skin irritant.[4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[4][6][7] | Direct contact with splashes or vapors of similar compounds can cause significant eye damage.[4] |
| Respiratory Irritation | Vapors may cause respiratory tract irritation.[4][7] | Inhalation of pyridine compounds can lead to coughing, wheezing, and dizziness.[1][8] |
| Flammability | Combustible liquid.[7] | Many pyridine derivatives are flammable or combustible, with vapors that can form explosive mixtures with air.[3][4][8] |
Core Protective Measures: A Hierarchy of Controls
A multi-layered approach to safety is critical. This begins with engineering controls, is reinforced by administrative procedures, and is completed with the correct use of personal protective equipment.
Engineering Controls: The First Line of Defense
The single most important engineering control is the mandatory use of a certified Chemical Fume Hood . All handling of this compound, including weighing, transferring, and use in reactions, must be performed within a fume hood. This is non-negotiable.
-
Causality: The volatile nature of pyridine compounds, combined with their inhalation toxicity and respiratory irritation potential, necessitates their containment.[1][7] A fume hood protects the user by drawing vapors away from the breathing zone.
Personal Protective Equipment (PPE): The Direct Barrier
The following PPE is mandatory for all personnel handling this compound.
| Protection Type | Specific Recommendations | Rationale & Causality |
| Hand Protection | Wear chemically resistant gloves. Nitrile or neoprene are recommended. Avoid latex gloves.[1] For prolonged contact, consider heavier-duty butyl rubber gloves. Always inspect gloves for tears or punctures before use. | Provides a critical barrier against dermal absorption, which can be a significant route of toxic exposure for pyridine derivatives.[3] Latex offers poor protection against many organic solvents and chemicals.[1] |
| Eye & Face Protection | Chemical splash goggles are mandatory.[2][3] When handling larger quantities (>50 mL) or when there is a significant risk of splashing, a full-face shield must be worn in addition to goggles .[8] | Protects against splashes that can cause serious and potentially irreversible eye irritation or damage.[4][6] A face shield protects the entire face from splashes. |
| Skin & Body Protection | A flame-retardant, chemical-resistant lab coat , fully buttoned, is required. Ensure clothing fully covers the arms and legs. | Protects against skin contact from accidental spills.[2] The flame-retardant property is crucial given the compound's combustibility.[7] |
| Respiratory Protection | Not typically required when work is conducted within a certified fume hood. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor (Type A) cartridge is necessary.[2][3] | This is an essential safeguard against inhaling harmful vapors that can cause systemic toxicity and respiratory irritation. |
Operational and Disposal Plans
Step-by-Step Safe Handling Protocol
-
Preparation: Before starting work, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE as detailed above.
-
Container Handling: Keep the container of this compound tightly closed when not in use.[1][6][9] When transferring, ground and bond receiving equipment to prevent static discharge, which can be an ignition source.[2][4]
-
Manipulation: Use only non-sparking tools and explosion-proof equipment for transfers and manipulations.[3][4]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[3][7][8]
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[4][6][9] Decontaminate the work area.
Emergency Procedures
Immediate and correct response to an exposure is critical.
| Exposure Scenario | Immediate Action Protocol |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin with copious amounts of soap and water for at least 15 minutes.[6][9] Seek medical attention if irritation persists.[6] |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of tepid water for at least 15 minutes, holding the eyelids open.[6][10] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air immediately.[6][9] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[3] Seek immediate medical attention. |
Spill and Waste Disposal Plan
-
Minor Spill (<100 mL within a fume hood):
-
Major Spill (>100 mL or any spill outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert your supervisor and institutional safety office.
-
Prevent others from entering the area.
-
Await response from the trained emergency response team.
-
-
Waste Disposal:
-
All this compound waste, including contaminated absorbent materials and empty containers, must be disposed of as hazardous chemical waste.[6][9]
-
Collect waste in a designated, labeled, and sealed container.
-
Do not pour down the drain.
-
Follow all local, state, and federal regulations for disposal through a licensed hazardous waste contractor.[11]
-
Workflow Visualization
The following diagram illustrates the decision-making process for safely handling this compound.
Caption: Workflow for the safe handling and emergency response for this compound.
References
-
Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. [Link]
-
New Jersey Department of Health. (N.D.). Hazard Summary: Pyridine. [Link]
-
University of Kentucky. (N.D.). Emergency Procedures for Incidents Involving Chemicals. [Link]
Sources
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. fishersci.com [fishersci.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. nj.gov [nj.gov]
- 9. 3-BROMO-4-METHOXY-PYRIDINE - Safety Data Sheet [chemicalbook.com]
- 10. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
